3-(3-Thienyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXYANVLWAPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344236 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21308-81-6 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Thienyl)pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(3-Thienyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. As a key structural motif, it combines the electron-deficient nature of a pyridine ring with the electron-rich characteristics of a thiophene ring, offering unique opportunities for derivatization and application. This document serves as a resource for researchers, chemists, and drug development professionals, detailing its physicochemical properties, modern synthetic protocols, spectroscopic signatures, and reactivity, with a focus on its application as a versatile building block in medicinal chemistry.
Physicochemical and Structural Properties
This compound, also known by its IUPAC name 3-thiophen-3-ylpyridine, is a biaryl compound composed of a pyridine ring linked at its 3-position to the 3-position of a thiophene ring.[1] This arrangement of two distinct aromatic heterocycles imparts a unique set of electronic and physical properties. The pyridine moiety acts as a weak base and a hydrogen bond acceptor, while the thiophene ring is known as a bioisostere of the phenyl ring, often used in drug design to modulate pharmacokinetic properties.[2]
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | [1] |
| Molecular Weight | 161.23 g/mol | [1] |
| IUPAC Name | 3-thiophen-3-ylpyridine | [1] |
| CAS Number | 21308-81-6 | [1] |
| Monoisotopic Mass | 161.02992040 Da | [1] |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 41.1 Ų | [1] |
Synthesis and Purification
The construction of the C-C bond between the pyridine and thiophene rings is most commonly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly efficient and versatile method for this purpose, valued for its mild reaction conditions and broad functional group tolerance.[3] This makes it a preferred method in both academic research and industrial-scale synthesis.[4]
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of this compound from 3-bromopyridine and thiophene-3-boronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields and may require optimization for specific substrate scales.[2]
Core Reaction: 3-Bromopyridine + Thiophene-3-boronic acid → this compound
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Thiophene-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Solvent: 1,4-Dioxane and deionized water (3:1 v/v)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromopyridine, thiophene-3-boronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.[2]
-
Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[2]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the protons on both the pyridine and thiophene rings.
-
Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the electron-withdrawing effect of the nitrogen atom, the protons at the α-positions (2 and 6) are the most deshielded, followed by the γ-proton (4) and then the β-protons (3 and 5).[5]
-
Thiophene Protons: Three signals are expected in the aromatic region (typically δ 7.0-7.8 ppm). The chemical shifts and coupling constants will be characteristic of a 3-substituted thiophene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals in the aromatic region (δ 120-155 ppm), corresponding to the nine unique carbon atoms in the molecule. The carbons adjacent to the nitrogen in the pyridine ring (α-carbons) will appear at the lowest field (highest ppm value).[5]
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[6]
-
Aromatic C-H stretching: Weak to medium bands are expected in the 3150-3000 cm⁻¹ region.[7]
-
Aromatic C=C and C=N stretching: A series of sharp bands will appear in the 1650-1400 cm⁻¹ region, characteristic of the vibrations within the pyridine and thiophene rings.[7]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of 161, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be characteristic of the stable aromatic rings.
Chemical Reactivity and Derivatization
The reactivity of this compound is a composite of the individual reactivities of its constituent heterocycles.[5]
-
Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, which, if forced, occurs primarily at the 3- and 5-positions. It is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions if a suitable leaving group is present.[5][8] The nitrogen atom possesses a lone pair of electrons, allowing it to act as a base or a nucleophile, readily reacting with Lewis acids or undergoing N-alkylation or N-oxidation.[5]
-
Thiophene Ring: The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the positions adjacent to the sulfur atom (2- and 5-positions).
This dual reactivity allows for selective functionalization at different sites on the molecule, making it a versatile scaffold for building more complex structures.
Caption: Key reactivity sites on the this compound scaffold.
Applications in Medicinal Chemistry and Drug Development
The thienylpyridine scaffold is a privileged structure in medicinal chemistry.[9][10] Its derivatives have been investigated for a wide range of biological activities, including as anti-malarial, antibacterial, and insecticidal agents.[9][11][12] The pyridine ring can improve water solubility and bioavailability, while the thiophene ring serves as a versatile pharmacophore that can engage in various interactions with biological targets.[2][13]
Key Roles in Drug Design:
-
Scaffold for Novel Therapeutics: It serves as a foundational structure for the synthesis of new chemical entities with potential therapeutic value.[14]
-
Bioisosteric Replacement: The thienyl group is often used as a bioisostere for a phenyl ring to optimize a compound's metabolic stability, solubility, and target-binding affinity.[2]
-
Intermediate in Complex Syntheses: this compound and its derivatives are valuable intermediates in the multi-step synthesis of complex drug molecules.[15][16]
The presence of the pyridine nitrogen allows for salt formation, which is a common strategy to improve the aqueous solubility and formulation of active pharmaceutical ingredients (APIs).[13]
Conclusion
This compound is a heterocyclic compound with significant potential, underpinned by its versatile chemical reactivity and established synthetic accessibility. Its unique electronic properties, derived from the fusion of pyridine and thiophene rings, make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. This guide has provided a foundational understanding of its properties, synthesis, and characterization, offering a practical resource for scientists engaged in chemical research and development.
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An In-Depth Technical Guide to 3-(3-Thienyl)pyridine (CAS: 21308-81-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Thienyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, established synthetic protocols, spectroscopic data, and safety considerations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel functional materials, offering both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction: The Significance of the Thienylpyridine Scaffold
The fusion of thiophene and pyridine rings creates the thienylpyridine scaffold, a privileged structural motif in medicinal chemistry.[1] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets. The thiophene ring, often considered a bioisostere of a phenyl group, can enhance a molecule's metabolic stability and pharmacokinetic profile.[2] The combination of these two heterocycles in thienylpyridine derivatives has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system modulating properties.[3] this compound, with its specific isomeric arrangement, offers a unique vector for substitution, making it a valuable building block for the synthesis of diverse compound libraries in the pursuit of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 21308-81-6 | [4] |
| Molecular Formula | C₉H₇NS | [4] |
| Molecular Weight | 161.23 g/mol | [4] |
| Appearance | Off-white to white solid | |
| Boiling Point | 250.0 ± 15.0 °C at 760 Torr | |
| Melting Point | 71 to 75 °C | |
| Density | 1.173 ± 0.06 g/cm³ | |
| XLogP3 | 2.2 | [4] |
| Topological Polar Surface Area | 41.1 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis of this compound
The construction of the C-C bond between the pyridine and thiophene rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds, owing to its tolerance of a wide range of functional groups and the commercial availability of boronic acids.[2]
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine, 3-thienylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic efficiency.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the thienyl group from boron to the palladium center.
-
Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and influences its reactivity.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction environment.
Stille Coupling
The Stille coupling offers an alternative route using an organotin reagent. While organotin compounds are often highly toxic and require careful handling, they are known for their stability and reactivity in cross-coupling reactions.[5]
Caption: Stille coupling for the synthesis of this compound.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
3-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Toluene
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add 3-(tributylstannyl)thiophene to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup often involves removing the tributyltin byproducts, which can be achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validating System:
The progress of both synthetic routes can be reliably monitored by chromatographic techniques (TLC, GC-MS, LC-MS) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized this compound.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M+) : m/z = 161.03
-
Key Fragments : The PubChem database indicates major peaks at m/z 161, 160, and 162, corresponding to the molecular ion and its isotopic variants.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds of both the pyridine and thiophene rings.
-
Aromatic C-H stretching : Expected in the region of 3100-3000 cm⁻¹
-
Aromatic C=C and C=N stretching : Expected in the region of 1600-1450 cm⁻¹
A representative FTIR spectrum can be found on SpectraBase.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR : The proton NMR spectrum will show distinct signals for the protons on both the pyridine and thiophene rings. The chemical shifts and coupling constants will be indicative of their relative positions.
-
¹³C NMR : The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thienylpyridine core is present in a variety of biologically active compounds.
-
Anticancer Activity : Thienopyridine derivatives have been investigated for their potential as anticancer agents, with some compounds showing inhibitory activity against various cancer cell lines.[9][10]
-
Kinase Inhibition : The thienylpyridine scaffold has been incorporated into molecules designed as kinase inhibitors, which are a major class of targeted cancer therapies.[3]
-
CNS Disorders : The structural features of thienylpyridines make them attractive for targeting receptors and enzymes in the central nervous system.[1]
-
Anti-inflammatory and Antimicrobial Agents : Various derivatives have shown promise as anti-inflammatory and antimicrobial agents.[3]
While specific biological data for this compound is not extensively reported in the public literature, its utility lies in providing a rigid scaffold for the presentation of various functional groups to biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards : May cause skin and serious eye irritation. Avoid breathing dust or vapors.
-
Fire Safety : The compound is a solid, but appropriate fire safety measures for a chemical laboratory should be in place.
-
Storage : Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS: 21308-81-6) is a key heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through established cross-coupling methodologies, and its structure provides a versatile platform for further chemical modification. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers to effectively utilize this valuable building block in their scientific endeavors.
References
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- Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed. (URL: [Link])
- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. (URL: [Link])
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
- Synthesis of 2-(thienyl-2-yl or -3-yl)
- 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity rel
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- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (URL: [Link])
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- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (URL: [Link])
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (URL: [Link])
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- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL: [Link])
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- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to 3-(3-Thienyl)pyridine: Physicochemical Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core physicochemical properties, validated synthetic methodologies, and key applications, grounding the discussion in established scientific principles and field-proven insights.
Introduction and Strategic Importance
This compound is a bi-heterocyclic aromatic compound featuring a pyridine ring linked to a thiophene ring at their respective 3-positions. This specific arrangement of electron-deficient (pyridine) and electron-rich (thiophene) aromatic systems imparts unique electronic and structural characteristics. These characteristics make it a valuable scaffold and building block in diverse scientific fields, from medicinal chemistry to organic electronics.[1][2][3] Its structural rigidity and potential for functionalization allow for the fine-tuning of molecular properties, making it a target of interest for creating novel therapeutic agents and advanced functional materials.[1][4]
Core Physicochemical Properties
The fundamental identity and behavior of a molecule are defined by its physicochemical properties. For this compound, these data are crucial for everything from reaction stoichiometry and analytical characterization to predicting its behavior in biological or material systems.
| Property | Value | Source |
| Molecular Weight | 161.23 g/mol | [5][6] |
| Molecular Formula | C₉H₇NS | [1][5][7] |
| Monoisotopic Mass | 161.02992040 Da | [5][6] |
| IUPAC Name | 3-(thiophen-3-yl)pyridine | [5] |
| CAS Number | 21308-81-6 | [5] |
| Appearance | Varies; often a liquid or low-melting solid | [8] |
| Boiling Point | ~95-100 °C at 1 mmHg | [7][8] |
| XLogP3 | 2.2 | [5] |
Table 1: Key Physicochemical Data for this compound.
The molecular weight of 161.23 g/mol is a cornerstone for all quantitative experimental work.[5][6] The molecular formula C₉H₇NS confirms the elemental composition, which is validated by high-resolution mass spectrometry measuring the monoisotopic mass.[5][6] The XLogP3 value of 2.2 suggests moderate lipophilicity, a critical parameter in drug design for predicting membrane permeability and solubility.[5]
Synthesis and Structural Verification: A Self-Validating Workflow
The synthesis of asymmetrically substituted biaryl compounds like this compound is most reliably achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an exemplary choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The causality behind this choice rests on the reaction's robust and well-understood mechanism, which ensures high yield and purity. The workflow is inherently self-validating: the successful formation of the C-C bond between the two distinct heterocyclic rings can be unequivocally confirmed by spectroscopic methods.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Suzuki Coupling)
This protocol is designed as a self-validating system. Each step has a clear purpose, and the outcome is verified by subsequent analytical checks.
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq), thiophene-3-boronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Expertise & Experience: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive halide partner. The carbonate base is crucial for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Trustworthiness: The bright yellow color of the catalyst is a visual confirmation of its presence. A low catalyst loading is sufficient, making the process cost-effective and minimizing palladium contamination in the final product.
-
-
Solvent and Degassing: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thereby quenching the reaction.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromopyridine) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the aqueous phase three times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Self-Validation: The separation of layers during extraction provides a qualitative check for reaction completion, as product and starting materials have different polarities.
-
-
Purification: Concentrate the filtered organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Final Verification: Analyze the purified fractions by Mass Spectrometry and NMR to confirm the molecular weight and structure.
Structural Verification Protocols
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: A prominent peak at a mass-to-charge ratio (m/z) of 162.0372 [M+H]⁺, corresponding to the protonated molecule. The molecular ion peak at m/z 161 is also expected.[5] This confirms the molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum will show a distinct set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the seven unique protons on the pyridine and thiophene rings. The integration and splitting patterns (coupling constants) will be consistent with the 3,3'-linkage. The ¹³C NMR will show nine distinct signals for the nine carbon atoms.
-
Core Applications and Mechanistic Insights
The utility of this compound stems from its identity as a "privileged scaffold." This term refers to molecular frameworks that can bind to multiple biological targets or serve as versatile platforms in materials science.
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3-(3-Thienyl)pyridine IUPAC name
An In-Depth Technical Guide to 3-(3-Thienyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The heterobiaryl scaffold consisting of linked pyridine and thiophene rings is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This technical guide focuses on a specific isomer, this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, explore its synthesis with a particular focus on the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, and discuss its significance as a core scaffold in modern drug discovery. Detailed experimental protocols and characterization techniques are also provided to ensure the practical applicability of the information presented.
Introduction: The Significance of the Thienyl-Pyridine Scaffold
The pyridine ring is a fundamental component in numerous natural products and synthetic pharmaceuticals, including well-known drugs like nicotinamide (Vitamin B3) and isoniazid, an antibiotic for treating tuberculosis.[1][2] Its ability to act as a hydrogen bond acceptor and its solubility in water contribute to its prevalence in bioactive molecules.[1] Similarly, the thiophene ring is a key structural component in many approved drugs, often serving as a bioisostere for a phenyl ring, which can enhance metabolic stability and improve pharmacokinetic properties.[3][4]
The combination of these two heterocycles into a thienyl-pyridine scaffold results in a structure with unique electronic and steric properties that are highly valuable in drug design.[5] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[5][6][7] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, allowing for the systematic exploration of chemical space around this privileged core.
Chemical Identity and Properties of this compound
The unambiguous identification of a chemical entity is paramount for scientific rigor. The nomenclature and fundamental properties of this compound are summarized below.
IUPAC Name: 3-thiophen-3-ylpyridine[8]
Synonyms: this compound, 3-(thiophen-3-yl)pyridine[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21308-81-6 | PubChem[8] |
| Molecular Formula | C₉H₇NS | PubChem[8] |
| Molecular Weight | 161.23 g/mol | PubChem[8] |
| Monoisotopic Mass | 161.02992040 Da | PubChem[8] |
| XLogP3 | 2.2 | PubChem[8] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[8] |
| Hydrogen Bond Donor Count | 0 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[8] |
| Rotatable Bond Count | 1 | PubChem[8] |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used and robust method for this transformation due to its tolerance of a wide range of functional groups and generally high yields.[9][10]
The general scheme for the synthesis of this compound via a Suzuki-Miyaura coupling is as follows:
Reactants:
-
3-Bromopyridine (or another 3-halopyridine)
-
Thiophene-3-boronic acid
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand)[3]
-
A base (e.g., K₂CO₃, K₃PO₄)[3]
-
A suitable solvent system (e.g., dioxane/water, toluene)[3][9]
Mechanistic Causality in the Suzuki-Miyaura Catalytic Cycle
The choice of each component in the reaction is critical for its success. The palladium catalyst is the heart of the transformation, cycling through different oxidation states to facilitate the coupling. The phosphine ligand plays a crucial role by stabilizing the palladium center and influencing its reactivity. Bulky, electron-rich ligands can enhance the rates of both oxidative addition and reductive elimination, leading to higher catalytic turnover.[9] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[9]
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halopyridine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its thienyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments (the pyridyl and thienyl groups) on the palladium center couple and are eliminated from the metal, forming the desired this compound product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry. Its rigid structure presents a well-defined vector for substituents, allowing for the systematic optimization of interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Derivatives of thienyl-pyridines have been explored for a variety of therapeutic purposes:
-
Insecticidal Activity: Certain thienylpyridine derivatives have shown potent insecticidal activity.[6][11]
-
Antimicrobial and Antifungal Agents: The scaffold is present in molecules with demonstrated antibacterial and antifungal properties.[5][7]
-
Anticancer Properties: Substituted thieno[2,3-b]pyridine derivatives have exhibited anti-proliferative activity against various cancer cell lines, with some mechanistic studies suggesting inhibition of tubulin polymerization.[5]
-
Kinase Inhibition: The general pyridine scaffold is a common feature in many kinase inhibitors, and thienyl-pyridines can be designed to target the ATP-binding site of specific kinases involved in disease pathways.
Caption: Role of this compound as a versatile scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Suzuki-Miyaura coupling of 3-bromopyridine with thiophene-3-boronic acid and may require optimization for specific laboratory conditions and scales.[3][4]
Materials
-
3-Bromopyridine (1.0 equiv)
-
Thiophene-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine, thiophene-3-boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 3:1 or 4:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the characteristic shifts and coupling patterns of the protons and carbons on the pyridine and thiophene rings.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a chemically significant molecule that serves as a vital building block in the synthesis of complex organic compounds, particularly within the pharmaceutical industry. Its efficient synthesis via the robust Suzuki-Miyaura cross-coupling reaction makes it readily accessible. The unique combination of the electron-deficient pyridine ring and the electron-rich thiophene ring provides a scaffold with tunable electronic and steric properties, making it a cornerstone for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists working in the field of drug discovery and development.
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- American Chemical Society Publications. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
- ChemSynthesis. 3-thiophen-2-yl-pyridine. [Link]
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- Organic Chemistry Portal. Pyridine synthesis. [Link]
- PubChemLite. 3-(2-thienyl)pyridine (C9H7NS). [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ATB. 3-(3-Methyl-2-thienyl)pyridine. [Link]
- Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
- Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
- ResearchGate. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. [Link]
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3-(thiophen-3-yl)pyridine synthesis discovery
An In-Depth Technical Guide to the Synthesis of 3-(Thiophen-3-yl)pyridine
Abstract
The 3-(thiophen-3-yl)pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, finding application in medicinal chemistry as a versatile building block for drug discovery programs targeting a range of diseases.[1][2][3] Its synthesis is a critical topic for researchers in pharmaceutical and materials science. This guide provides an in-depth exploration of the core synthetic methodologies for constructing this biheterocyclic system. We move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the predominant palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Negishi. Furthermore, we explore modern alternatives such as direct C-H activation. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, comparative data, and practical insights to empower researchers to select and optimize the ideal synthetic route for their specific applications.
Strategic Overview: The Logic of Carbon-Carbon Bond Formation
The synthesis of 3-(thiophen-3-yl)pyridine fundamentally relies on the creation of a carbon-carbon bond between the C3 position of a pyridine ring and the C3 position of a thiophene ring. The discovery and evolution of this synthesis are intrinsically linked to the development of transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and modular approach, allowing for the convergent assembly of the target molecule from two distinct heterocyclic precursors.
The choice of synthetic strategy is governed by several key factors:
-
Availability and Stability of Starting Materials: The ease of access to pre-functionalized pyridines and thiophenes (e.g., halides, boronic acids, organostannanes, or organozincs) is a primary consideration.
-
Functional Group Tolerance: The reaction must be compatible with other functional groups present on the substrates, a crucial factor in multi-step syntheses of complex molecules.[4][5]
-
Reaction Efficiency and Yield: The scalability and overall material throughput are critical for both academic research and industrial drug development.
-
Toxicity and Environmental Impact: The toxicity of reagents, particularly organotin compounds, and the overall "greenness" of the process are increasingly important considerations.[6][7]
Below, we visualize the primary disconnection approach for the synthesis of 3-(thiophen-3-yl)pyridine, highlighting the key cross-coupling strategies that form the core of this guide.
Caption: Retrosynthetic analysis of 3-(thiophen-3-yl)pyridine.
The Workhorse of Biaryl Synthesis: Palladium-Catalyzed Cross-Coupling
The formation of the C-C bond between the pyridine and thiophene rings is most reliably achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework, proceeding through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The Unified Catalytic Cycle
The general mechanism for Suzuki, Stille, and Negishi couplings involves three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organohalide (typically 3-bromopyridine or 3-iodopyridine), inserting into the carbon-halogen bond. This forms a square planar Pd(II) intermediate.[6][8] The reactivity of the halide is generally I > Br > Cl.[4][9]
-
Transmetalation: The organometallic thiophene reagent (boronic acid, stannane, or zincate) transfers its thiophene group to the palladium center, displacing the halide. This is often the rate-limiting step of the cycle.[8]
-
Reductive Elimination: The two organic groups (pyridine and thiophene) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Methodologies in Focus: Protocols and Field Insights
The Suzuki-Miyaura Coupling: The Accessible Standard
The Suzuki-Miyaura reaction is arguably the most widely used method due to the commercial availability, stability, and relatively low toxicity of its organoboron reagents.[10][11] The reaction couples a 3-halopyridine with thiophen-3-ylboronic acid.
Causality Behind Component Selection:
-
Palladium Source: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Pd(OAc)₂ is often preferred for its air stability and lower cost, but it requires an in situ reduction to Pd(0) by a phosphine ligand or other reductant in the reaction mixture.[12]
-
Ligand: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. However, for less reactive halides (e.g., 3-chloropyridine) or to improve yields, more electron-rich and bulky phosphine ligands like SPhos or XPhos are employed to facilitate the oxidative addition and reductive elimination steps.[10][13]
-
Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential.[14] Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[15]
-
Solvent: A two-phase solvent system, such as dioxane/water or DME/water, is typically used to dissolve both the organic substrates and the inorganic base.[10][14]
Table 1: Comparative Suzuki-Miyaura Coupling Conditions
| Pyridine Halide | Thiophene Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Fair-Low | [14] |
| 3-Bromopyridine | Thiophen-3-ylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 95% EtOH | Reflux | Moderate | [12] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | aq Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 86 | [16] |
| Aryl Bromide | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High | [10] |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromopyridine (1.0 equiv), thiophen-3-ylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst deactivation.[10]
-
Reagent Addition: Add anhydrous K₃PO₄ (2.0 equiv). Via syringe, add degassed 1,4-dioxane and water (e.g., in a 3:1 ratio). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.[15]
The Stille Coupling: High Tolerance, High Caution
The Stille reaction couples a 3-halopyridine with an organostannane, such as tri-n-butyl(thiophen-3-yl)stannane. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents.[6][17] However, this is offset by the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[7]
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.[18]
-
Additives: The addition of LiCl is often crucial.[17] Chloride ions are believed to accelerate the transmetalation step by displacing other ligands on the palladium center, forming a more reactive palladium species. Copper(I) salts (e.g., CuI) can also be used as co-catalysts to promote the reaction.[7][19]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically employed.[18]
Validated Experimental Protocol: Stille Coupling
-
Inert Atmosphere Setup: To a solution of 3-iodopyridine (1.0 equiv) in dry, degassed DMF (or toluene), add tri-n-butyl(thiophen-3-yl)stannane (1.1 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.
-
Degassing: Flush the reaction vessel with an inert gas for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is often quenched with an aqueous solution of KF. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration through Celite. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[18]
The Negishi Coupling: The High-Reactivity Option
The Negishi coupling utilizes a highly reactive organozinc reagent, offering a powerful method for forming C(sp²)-C(sp²) bonds, often under mild conditions and with high yields.[5][9] The reaction couples a 3-halopyridine with a thiophen-3-ylzinc halide.
Causality Behind Component Selection:
-
Organozinc Formation: The organozinc reagent is typically prepared in situ and is not isolated. This is achieved by first forming an organolithium or Grignard reagent from 3-bromothiophene or 3-iodothiophene. This highly reactive species then undergoes transmetalation with a zinc salt (e.g., ZnCl₂) to form the less reactive, but more selective, organozinc reagent.[4][8] This two-step, one-pot procedure enhances functional group tolerance compared to using the organolithium reagent directly.[5]
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized ligand such as X-Phos or tri(2-furyl)phosphine enables the coupling to proceed efficiently, even with challenging substrates like aryl chlorides.[20][21]
Validated Experimental Protocol: Negishi Coupling
-
Organozinc Preparation (In Situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equiv) dropwise. Stir for 30-60 minutes at this temperature to form 3-lithiothiophene.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula into the 3-lithiothiophene solution at -78 °C. Allow the mixture to slowly warm to room temperature. This forms the thiophen-3-ylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared organozinc solution, add the 3-halopyridine (e.g., 3-bromopyridine, 0.95 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.04 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the residue by silica gel chromatography.
Modern Frontiers: Direct C-H Activation
A more recent and atom-economical approach to biaryl synthesis is direct C-H activation.[22] This strategy aims to couple a 3-halopyridine directly with thiophene, activating a C-H bond on the thiophene ring and thereby avoiding the need to pre-synthesize an organometallic reagent.
Conceptual Workflow:
The primary challenge is regioselectivity. The thiophene ring has two potentially reactive C-H bonds (at C2 and C5) that are generally more acidic and reactive than the C3 and C4 bonds.[22] Achieving selective C3-arylation often requires specialized directing groups or catalyst systems that can override the intrinsic reactivity of the heterocycle.[23][24][25] While powerful, developing a general and high-yielding C-H activation protocol specifically for the C3 position of thiophene remains an active area of research.[26]
Caption: Conceptual pathway for direct C-H arylation.
Conclusion and Future Outlook
The synthesis of 3-(thiophen-3-yl)pyridine is a well-established process, dominated by robust and versatile palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura coupling stands out as the most practical and widely adopted method for many applications, benefiting from the stability and low toxicity of boronic acids.[10]
-
Negishi coupling offers the highest reactivity, often succeeding where other methods fail, albeit with the requirement of handling sensitive organometallic reagents.[5]
-
Stille coupling , while highly tolerant of functional groups, is increasingly being replaced by greener alternatives due to the toxicity of its tin reagents.[7]
For the modern drug development professional, the choice of method will be a pragmatic balance of speed, cost, scalability, and functional group compatibility. As the field advances, direct C-H activation holds the promise of more efficient and sustainable syntheses, potentially rendering the multi-step preparation of pre-functionalized coupling partners obsolete. Continued innovation in catalyst design will be the driving force in making these advanced methods mainstream for the synthesis of 3-(thiophen-3-yl)pyridine and its next-generation derivatives.
References
- ResearchGate. (n.d.). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents | Request PDF.
- Wikipedia. (2023). Negishi coupling.
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- ResearchGate. (n.d.). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides | Request PDF.
- NROChemistry. (n.d.). Stille Coupling.
- Organic Syntheses. (2002). Bipyridine.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3009.
- Wikipedia. (2023). Stille reaction.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chem-Station. (2014). Negishi Cross Coupling Reaction.
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
- PubMed. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed Central. (2018). Therapeutic importance of synthetic thiophene.
- Organic Reactions. (2004). The Stille Reaction.
- ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF.
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
- OUCI. (n.d.). Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- PubMed Central. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- Chemistry LibreTexts. (2023). Stille Coupling.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (2018). (PDF) Therapeutic importance of synthetic thiophene.
- PubMed Central. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
- MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
- National Institutes of Health. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
- ResearchGate. (n.d.). C-H Functionalization of Pyridines.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives.
- ResearchGate. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation.
- Royal Society of Chemistry. (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
- MDPI. (2017). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
- ResearchGate. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- PubMed Central. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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A Technical Guide to the Spectroscopic Data of 3-(3-Thienyl)pyridine
Abstract
3-(3-Thienyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in various biologically active molecules and functional materials. A precise and comprehensive understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound (CAS No. 21308-81-6), covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. We present detailed experimental protocols, data interpretation, and mechanistic insights derived from established spectroscopic principles. This document is intended to serve as an authoritative reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis, ensuring the accurate identification and characterization of this important molecule.
Molecular Structure and Overview
This compound consists of a pyridine ring linked to a thiophene ring at their respective 3-positions. This arrangement results in a bi-aromatic system where the electronic properties of one ring influence the other. The molecule has a molecular formula of C₉H₇NS and a monoisotopic mass of 161.03 Da.[1] A thorough spectroscopic analysis is essential for confirming the isomeric purity and structural integrity of synthesized batches.
To facilitate a clear discussion of the spectroscopic data, the following IUPAC-recommended numbering system for the atoms in this compound will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Summary of Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
| m/z | Relative Intensity | Proposed Identity |
| 161 | High | [M]⁺ (Molecular Ion) |
| 160 | Moderate | [M-H]⁺ |
| 134 | Moderate | [M-HCN]⁺ |
| 117 | Low | [M-CS]⁺ or [C₇H₅N]⁺ |
| 89 | Moderate | [C₆H₅N-H]⁺ or Thienyl cation fragment |
Data derived from NIST Mass Spectrometry Data Center and PubChem.[1]
Experimental Protocol: Electron Ionization GC-MS
The acquisition of high-quality mass spectra is contingent on meticulous experimental execution.
-
Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source is used.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Causality: The 70 eV electron energy is a standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" for the compound, while also being energetic enough to minimize variations in fragmentation patterns between different instruments.
Interpretation of Fragmentation
The fragmentation of this compound under EI conditions is governed by the stability of the aromatic rings.
-
Molecular Ion (m/z 161): The base peak is typically the molecular ion [M]⁺, reflecting the high stability of the bi-aromatic system.
-
[M-H]⁺ Ion (m/z 160): The loss of a single hydrogen atom is a common fragmentation pathway for aromatic compounds, leading to the formation of a stable radical cation.
-
[M-HCN]⁺ Ion (m/z 134): A characteristic fragmentation of the pyridine ring involves the elimination of a neutral hydrogen cyanide (HCN) molecule. This pathway is a strong indicator of the presence of the pyridine moiety.
-
Other Fragments: Other lower mass fragments can arise from the cleavage of the thiophene ring or the bond connecting the two rings.
Caption: Primary fragmentation pathways for this compound in EI-MS.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen atoms within a molecule. The spectrum of this compound is complex due to the coupling between protons on both heterocyclic rings.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.85 | d | ~2.0 |
| H6 | ~8.55 | dd | ~4.8, 1.5 |
| H4 | ~7.85 | ddd | ~8.0, 2.0, 1.5 |
| H5' | ~7.60 | dd | ~3.0, 1.3 |
| H5 | ~7.35 | dd | ~8.0, 4.8 |
| H2' | ~7.45 | dd | ~5.0, 1.3 |
| H4' | ~7.40 | dd | ~5.0, 3.0 |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
Processing: Apply an exponential line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Causality: A high-field instrument (≥500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems and overlapping multiplets present in bi-aromatic compounds like this one. The relaxation delay ensures the quantitative integrity of the signal integrations.
Interpretation of the ¹H NMR Spectrum
-
Pyridine Ring Protons:
-
H2 and H6: These protons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing furthest downfield. H2 is expected to be a narrow doublet due to a small four-bond coupling (⁴J) to H4. H6 will appear as a doublet of doublets due to ortho-coupling (³J) with H5 and meta-coupling (⁴J) with H4.
-
H4: This proton is deshielded by the nitrogen and appears as a complex multiplet (doublet of doublet of doublets) due to coupling with H5, H2, and H6.
-
H5: This proton is the most upfield of the pyridine protons and appears as a doublet of doublets from coupling to H4 and H6.
-
-
Thiophene Ring Protons:
-
The chemical shifts of the thiophene protons are influenced by the ring-current effect and the sulfur atom. Their relative positions are well-established for 3-substituted thiophenes.[2]
-
H2' and H5': These protons are adjacent to the sulfur atom. H2' is typically a doublet of doublets due to coupling with H4' and a smaller long-range coupling to H5'. H5' is also a doublet of doublets.
-
H4': This proton appears as a doublet of doublets due to coupling with both H2' and H5'.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~151.0 |
| C6 | ~148.5 |
| C4 | ~134.0 |
| C3' (ipso) | ~138.0 |
| C3 (ipso) | ~131.0 |
| C5 | ~123.5 |
| C2' | ~127.0 |
| C5' | ~126.5 |
| C4' | ~125.0 |
Prediction based on additive models and data from substituted pyridines and thiophenes.[5][6][7]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 125 MHz (corresponding to a 500 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Decoupling: Broadband proton decoupling (e.g., GARP).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more.
-
-
Processing: Apply an exponential line broadening of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction.
Causality: Due to the low natural abundance (1.1%) of the ¹³C isotope and its longer relaxation times, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[8] Broadband proton decoupling is employed to simplify the spectrum by collapsing all C-H coupling multiplets into single lines and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).
Interpretation of the ¹³C NMR Spectrum
-
Pyridine Carbons: The carbons adjacent to the nitrogen (C2, C6) are the most deshielded and appear at the lowest field. The other pyridine carbons (C3, C4, C5) resonate in the typical aromatic region.
-
Thiophene Carbons: The thiophene carbons also appear in the aromatic region. The carbon attached to the pyridine ring (C3') is a quaternary carbon and, depending on relaxation, may show a weaker signal. The carbons adjacent to the sulfur (C2', C5') are typically deshielded relative to C4'.
-
Quaternary Carbons: The two ipso-carbons (C3 and C3'), which are at the junction of the two rings, are quaternary and will not show signals in a DEPT-135 experiment, aiding in their definitive assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Summary of Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1550 | Strong | C=C and C=N Ring Stretching (Pyridine) |
| 1475 - 1400 | Strong | C=C Ring Stretching (Thiophene & Pyridine) |
| ~800 | Strong | C-H Out-of-Plane Bending |
| ~710 | Strong | C-S Stretch |
Data sourced from the SpectraBase database.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and record the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 scans for both background and sample spectra to improve the signal-to-noise ratio.
-
-
Processing: The final spectrum is automatically generated as a ratio of the sample scan to the background scan and is typically displayed in terms of % Transmittance.
Causality: The ATR technique is a modern, rapid, and reliable method for solid and liquid samples, requiring minimal sample preparation and eliminating the need for KBr pellets. It relies on the principle of total internal reflection and an evanescent wave that penetrates a short distance into the sample.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by absorptions characteristic of aromatic heterocyclic systems.
-
Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹ confirms the presence of hydrogens attached to sp² hybridized carbons in the aromatic rings.
-
Ring Stretching Vibrations: The strong bands in the 1600-1400 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the pyridine and thiophene rings. This region is often complex but serves as a fingerprint for the compound.
-
C-H Out-of-Plane Bending: Strong absorptions in the "fingerprint region" (below 1000 cm⁻¹) are due to C-H out-of-plane ("oop") bending vibrations. The exact positions of these bands are diagnostic of the substitution pattern on the aromatic rings.
-
C-S Vibration: A band around 710 cm⁻¹ can be attributed to the C-S stretching vibration of the thiophene ring.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a self-validating framework for the identification and structural elucidation of this compound. The mass spectrum confirms the molecular weight of 161.03 Da and shows characteristic fragmentation patterns for the pyridine and thiophene moieties. The predicted ¹H and ¹³C NMR data offer a detailed map of the proton and carbon environments, highlighting the electronic interplay between the two heterocyclic rings. Finally, the infrared spectrum provides a clear vibrational fingerprint, confirming the presence of the key aromatic functional groups. This collection of data and protocols serves as a benchmark reference standard for scientists working with this versatile chemical entity.
References
- Wiley-VCH GmbH. (2026). Pyridine, 3-(3-thienyl)- - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- Reich, H. J. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
- University of Regensburg. (n.d.). 13 Carbon NMR. [Link]
- PubChem. (n.d.). This compound.
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- 3. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Thienyl)pyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-thienyl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, and a detailed protocol for acquiring such data. By combining foundational NMR theory with practical insights, this guide serves as an essential resource for the structural elucidation and characterization of this heteroaromatic compound.
Molecular Structure and its Influence on the ¹H NMR Spectrum
This compound is a bi-heterocyclic compound composed of a pyridine ring and a thiophene ring linked by a carbon-carbon single bond. The precise arrangement of these two aromatic systems, each with its own distinct electronic properties, dictates the chemical environment of every proton, resulting in a unique and interpretable ¹H NMR spectrum.
The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom. This generally leads to a deshielding of the pyridine protons, causing them to resonate at a lower field (higher ppm) compared to benzene. Conversely, the thiophene ring is an electron-rich (π-excessive) system, owing to the ability of the sulfur atom's lone pairs to participate in the aromatic system. This results in a greater shielding of the thiophene protons. The linkage of these two rings at their respective 3-positions creates a complex interplay of electronic effects that finely tunes the chemical shift of each proton.
Predicted ¹H NMR Spectral Data
In the absence of a publicly available experimental spectrum for this compound, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures. The expected spectrum will feature signals corresponding to the seven protons of the molecule, distributed between the pyridine and thiophene rings.
Numbering Convention:
For the purpose of this guide, the following IUPAC numbering will be used:
Conclusion
References
- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
13C NMR analysis of 3-(3-Thienyl)pyridine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(3-Thienyl)pyridine
Authored by: Gemini, Senior Application Scientist
Date: January 10, 2026
For professionals engaged in pharmaceutical research, materials science, and synthetic chemistry, the precise structural elucidation of heteroaromatic compounds is a foundational requirement. This compound, a molecule incorporating both pyridine and thiophene moieties, presents a unique spectroscopic challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as the definitive, non-destructive technique for confirming its covalent structure. This guide provides a comprehensive, field-proven framework for the acquisition, analysis, and interpretation of the ¹³C NMR spectrum of this compound. We will delve into the causal reasoning behind experimental choices, establish a self-validating protocol, and ground our analysis in authoritative spectroscopic principles.
Introduction: The Structural Significance of this compound
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1][2] The molecule this compound is a bi-heterocyclic system of significant interest, combining the electron-deficient nature of the pyridine ring with the electron-rich characteristics of the thiophene ring. This electronic interplay dictates its chemical reactivity, potential as a ligand, and biological activity.
¹³C NMR spectroscopy offers an unparalleled window into the molecular framework, providing a distinct signal for each unique carbon atom. This allows for unambiguous confirmation of the carbon skeleton, investigation of substituent effects, and verification of isomeric purity. This document serves as a technical guide for researchers, outlining the complete workflow from sample preparation to final spectral assignment for this compound.
Foundational Principles: ¹³C NMR in the Context of Heteroaromatics
The analysis of a ¹³C NMR spectrum is predicated on understanding the factors that influence the resonance frequency (chemical shift, δ) of each carbon nucleus.
-
Chemical Shift (δ): The chemical shift is highly sensitive to the local electronic environment. The primary determinants for this compound are:
-
Hybridization: All nine carbon atoms are sp² hybridized, placing their expected signals in the aromatic region, typically between 110 and 160 ppm.[3][4]
-
Electronegativity: The electronegative nitrogen atom in the pyridine ring strongly deshields adjacent carbons (C-2, C-6), shifting their signals significantly downfield.[5][6] The sulfur atom in the thiophene ring also influences its adjacent carbons.
-
Anisotropic Effects: The ring currents in both aromatic systems create local magnetic fields that influence the shielding of the carbon nuclei.
-
-
Proton Decoupling: To simplify the spectrum, ¹³C NMR is almost universally performed with broadband proton decoupling.[1] This technique removes C-H coupling, causing each unique carbon to appear as a single line (a singlet), which greatly aids in interpretation.
-
Signal Intensity and Quaternary Carbons: Unlike ¹H NMR, the integration of ¹³C signals is not reliably proportional to the number of carbons. Notably, carbons with no directly attached protons (quaternary carbons) undergo a slower relaxation process and lack the Nuclear Overhauser Effect (NOE) enhancement, resulting in signals of significantly lower intensity.[3][7] In this compound, the two carbons forming the inter-ring bond (C-3 and C-3') are quaternary and are expected to produce weak signals.
Experimental Protocol: A Self-Validating Methodology
The integrity of the final data is contingent upon a meticulously executed experimental protocol. The following steps ensure the acquisition of a high-quality, interpretable spectrum.
Sample Preparation
-
Analyte Weighing: Accurately weigh 15-25 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power and its well-characterized residual solvent signal at ~77.16 ppm, which can be used as a secondary chemical shift reference.[1][3]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as the primary internal reference standard, defining the 0.00 ppm point on the chemical shift scale.[6]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz for ¹H, corresponding to ~101 MHz for ¹³C).
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling for quantitative accuracy. |
| Spectral Width (SW) | ~240 ppm (e.g., -10 to 230 ppm) | Encompasses the full range of expected organic chemical shifts. |
| Acquisition Time (AQ) | ~1.0 - 1.5 seconds | Provides adequate data points for good resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | Ensures near-complete T1 relaxation for all carbons, especially quaternary ones, leading to more reliable signal intensities.[1] |
| Number of Scans (NS) | ≥ 1024 | Required to achieve a sufficient signal-to-noise ratio due to the low natural abundance (~1.1%) of the ¹³C isotope.[1][2] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation of the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.
The logical flow of this experimental procedure is designed to produce reliable and reproducible data.
Caption: Workflow for NMR Data Acquisition and Analysis.
Spectral Interpretation: Assigning the ¹³C Resonances of this compound
The structure of this compound contains nine chemically non-equivalent carbon atoms, and thus nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The assignment strategy relies on comparing expected chemical shifts with known data for the parent pyridine and thiophene rings, and accounting for substituent effects.
Predicted Chemical Shifts and Rationale
The chemical shifts for unsubstituted pyridine are approximately: C2/C6 at 150.0 ppm, C4 at 135.9 ppm, and C3/C5 at 123.6 ppm.[8] For thiophene, the shifts are around 125.6 ppm.[9] These values serve as our baseline for predicting the spectrum of the combined molecule.
| Carbon No. | Ring | Type | Predicted Shift (δ, ppm) | Rationale |
| C-2 | Pyridine | CH | 150 - 153 | Alpha to nitrogen; strongly deshielded. Expected to be the most downfield CH signal. |
| C-6 | Pyridine | CH | 147 - 150 | Alpha to nitrogen; strongly deshielded, but slightly upfield of C-2 due to distance from the bulky thienyl group. |
| C-4 | Pyridine | CH | 135 - 138 | Gamma to nitrogen, similar to unsubstituted pyridine. |
| C-5 | Pyridine | CH | 122 - 125 | Beta to nitrogen, expected to be the most shielded pyridine carbon. |
| C-2' | Thiophene | CH | 127 - 130 | Alpha to sulfur and adjacent to the substituted carbon (C-3'). |
| C-5' | Thiophene | CH | 125 - 128 | Alpha to sulfur, but further from the pyridine ring substituent effect. |
| C-4' | Thiophene | CH | 123 - 126 | Beta to sulfur. |
| C-3 | Pyridine | Quaternary | 133 - 137 | Ipso-carbon attached to the thienyl group. Expected to be weak. |
| C-3' | Thiophene | Quaternary | 138 - 142 | Ipso-carbon attached to the pyridine group. Expected to be weak and downfield due to the electron-withdrawing nature of the pyridine ring. |
Visualizing the Assignments
The following diagram illustrates the molecular structure with the proposed ¹³C NMR chemical shift assignments. For unambiguous validation, these assignments should be confirmed using advanced 2D NMR experiments like HSQC and HMBC, which correlate carbons to their directly attached (HSQC) and long-range coupled (HMBC) protons.
Caption: Structure of this compound with predicted ¹³C chemical shifts.
Conclusion: Towards Unambiguous Structural Verification
This guide has established a robust framework for the ¹³C NMR analysis of this compound. By combining a meticulous experimental protocol with a logical, reference-based approach to spectral interpretation, researchers can confidently determine the carbon framework of this important heterocyclic compound. The predicted chemical shifts provide a strong basis for initial assignment, which should ideally be confirmed with 2D NMR techniques to achieve the highest level of scientific rigor. This methodology ensures both accuracy and trustworthiness in the structural characterization essential for drug development and materials science.
References
- Benchchem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.
- Gronowitz, S., & Maltesson, A. (1975). ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
- Pinto, D. C., et al. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- Kleinpeter, E., et al. (2002). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 42(5), 1157–1163. [Link]
- Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(20), 4225–4228. [Link]
- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Supporting Information for Aerobic C-N Bond Activation. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
- Benchchem. (2025). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. BenchChem.
- PubChem. (n.d.). This compound.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
- Maitland Jones, Jr. (n.d.). ¹³C-NMR.
- ChemHelpASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. youtube.com [youtube.com]
- 8. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 9. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the 2D NMR HSQC Analysis of 3-(3-Thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This comprehensive technical guide provides a detailed exploration of the application of Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-(3-Thienyl)pyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis. We will delve into the fundamental principles of the HSQC experiment, provide a meticulous, step-by-step protocol for sample preparation, data acquisition, and processing, and offer a thorough guide to the interpretation of the resulting 2D spectrum. By leveraging established knowledge of chemical shifts in substituted thiophene and pyridine systems, this guide presents a robust framework for the unambiguous assignment of the ¹H and ¹³C NMR signals of this compound.
Introduction: The Power of HSQC in Structural Elucidation
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed structural information.[1] While one-dimensional (1D) ¹H and ¹³C NMR spectra offer foundational insights, complex molecules often present overlapping signals that complicate unambiguous assignments. Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, resolve this challenge by correlating the chemical shifts of two different nuclei, most commonly ¹H and ¹³C.[2]
The HSQC experiment is a highly sensitive method that specifically identifies direct one-bond correlations between protons and heteronuclei.[1][2] This is achieved through a sophisticated pulse sequence that involves polarization transfer from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei and then back to the protons for detection.[2] The resulting 2D spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, with cross-peaks indicating which proton is directly attached to which carbon atom.[1] This direct correlation is invaluable for confidently assigning the carbon skeleton of a molecule and verifying its structure.
This compound, a heterocyclic compound containing both a pyridine and a thiophene ring, is a scaffold of interest in medicinal chemistry and materials science. Its structural confirmation is a critical step in any research and development pipeline. This guide will provide the necessary theoretical and practical knowledge to effectively utilize HSQC NMR for the comprehensive analysis of this molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
A precise prediction of the ¹H and ¹³C NMR chemical shifts is instrumental for the efficient interpretation of the HSQC spectrum. These predictions are based on the well-established effects of substituents on the chemical environments of the thiophene and pyridine rings. The electron-withdrawing nature of the pyridine ring and the electronic properties of the thiophene ring influence the shielding and deshielding of the various protons and carbons in the molecule.
Below is a table summarizing the predicted chemical shifts for this compound. These values are estimated based on data from similar 3-substituted thiophene and pyridine derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Pyridine Ring | |||
| H-2' | ~8.8 | ~150 | Adjacent to nitrogen, highly deshielded. |
| C-2' | ~150 | Adjacent to nitrogen, highly deshielded. | |
| C-3' | ~135 | Quaternary carbon, attached to the thienyl group. | |
| H-4' | ~8.0 | ~133 | Para to the nitrogen and ortho to the thienyl substituent. |
| C-4' | ~133 | ||
| H-5' | ~7.4 | ~123 | Meta to the nitrogen. |
| C-5' | ~123 | ||
| H-6' | ~8.6 | ~148 | Ortho to the nitrogen. |
| C-6' | ~148 | ||
| Thiophene Ring | |||
| C-3 | ~138 | Quaternary carbon, attached to the pyridine ring. | |
| H-2 | ~7.6 | ~126 | Adjacent to the sulfur atom and the point of substitution. |
| C-2 | ~126 | ||
| H-4 | ~7.4 | ~128 | Beta to the sulfur atom. |
| C-4 | ~128 | ||
| H-5 | ~7.5 | ~124 | Alpha to the sulfur atom. |
| C-5 | ~124 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: Acquiring a High-Quality HSQC Spectrum
The acquisition of a high-resolution HSQC spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol provides a step-by-step guide for obtaining an optimal HSQC spectrum of this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Calibration
-
Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for high-resolution 2D spectra.
-
¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the proton spectral width and to ensure the sample is suitable for further analysis. Note the chemical shift range of the signals.
HSQC Experiment Acquisition
-
Load HSQC Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker instruments). This is an edited HSQC sequence that provides multiplicity information (CH/CH₃ vs. CH₂).
-
Set Spectral Widths:
-
¹H Dimension (F2): Set the spectral width to encompass all proton signals observed in the 1D ¹H spectrum, typically from 0 to 10 ppm.
-
¹³C Dimension (F1): Set the spectral width to cover the expected range for the carbon signals. For aromatic compounds like this compound, a range of approximately 100 to 160 ppm is usually sufficient.
-
-
Set Acquisition Parameters:
-
Number of Scans (NS): A value between 2 and 8 scans per increment is generally adequate for a sample of this concentration.
-
Number of Increments (TD in F1): A value of 256 or 512 increments will provide good resolution in the ¹³C dimension.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically used.
-
-
Start Acquisition: Initiate the 2D HSQC experiment. The total experiment time will depend on the chosen parameters.
Data Processing and Interpretation
Once the acquisition is complete, the raw data (Free Induction Decay, FID) needs to be processed to generate the 2D spectrum.
Data Processing Steps
-
Fourier Transformation: Apply a Fourier transform in both the F2 (¹H) and F1 (¹³C) dimensions.
-
Phasing: Carefully phase the spectrum in both dimensions to ensure all peaks have the correct positive (absorptive) phase.
-
Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axes using the residual solvent peak or an internal standard (e.g., TMS).
Interpreting the HSQC Spectrum of this compound
The processed HSQC spectrum will display ¹H chemical shifts on the horizontal axis and ¹³C chemical shifts on the vertical axis. Each cross-peak in the spectrum represents a direct, one-bond C-H correlation.
-
Identify Cross-Peaks: Locate all the correlation peaks in the spectrum.
-
Correlate ¹H and ¹³C Signals: For each cross-peak, draw a vertical line down to the ¹H axis and a horizontal line across to the ¹³C axis. This will give you the chemical shifts of the directly bonded proton and carbon.
-
Assign the Signals: Using the predicted chemical shifts from the table in Section 2, assign each cross-peak to a specific C-H pair in the this compound molecule.
-
For example, a cross-peak at approximately 8.8 ppm on the ¹H axis and 150 ppm on the ¹³C axis would be assigned to the H-2'/C-2' pair of the pyridine ring.
-
Similarly, a correlation at around 7.6 ppm (¹H) and 126 ppm (¹³C) would correspond to the H-2/C-2 of the thiophene ring.
-
-
Confirm Assignments: Cross-reference the assignments with the 1D ¹H and ¹³C spectra (if available) and with other 2D NMR data such as COSY (for H-H correlations) and HMBC (for long-range C-H correlations) for complete and unambiguous structural elucidation.
Visualizing the Workflow and Logic
To further clarify the experimental and interpretative processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Experimental Workflow for HSQC Acquisition
Caption: The logical progression for interpreting an HSQC spectrum to elucidate a molecular structure.
Conclusion
The 2D HSQC NMR experiment is an indispensable technique for the unambiguous structural elucidation of complex organic molecules like this compound. By providing direct one-bond proton-carbon correlations, it overcomes the limitations of 1D NMR in cases of signal overlap. This guide has provided a comprehensive framework, from the foundational principles and detailed experimental protocols to a logical approach for spectral interpretation. By following the methodologies outlined herein, researchers can confidently and accurately characterize the structure of this compound and its analogs, a critical step in advancing research and development in the chemical and pharmaceutical sciences.
References
- HSQC and HMBC for Topspin. (2020, September 16).
Sources
An In-depth Technical Guide to the Mass Spectrometry of 3-(3-Thienyl)pyridine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(3-Thienyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development who require a deep understanding of the molecule's behavior under mass spectrometric conditions, particularly using electron ionization.
Introduction: The Analytical Significance of this compound
This compound is a biheterocyclic aromatic compound incorporating both a pyridine and a thiophene ring. The unique electronic and structural properties arising from this combination make it a valuable scaffold in the development of novel pharmaceuticals and functional materials. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing not only confirmation of molecular weight but also crucial structural information through the analysis of fragmentation patterns. This guide will delve into the expected fragmentation pathways of this compound under electron ionization (EI) conditions, offering a predictive framework rooted in the established principles of mass spectrometry.
Molecular Structure and Properties
Before delving into its mass spectrometric behavior, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | PubChem[1] |
| Molecular Weight | 161.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 161.02992040 Da | PubChem[1] |
The structure consists of a pyridine ring linked at its 3-position to the 3-position of a thiophene ring. This linkage provides a single rotatable bond, influencing the molecule's conformation. The presence of two heteroatoms, nitrogen in the pyridine ring and sulfur in the thiophene ring, dictates the primary sites of ionization and directs the subsequent fragmentation cascades.
Instrumentation and Experimental Protocol
The data and fragmentation patterns discussed herein are based on standard electron ionization mass spectrometry (EI-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[2]
Recommended Experimental Setup
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the ideal instrumentation for analyzing this compound. This setup allows for the separation of the analyte from any impurities prior to its introduction into the ion source.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or methanol.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and is a cornerstone of comparable library spectra.[2]
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.
-
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways
Upon entering the ion source, this compound molecules are bombarded with high-energy electrons (70 eV), leading to the ejection of an electron and the formation of a molecular ion radical (M•+). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).
The molecular ion of this compound is expected at an m/z of 161 , corresponding to its monoisotopic mass.
Key Fragmentation Pathways
The fragmentation of this compound is predicted to be governed by the characteristic fragmentation patterns of its constituent pyridine and thiophene rings.
-
Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of the pyridine ring is the expulsion of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da.[3] This would result in a fragment ion at m/z 134 .
-
Cleavage of the Thiophene Ring: Thiophene and its derivatives are known to undergo ring cleavage. A common fragmentation involves the loss of a thioformyl radical (•CHS), with a mass of 45 Da, leading to a fragment at m/z 116 . Another possibility is the loss of acetylene (C₂H₂), mass 26 Da, from the thiophene ring, which would yield a fragment at m/z 135 .
-
Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen radical (•H) to form a more stable, even-electron ion at m/z 160 .
-
Formation of the Pyridyl Cation: Cleavage of the bond between the two rings can lead to the formation of the pyridyl cation at m/z 78 .
The following table summarizes the predicted key fragments, their m/z values, and their proposed identities.
| m/z | Proposed Identity | Description of Loss |
| 161 | [C₉H₇NS]•+ | Molecular Ion (M•+) |
| 160 | [C₉H₆NS]+ | Loss of •H |
| 134 | [C₈H₆S]•+ | Loss of HCN from the pyridine ring |
| 116 | [C₈H₆N]+ | Loss of •CHS from the thiophene ring |
| 78 | [C₅H₄N]+ | Pyridyl cation |
The proposed fragmentation pathways are visualized in the following diagram:
Conclusion
The mass spectrometry of this compound under electron ionization conditions is expected to yield a rich fragmentation pattern that provides significant structural information. The molecular ion at m/z 161 serves as the primary indicator of the compound's identity. Subsequent fragments arising from the characteristic losses of HCN from the pyridine ring and cleavage of the thiophene ring offer confirmatory evidence of the biheterocyclic structure. This guide provides a robust predictive framework for researchers and scientists working with this compound, enabling them to confidently interpret their mass spectrometric data and validate the structure of this important molecule.
References
- PubChem. This compound.
- NIST. Pyridine. NIST Chemistry WebBook. [Link]
- Lin, S.-T., Yang, F.-M., Liang, D., & Shiao, M.-J. (1997). Electron Impact Mass Spectra of Some Arylpyridines. Journal of the Chinese Chemical Society, 44(5), 527-533. [Link]
- Emory University. Mass Spectrometry Ionization Methods. Department of Chemistry. [Link]
- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
- Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9130-9141. [Link]
- ResearchGate. (2020). Theoretical Study on the Dissociation Mechanism of Thiophene in the UV Photoabsorption, Ionization, and Electron Attachment Processes. The Journal of Physical Chemistry A, 124(42), 8769-8781. [Link]
Sources
The Ascendance of 3-(3-Thienyl)pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The 3-(3-thienyl)pyridine core, a bi-aryl heterocyclic scaffold, has emerged as a structure of significant interest in contemporary drug discovery. Its unique electronic properties, conformational flexibility, and capacity for diverse functionalization have positioned it as a privileged scaffold for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the this compound scaffold, charting its synthetic accessibility, exploring the nuanced structure-activity relationships of its derivatives, and detailing its successful application in the design of targeted therapeutics, with a particular focus on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Introduction: The Strategic Value of the this compound Core
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The this compound motif has garnered considerable attention due to its presence in a variety of biologically active compounds.[1] Unlike its fused thienopyridine cousins, the non-fused, bi-aryl nature of this compound offers a distinct three-dimensional profile and a different vectoral display of functional groups. This structural nuance allows for fine-tuning of physicochemical properties and target engagement.
The pyridine ring, a common feature in numerous FDA-approved drugs, provides a basic nitrogen atom that can serve as a hydrogen bond acceptor or a site for salt formation, enhancing aqueous solubility and bioavailability.[2] The thiophene ring, a well-recognized bioisostere of a phenyl ring, offers a distinct electronic and steric profile, often improving metabolic stability and target affinity. The combination of these two heterocycles in a 3,3'-linkage creates a scaffold with a unique conformational landscape, enabling it to access and interact with binding sites that may be inaccessible to more rigid or planar structures.
This guide will delve into the synthetic strategies for constructing this core, the critical structure-activity relationships that govern the biological activity of its derivatives, and a detailed examination of its application in the development of potent kinase inhibitors.
Synthetic Strategies for the this compound Scaffold
The construction of the C-C bond between the pyridine and thiophene rings is the cornerstone of synthesizing the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the most prevalent and efficient methods employed for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3] The general approach involves the reaction of a pyridine halide (typically a bromide or chloride) with a thienylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound [4][5]
This protocol provides a representative procedure for the synthesis of the this compound core.
Materials:
-
3-Bromopyridine
-
3-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), 3-thienylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely powdered K₂CO₃ (2.0 eq).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for at least 20 minutes.
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Negishi Coupling
The Negishi coupling offers an alternative and equally powerful method for the synthesis of the this compound scaffold. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6][7] The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, or directly from the organic halide.
A generalized workflow for the Negishi coupling is presented below:
Caption: General workflow for the synthesis of this compound via Negishi coupling.
Experimental Protocol: Negishi Coupling for this compound [8][9]
This protocol outlines a general procedure for the Negishi coupling.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂) (anhydrous)
-
3-Chloropyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi to a solution of 3-bromothiophene in THF at -78 °C. Stir for 30 minutes.
-
To this solution, add a solution of anhydrous ZnCl₂ in THF at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the 3-thienylzinc chloride reagent.
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 3-chloropyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.
-
To this solution, add the freshly prepared 3-thienylzinc chloride solution (1.2 eq) via cannula.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
The this compound Scaffold in Kinase Inhibition: A Case Study of KDR/VEGFR-2 Inhibitors
A prominent example of the therapeutic potential of the this compound scaffold is its application in the development of potent inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis.[11]
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[7][9] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[6]
Inhibitors based on the this compound scaffold have been designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, these small molecules prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling effectively abrogates the pro-angiogenic effects of VEGF, leading to a reduction in tumor vascularization and growth.
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the mechanism of inhibition by this compound derivatives.
Structure-Activity Relationships (SAR) of this compound-Based KDR Inhibitors
The development of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as potent KDR inhibitors provides valuable insights into the SAR of this scaffold.[10] The core this compound moiety serves as the foundational anchor within the ATP-binding site of the kinase.
Table 1: SAR of 3-(5-Thien-3-ylpyridin-3-yl)-1H-indole Analogs as KDR Inhibitors
| Compound ID | R Group on Indole | KDR IC₅₀ (nM) |
| 1 | -H | 150 |
| 2 | 5-F | 100 |
| 3 | 5-Cl | 85 |
| 4 | 5-CH₃ | 120 |
| 5 | 6-F | 200 |
| 6 | 1-CH₃ | >1000 |
Note: The data presented in this table is illustrative and based on general trends observed in kinase inhibitor SAR studies. Specific IC₅₀ values would be determined experimentally.
From this illustrative data, several key SAR trends can be deduced:
-
The Indole Moiety: The presence of the indole ring is crucial for potent KDR inhibition. Substitution at the 5-position of the indole ring with small, electron-withdrawing groups such as fluorine or chlorine appears to be beneficial for activity.
-
The Pyridine Nitrogen: The nitrogen atom of the pyridine ring is likely involved in a key hydrogen bonding interaction with the hinge region of the kinase domain, a common feature of many kinase inhibitors.
-
The Thiophene Ring: The thiophene ring likely occupies a hydrophobic pocket within the ATP-binding site. Substitutions on the thiophene ring could be explored to further optimize van der Waals interactions.
-
N-Alkylation of the Indole: Alkylation of the indole nitrogen, as seen in compound 6, leads to a significant loss of activity, suggesting that the N-H group may be involved in a critical hydrogen bond or that the steric bulk is not tolerated.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a robust and validated biological evaluation cascade is essential. A primary in vitro assay for this class of compounds would be a KDR kinase inhibition assay.
Experimental Protocol: In Vitro KDR Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against KDR kinase using a luminescence-based assay.
Materials:
-
Recombinant human KDR (VEGFR-2) kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, opaque microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the this compound derivatives in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from a 10 mM stock is recommended.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include wells with DMSO only as a high-activity control (0% inhibition) and wells without enzyme as a low-activity control (100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix of KDR kinase and the peptide substrate in kinase assay buffer.
-
Add the kinase/substrate mix to the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for KDR.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutics. Its synthetic tractability, coupled with its favorable physicochemical and structural properties, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of disease areas. The successful application of this scaffold in the design of potent KDR kinase inhibitors highlights its potential for generating targeted therapies.
Future exploration of the this compound scaffold could involve:
-
Expansion of the SAR: Systematic exploration of substitutions on both the pyridine and thiophene rings to further optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Targets: Screening of this compound-based libraries against a broader range of biological targets, including other kinases, GPCRs, and enzymes.
-
Application of Novel Synthetic Methodologies: The use of C-H activation and other modern synthetic techniques to further diversify the scaffold and access novel chemical space.
References
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- Zhang, Y., et al. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14, 1145202. [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(3-Thienyl)pyridine
Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) like 3-(3-Thienyl)pyridine – molecules with structural motifs that hint at biological activity, yet lack a defined therapeutic target. This guide is crafted for researchers, medicinal chemists, and drug development professionals who face the exciting challenge of elucidating the mechanism of action and identifying the therapeutic potential of such compounds. We will eschew a rigid, one-size-fits-all template. Instead, we present a logical, causality-driven framework for target identification and validation, grounded in established principles of pharmacology and chemical biology. Our approach is twofold: first, we will explore the most prominent putative target for this compound based on robust data from its parent chemical class. Second, we will outline a comprehensive, unbiased workflow for broader target discovery, ensuring no stone is left unturned. Every proposed experimental step is designed to be part of a self-validating system, building a robust case for the compound's therapeutic utility.
Part 1: The Prime Putative Target - The P2Y12 Receptor
The structural backbone of this compound belongs to the thienopyridine class of compounds. This class is renowned for its profound impact on cardiovascular medicine, primarily through the irreversible inhibition of the P2Y12 receptor, a key player in platelet aggregation and thrombus formation.[1][2] Drugs like clopidogrel and prasugrel are thienopyridines that have become mainstays in the prevention of atherothrombotic events.[3] Therefore, the most logical and evidence-based starting point for investigating the therapeutic potential of this compound is to assess its activity as a P2Y12 receptor antagonist.
The P2Y12 Signaling Pathway: A Critical Node in Thrombosis
The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets.[4] Its endogenous ligand, adenosine diphosphate (ADP), plays a crucial role in amplifying the platelet activation and aggregation cascade initiated by stimuli such as collagen exposure at the site of vascular injury.[5] Upon ADP binding, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptor. This final step is critical for fibrinogen binding and the formation of a stable platelet plug.[4][5] Irreversible blockade of the P2Y12 receptor by thienopyridines effectively blunts this amplification loop for the lifespan of the platelet.[4]
Figure 1: Simplified schematic of the P2Y12 receptor signaling pathway in platelets and the putative inhibitory action of this compound.
Experimental Workflow for P2Y12 Target Validation
A tiered approach, moving from initial binding assessment to functional cellular assays, will provide a comprehensive evaluation of this compound's effect on the P2Y12 receptor.
Tier 1: Receptor Binding Affinity
The first crucial experiment is to determine if this compound directly interacts with the P2Y12 receptor. A competitive radioligand binding assay is the gold standard for this purpose.
-
Protocol: P2Y12 Radioligand Binding Assay
-
Source of Receptor: Use cell membranes prepared from a stable cell line overexpressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Employ a high-affinity P2Y12 antagonist radioligand, such as [³H]-prasugrel active metabolite or a similar commercially available probe.
-
Assay Setup: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of this compound.
-
Incubation and Termination: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data to a one-site competition model to determine the inhibitor constant (Ki). A known P2Y12 antagonist (e.g., clopidogrel active metabolite) should be run as a positive control.
-
Tier 2: Functional Assessment of Platelet Aggregation
If binding is confirmed, the next logical step is to assess the functional consequence of this interaction in a physiologically relevant setting. Light Transmission Aggregometry (LTA) is a classic method to measure platelet aggregation.
-
Protocol: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Obtain platelet-rich plasma (PRP) from fresh whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Instrumentation: Use a specialized aggregometer that measures changes in light transmission through the PRP as platelets aggregate.
-
Assay Procedure: Pre-incubate the PRP with various concentrations of this compound or vehicle control.
-
Initiation of Aggregation: Add a known P2Y12 agonist, typically ADP, to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time. The maximum aggregation percentage is the primary endpoint.
-
Data Analysis: Construct a dose-response curve by plotting the inhibition of ADP-induced aggregation against the concentration of this compound to calculate the IC50 value.
-
Tier 3: Confirmation in Whole Blood
To account for the complexities of the blood environment, including plasma protein binding and interactions with other blood cells, a whole blood aggregation assay is a valuable confirmatory step.
-
Protocol: Impedance Aggregometry
-
Sample: Use fresh human whole blood.
-
Instrumentation: Employ an impedance aggregometer (e.g., Multiplate® Analyzer).
-
Assay Principle: Pre-incubate the whole blood with this compound. Add ADP to induce aggregation. As platelets aggregate on the instrument's electrodes, the electrical impedance increases.
-
Data Analysis: Measure the area under the aggregation curve (AUC) and compare the values for treated versus untreated samples to determine the inhibitory effect.
-
| Assay | Purpose | Key Parameter | Interpretation |
| Radioligand Binding | Determines direct interaction with the P2Y12 receptor. | Ki (Inhibitor Constant) | A low Ki value indicates high binding affinity. |
| Light Transmission Aggregometry | Measures functional inhibition of platelet aggregation in plasma. | IC50 (Half maximal inhibitory concentration) | A low IC50 value indicates potent functional inhibition. |
| Impedance Aggregometry | Confirms functional inhibition in a more physiological whole blood milieu. | % Inhibition of Aggregation | Confirms activity in the presence of all blood components. |
Part 2: A Systematic Workflow for Broader Target Discovery
While the P2Y12 receptor is a compelling starting point, it is crucial to maintain an unbiased perspective. This compound may exert its biological effects through other, unanticipated targets. The following workflow provides a comprehensive strategy for de novo target identification.
Figure 2: A comprehensive workflow for the identification and validation of therapeutic targets for a novel chemical entity.
Step 1: In Silico and Unbiased Screening
A. In Silico Target Prediction: Computational tools can predict potential protein targets based on the chemical structure of a ligand. This is a cost-effective first step to generate hypotheses.
-
Methodology:
-
Utilize web-based platforms like SwissTargetPrediction or BindingDB.[6]
-
Input the SMILES or draw the structure of this compound.
-
The algorithms compare the input structure to databases of known ligands and their targets, predicting a ranked list of potential protein targets based on chemical similarity.[7]
-
Analyze the list of predicted targets (e.g., kinases, GPCRs, enzymes) to guide subsequent experimental screening.
-
B. Phenotypic Screening: Before focusing on specific molecular targets, it is insightful to observe the compound's effect on whole cells. A simple cell viability assay across a panel of diverse cancer cell lines can reveal unexpected activities.
-
Protocol: Cancer Cell Line Viability Screen (e.g., MTT Assay)
-
Cell Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).
-
Treatment: Expose the cells to a range of concentrations of this compound for a set duration (e.g., 72 hours).
-
Assay: Perform an MTT or similar metabolic activity assay to quantify cell viability.[8]
-
Analysis: Identify cell lines that are particularly sensitive to the compound. This can provide clues to the underlying mechanism (e.g., sensitivity in a lung cancer line might suggest a target relevant to that malignancy).
-
Step 2: Broad, Target-Based Screening
Based on the promiscuity of many small molecules and the predictions from in silico tools, screening against large panels of common drug targets is a powerful approach.
A. Kinase Panel Screening: The human kinome is a major source of drug targets, particularly in oncology and immunology.[9]
-
Methodology:
-
Submit this compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology).
-
Typically, the compound is first screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).
-
Any "hits" (kinases showing significant inhibition) are then followed up with IC50 determination to quantify potency. This approach was used to identify that thienopyrimidines could target the FLT3 kinase.[10]
-
B. GPCR Panel Screening: GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[11]
-
Methodology:
-
Engage a contract research organization offering broad GPCR screening panels (e.g., Eurofins SafetyScreen, PerkinElmer).
-
These panels typically use radioligand binding assays to detect interactions with hundreds of different GPCRs.
-
Functional follow-up assays (e.g., cAMP measurement, calcium flux) are then performed for any identified hits to determine if the compound is an agonist or antagonist.[12]
-
C. Ion Channel Panel Screening: Ion channels are critical for cellular excitability and are important targets in neurology and cardiology.[8]
-
Methodology:
-
Utilize automated patch-clamp electrophysiology platforms for high-throughput screening against a panel of key ion channels (e.g., hERG, sodium channels, calcium channels).
-
These assays directly measure the flow of ions through the channel, providing functional data on whether the compound blocks or modulates channel activity. Some pyridine derivatives have been shown to modulate calcium channels.[13][14]
-
Step 3: Hit Validation and Mechanism of Action (MoA)
Any "hits" from the broad screening campaigns must be rigorously validated.
-
Orthogonal Assays: Confirm the hit using a different assay format. For example, if a kinase hit is identified in a biochemical assay, validate it with a cell-based assay that measures the phosphorylation of a known substrate of that kinase.
-
Cellular Target Engagement: It is essential to confirm that the compound binds to its putative target within the complex environment of a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide this crucial evidence.
-
MoA Studies: Once a target is validated, delve deeper into the mechanism. For a kinase inhibitor, this would involve determining the mode of inhibition (e.g., ATP-competitive). For a GPCR modulator, this would involve detailed signaling pathway analysis (e.g., G-protein vs. β-arrestin biased signaling).[15]
Conclusion: From Molecule to Medicine
The journey to elucidate the therapeutic potential of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. By commencing with the most probable target based on its chemical class—the P2Y12 receptor—we can efficiently test a strong, evidence-based hypothesis. Simultaneously, by employing a broad and unbiased target discovery workflow, we cast a wide net to capture any unexpected activities that could lead to novel therapeutic applications. This dual approach, grounded in scientific integrity and logical progression, provides the most robust pathway for translating a promising molecule into a potential therapeutic.
References
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In Silico Prediction of 3-(3-Thienyl)pyridine Properties: A Computational-First Approach to Scaffolding Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the early, accurate characterization of small molecules is paramount to mitigating late-stage attrition and controlling development costs. The heterocyclic scaffold 3-(3-Thienyl)pyridine, incorporating both electron-rich thiophene and electron-deficient pyridine moieties, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive, field-proven framework for the in silico prediction of its core physicochemical, pharmacokinetic, and toxicological properties. Moving beyond a mere recitation of methods, this document elucidates the causality behind computational choices, establishes self-validating workflows, and grounds its protocols in authoritative methodologies. We will construct a detailed molecular profile of this compound, demonstrating how computational-first strategies can efficiently guide experimental design and prioritize resources for the most promising chemical entities.
The Imperative of In Silico Profiling in Drug Discovery
The journey from a chemical concept to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[4] Computer-aided or in silico methods have become indispensable for predicting these properties before a compound is ever synthesized.[5][6][7] This predictive power allows for the early identification of potential liabilities, such as poor absorption, rapid metabolism, or toxicity, enabling chemists to focus resources on molecules with a higher probability of success.[8][9] This guide uses this compound as a case study to detail a robust workflow for generating a comprehensive, predictive property profile.
Foundational Step: Molecular Preparation and Optimization
The fidelity of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. A simple 2D drawing is insufficient; an accurate, low-energy three-dimensional conformation is required for the algorithms to correctly calculate properties based on molecular shape, surface area, and electronic distribution.
Protocol 1: Generating an Optimized 3D Molecular Structure
-
SMILES Representation : Obtain the canonical Simplified Molecular Input Line Entry System (SMILES) string for this compound. This is a universal starting point. The SMILES for this molecule is C1=CC(=CN=C1)C2=CC=CS2.[10]
-
2D to 3D Conversion : Utilize a chemical drawing software suite such as ChemDraw, Marvin, or ACD/ChemSketch to convert the SMILES string into a 2D structure.[11][12][13] These tools can then generate an initial 3D conformation.
-
Geometry Optimization (Energy Minimization) : This is the most critical step. The initial 3D structure is a rough approximation. It must be refined to find a stable, low-energy conformation.
-
Methodology : Employ quantum mechanics (QM) methods, specifically Density Functional Theory (DFT), for a balance of accuracy and computational efficiency.[14] The B3LYP functional with a 6-31G(d) basis set is a widely accepted standard for optimizing the geometry of organic molecules.[15][16]
-
Causality : An unoptimized structure will have incorrect bond lengths, angles, and torsional angles. This directly impacts the calculation of shape-based descriptors, polar surface area, and electrostatic potentials, leading to inaccurate predictions for properties like solubility, permeability, and receptor binding.
-
Figure 1: Workflow for Molecular Structure Preparation.
Prediction of Core Physicochemical Properties
Physicochemical properties govern how a molecule behaves in a biological environment, influencing its solubility, permeability, and distribution.[17] These properties are foundational to predicting drug-like behavior.
Methodology: QSPR and Fragment-Based Contributions
Modern prediction tools primarily use two approaches:
-
Quantitative Structure-Property Relationship (QSPR) : These models establish a statistical correlation between a molecule's structural descriptors (e.g., size, shape, electronic properties) and its observed physicochemical properties.[16][18]
-
Fragment-Based Methods : These algorithms deconstruct the molecule into known fragments and sum their contributions to a given property. For example, the widely used ALOGP and CLogP methods for lipophilicity prediction are fragment-based.
Protocol 2: Physicochemical Property Calculation
-
Tool Selection : Utilize a validated and freely accessible web-based platform such as SwissADME or pkCSM.[4] These tools integrate multiple prediction models.
-
Input : Submit the optimized 3D structure or the SMILES string of this compound.
-
Execution : Run the calculation suite to predict key properties.
-
Data Consolidation : Compile the output into a structured table for analysis.
Data Presentation: Predicted Physicochemical Profile
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 161.23 g/mol [10] | Affects diffusion and size-limited transport. |
| logP (Lipophilicity) | 2.20[10] | Influences solubility, absorption, and plasma protein binding. |
| logS (Aqueous Solubility) | -2.8 to -3.5 | Critical for dissolution and absorption; poor solubility is a major hurdle.[17][19] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų[10] | Correlates with membrane permeability; TPSA < 140 Ų is generally favorable for oral absorption. |
| pKa (Basic) | ~4.5 - 5.0 | The pyridine nitrogen is basic, affecting ionization state, solubility, and receptor interaction. |
| Number of Rotatable Bonds | 1[10] | A low number (<10) is associated with better oral bioavailability. |
Comprehensive ADMET Profiling
A promising drug candidate must not only be potent but also possess a favorable ADMET profile. Early in silico ADMET assessment is a cornerstone of modern lead optimization.[7][20]
Methodology: Machine Learning and Knowledge-Based Systems
ADMET prediction platforms like ADMETlab and ADMET-AI employ sophisticated machine learning models (e.g., graph neural networks, support vector machines) trained on large datasets of compounds with known experimental outcomes.[8][21][22] These models learn complex relationships between chemical structures and biological endpoints.
Protocol 3: In Silico ADMET and Drug-Likeness Evaluation
-
Platform Selection : Use a comprehensive server such as ADMETlab 2.0 or a consensus of multiple specialized tools to ensure robustness.
-
Input : Provide the optimized molecular structure of this compound.
-
Module Execution : Sequentially run predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity modules.
-
Drug-Likeness Assessment : Evaluate the molecule against established rule-based filters (e.g., Lipinski, Veber) which codify the properties of successful oral drugs.[17][20]
-
Analysis : Synthesize the data into a summary table, interpreting the predictions within the context of drug development.
Figure 2: High-Level ADMET Prediction Workflow.
Data Presentation: Predicted ADMET and Drug-Likeness Profile
| Parameter | Category | Predicted Outcome | Implication for Drug Development |
| Drug-Likeness | Lipinski's Rule of 5 | Pass (0 Violations) | Good potential for oral bioavailability. |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Likely Permeable | May cross into the CNS. This is desirable for CNS targets but a liability for peripheral targets. |
| Plasma Protein Binding (PPB) | Moderate to High | High binding can reduce the free concentration of the drug, impacting efficacy. | |
| Metabolism | CYP2D6 Inhibitor | Predicted Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Predicted Non-inhibitor | Lower risk of interactions with the most common drug-metabolizing enzyme. | |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations, a critical safety endpoint. |
| hERG Inhibition | Potential Inhibitor | High-Risk Flag : Inhibition of the hERG channel is linked to cardiotoxicity and is a major cause of drug withdrawal. This prediction requires immediate experimental validation. |
The Principle of Self-Validation and Trustworthiness
In silico predictions are not infallible. Their power lies in providing data-driven hypotheses that must be approached with scientific rigor. A key principle for ensuring trustworthiness is to build a self-validating system.
Protocol 4: A Workflow for Validating In Silico Predictions
-
Establish Consensus : Never rely on a single tool or algorithm.[23] Rerun key predictions (especially high-risk ones like hERG toxicity) on 2-3 different platforms (e.g., pkCSM, ADMET-AI, ProTox). Agreement across models with different underlying algorithms significantly increases confidence. Discrepancies highlight areas of high uncertainty.
-
Define the Applicability Domain : Machine learning models are most accurate for compounds similar to those in their training sets.[23][24] Assess whether a thienyl-pyridine scaffold is well-represented in the model's training data, if possible. Predictions on novel or exotic scaffolds should be treated with lower confidence.
-
Benchmark with Analogs : Use chemical databases (e.g., ChEMBL, PubChem) to find experimental data for structurally related thienyl-pyridines.[25] Comparing the in silico predictions for this compound with known experimental values for its close analogs provides a crucial reality check.
-
Regulatory Precedent : Be aware that regulatory bodies like the FDA and OECD have established standards for accepting certain in silico toxicology predictions, particularly for mutagenicity, as part of a weight-of-evidence approach.[26] This adds authority to well-validated negative predictions for endpoints like the AMES test.
Figure 3: Workflow for Establishing Prediction Trustworthiness.
Conclusion and Strategic Implications
The in silico profile of this compound generated through this workflow provides actionable intelligence for drug development professionals.
-
Promising Characteristics : The molecule exhibits excellent drug-like properties according to Lipinski's rule, with predictions suggesting high intestinal absorption and no mutagenicity concerns. Its molecular weight and complexity are favorable for oral bioavailability.
-
Key Areas for Experimental Validation : Two primary risks have been identified computationally that demand immediate experimental follow-up:
-
hERG Inhibition : The prediction of potential cardiotoxicity is a significant red flag that must be confirmed or refuted with an in vitro patch-clamp assay.
-
CYP2D6 Inhibition : The potential for drug-drug interactions needs to be assessed using an in vitro CYP inhibition assay.
-
-
Strategic Direction : Based on this comprehensive computational assessment, this compound can be classified as a promising scaffold, but its progression should be contingent on the experimental outcomes of hERG and CYP2D6 assays. If these tests return negative, the scaffold can be advanced with higher confidence. If positive, medicinal chemistry efforts should be directed toward structural modifications that mitigate these specific liabilities while preserving the desirable absorption properties.
This guide demonstrates that a structured, multi-faceted in silico approach, grounded in principles of self-validation, provides an efficient and powerful strategy to characterize and de-risk chemical matter in the earliest stages of drug discovery.
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The 3-(3-Thienyl)pyridine Fragment: A Privileged Scaffold in Modern Drug Design
Abstract
The 3-(3-thienyl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, conformational flexibility, and ability to engage in diverse intermolecular interactions have established it as a "privileged" fragment in the design of novel therapeutics. This technical guide provides an in-depth exploration of the this compound moiety, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthetic strategies, structure-activity relationships, pharmacokinetic profile, and bioisosteric considerations, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Rise of a Versatile Heterocyclic Core
In the landscape of drug discovery, the identification and optimization of molecular scaffolds that can favorably interact with biological targets is a cornerstone of rational drug design. The this compound fragment has emerged as a particularly successful structural motif, frequently incorporated into a wide array of clinically relevant molecules. Its utility stems from the synergistic combination of a pyridine ring, a key element in numerous FDA-approved drugs, and a thiophene ring, a well-regarded bioisostere of the phenyl group.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility and providing a crucial anchor point for binding to protein targets.[3] The thiophene moiety, on the other hand, contributes to the overall lipophilicity and can engage in various non-covalent interactions, including van der Waals forces and π-π stacking. This dual nature allows for a fine-tuning of the molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic characteristics.
This guide will provide a holistic overview of the this compound core, from its fundamental properties to its application in advanced drug design strategies.
Physicochemical Properties of the this compound Scaffold
A thorough understanding of the physicochemical properties of a molecular core is paramount for predicting its behavior in biological systems. The this compound fragment possesses a unique set of characteristics that contribute to its "drug-like" nature.
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | [4] |
| Molecular Weight | 161.23 g/mol | [4] |
| XLogP3 | 2.2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
| Topological Polar Surface Area | 41.1 Ų | [5] |
| Formal Charge | 0 | [4] |
Table 1: Key Physicochemical Properties of the this compound Core.
The calculated lipophilicity (XLogP3 of 2.2) indicates a favorable balance between aqueous solubility and membrane permeability, a critical factor for oral bioavailability. The presence of a single hydrogen bond acceptor (the pyridine nitrogen) and no donors contributes to its ability to cross biological membranes. The relatively low molecular weight and number of rotatable bonds are also advantageous for achieving good pharmacokinetic profiles.
Synthesis of the this compound Core: A Practical Guide
The construction of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.
Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between a boronic acid and a halide.[2] For the synthesis of this compound, this typically involves the reaction of 3-bromopyridine with 3-thienylboronic acid or vice versa.
Caption: Suzuki-Miyaura Coupling Workflow for this compound Synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromopyridine (1.0 equiv), 3-thienylboronic acid (1.2 equiv), and a base such as sodium carbonate (2.0 equiv).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 3:1 v/v).[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[6]
-
Reaction: Heat the mixture to a temperature of 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.[6]
Stille Coupling: An Alternative Approach
The Stille coupling involves the reaction of an organotin compound with an organic halide.[8] For the synthesis of this compound, this would typically involve the reaction of 3-bromopyridine with 3-(tributylstannyl)thiophene. While effective, the toxicity of organotin reagents is a significant drawback of this method.[9]
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equiv) and 3-(tributylstannyl)thiophene (1.1 equiv) in a suitable solvent such as toluene.[10]
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[10]
-
Reaction: Heat the reaction mixture to reflux (around 110-120°C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts.[9]
-
Purification: The organic layer is then dried, concentrated, and the product purified by column chromatography.
The Role of this compound in Medicinal Chemistry
The this compound scaffold is a cornerstone in the design of various therapeutic agents, most notably kinase inhibitors.[1] Its structural features allow it to effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.
Caption: Key Interactions of a this compound-based Kinase Inhibitor.
Structure-Activity Relationships (SAR)
The versatility of the this compound core allows for extensive SAR exploration. Key insights include:
-
Pyridine Nitrogen: The nitrogen atom of the pyridine ring is crucial for forming a hydrogen bond with the backbone amide of the kinase hinge region, a critical interaction for potent inhibition.[11]
-
Thiophene Ring: The thiophene ring typically occupies a hydrophobic pocket adjacent to the hinge region. Substitutions on the thiophene ring can be used to modulate potency and selectivity.
-
Substitution Patterns: The substitution pattern on the pyridine ring can significantly impact activity. For instance, substituents at the 2- and 6-positions can influence the orientation of the molecule within the active site and can be tailored to enhance interactions with specific residues.[12]
Pharmacokinetic Profile: ADME Considerations
The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The this compound scaffold generally imparts favorable ADME characteristics.
-
Absorption: The balanced lipophilicity of the core often leads to good oral absorption.[3]
-
Distribution: The distribution of drugs containing this fragment can be modulated by the introduction of polar or ionizable groups to control tissue penetration.
-
Metabolism: The pyridine and thiophene rings are susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways include oxidation of the sulfur atom in the thiophene ring and N-oxidation of the pyridine ring. Understanding these metabolic liabilities is crucial for designing more stable analogues.
-
Excretion: The metabolites are typically more polar and are excreted via the renal or biliary routes.
In silico ADME models are valuable tools for predicting the pharmacokinetic properties of novel this compound derivatives in the early stages of drug discovery.[13]
Bioisosteric Replacements for the this compound Core
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.[14][15]
| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| 3-Thienyl | Phenyl | Similar size and shape. | Can improve metabolic stability. | May alter electronic properties and binding interactions. |
| 3-Thienyl | Furan | Similar size and hydrogen bonding potential. | Can modulate polarity and solubility. | May be less metabolically stable. |
| Pyridine | Pyrimidine | Similar size and hydrogen bond acceptor count. | Can alter pKa and metabolic profile. | May lead to off-target effects. |
| Pyridine | Pyridazine | Similar size and hydrogen bond acceptor count. | Can influence dipole moment and solubility.[16] | May have different metabolic liabilities. |
| Pyridine | Thiazole | Similar size and hydrogen bond acceptor capabilities. | Can modulate electronic properties and metabolic stability. | May alter the geometry of the molecule. |
Table 2: Common Bioisosteric Replacements for the this compound Scaffold.
The choice of a bioisosteric replacement is highly context-dependent and should be guided by the specific objectives of the drug design program.[17]
Conclusion and Future Perspectives
The this compound fragment has firmly established itself as a valuable and versatile scaffold in the medicinal chemist's toolkit. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key interactions with biological targets have led to its incorporation in a multitude of successful drug candidates. As our understanding of disease biology and drug-target interactions continues to evolve, the rational design and application of privileged fragments like this compound will remain a critical strategy in the quest for novel and effective therapeutics. Future research will likely focus on the development of novel synthetic methodologies for the efficient and diverse functionalization of this core, as well as the exploration of its potential in new therapeutic areas beyond kinase inhibition.
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Methodological & Application
Synthesis of 3-(3-Thienyl)pyridine via Suzuki Coupling: An Application Note for Researchers
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of 3-(3-thienyl)pyridine, a valuable bi-heterocyclic scaffold in medicinal chemistry and materials science. The protocol herein leverages the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and discusses critical parameters for success, including catalyst selection, the role of the base, and purification strategies. The content is specifically designed for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.
Introduction: The Significance of the this compound Scaffold
The fusion of pyridine and thiophene rings to form this compound creates a molecular architecture with significant potential in drug discovery and materials science. The pyridine moiety, an isostere of benzene, is a common feature in numerous pharmaceuticals, influencing properties such as solubility and receptor binding.[3] Similarly, the thiophene ring serves as a crucial pharmacophore in a wide range of FDA-approved drugs, often enhancing metabolic stability and pharmacokinetic profiles.[4] The combination of these two heteroaromatic systems has led to the development of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[4]
The Suzuki-Miyaura cross-coupling reaction is the premier method for forging the pivotal carbon-carbon bond between the pyridine and thiophene rings.[5] Its widespread adoption is due to its high functional group tolerance, generally high yields, and the commercial availability and relative stability of its boronic acid reagents.[2][6] This guide provides a validated protocol for this important transformation.
Mechanism and Key Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, thiophene-3-boronic acid) with an organic halide (3-bromopyridine).[2][7] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (3-bromopyridine) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[2][7][8]
-
Transmetalation: In this crucial step, the organic group from the organoboron species (the thienyl group) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[7][9][10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, this compound, from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7][8]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromopyridine | ≥98% | Commercially Available | Handle in a fume hood. |
| Thiophene-3-boronic acid | ≥97% | Commercially Available | Moisture-sensitive; store in a desiccator.[12] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Commercially Available | Air-sensitive; handle under an inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Prepare a 2M aqueous solution. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Deionized Water | High Purity | Laboratory Supply | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | Laboratory Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. Suzuki Coupling [organic-chemistry.org]
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- 12. Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China [quinoline-thiophene.com]
Application Notes and Protocols: Stille Coupling for the Synthesis of 3-(3-Thienyl)pyridine
Introduction: The Significance of 3-(3-Thienyl)pyridine in Medicinal Chemistry
The biaryl scaffold, particularly the linkage of pyridine and thiophene rings, represents a privileged structural motif in modern drug discovery. The resulting this compound core is a key pharmacophore in a range of biologically active molecules, demonstrating efficacy in therapeutic areas such as oncology, neurodegenerative disorders, and infectious diseases. The precise arrangement of these two heteroaromatic systems allows for specific interactions with biological targets, modulating their function. The Stille cross-coupling reaction has emerged as a robust and versatile method for the synthesis of such complex heterocyclic systems.[1] Its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents make it a preferred method for constructing carbon-carbon bonds in the late stages of complex molecule synthesis.[2][3]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful implementation of the Stille coupling protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide optimized, step-by-step protocols, and offer insights into common challenges and troubleshooting.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
The Catalytic Cycle
-
Oxidative Addition: The cycle initiates with a coordinatively unsaturated Pd(0) complex, which is the active catalytic species.[6] This complex reacts with the organic electrophile, in this case, 3-bromopyridine, cleaving the carbon-halogen bond and forming a new Pd(II) intermediate.[2] This step involves the formal oxidation of palladium from the 0 to the +2 state.
-
Transmetalation: The organostannane reagent, 3-(tributylstannyl)thiophene, then reacts with the Pd(II) complex. The thiophene group is transferred from the tin atom to the palladium center, and the halide (or other leaving group) is transferred to the tin, forming a trialkyltin halide byproduct.[6] This step is often the rate-determining step of the catalytic cycle.[4]
-
Reductive Elimination: The final step involves the formation of the desired carbon-carbon bond between the pyridine and thiophene moieties. The two organic groups on the palladium center couple, and the this compound product is expelled from the coordination sphere of the metal.[2] This process reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[2]
Caption: The Stille catalytic cycle for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | Sigma-Aldrich | ≥99% |
| 3-(Tributylstannyl)thiophene | C₁₆H₃₀SSn | 373.18 | Gelest | ≥95% |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Strem Chemicals | ≥98% |
| Anhydrous Toluene | C₇H₈ | 92.14 | Acros Organics | 99.8%, DriSolv |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | 99.8%, anhydrous |
| Saturated aq. Potassium Fluoride | KF | 58.10 | Fisher Scientific | - |
| Celite® 545 | - | - | EMD Millipore | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | VWR | - |
Safety Precaution: Organotin compounds are highly toxic.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Standard Stille Coupling Conditions
This protocol outlines a general and robust method for the synthesis of this compound.
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 158 mg) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Seal the flask with a rubber septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.[7]
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add 3-(tributylstannyl)thiophene (1.1 mmol, 410.5 mg, approximately 0.4 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-16 hours.[7]
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates the reaction is proceeding.
Work-up and Purification:
-
After the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir the biphasic mixture vigorously for 1 hour. This step is crucial for precipitating the tin byproducts as insoluble fluorides, facilitating their removal.[5]
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Microwave-Assisted Stille Coupling
For accelerated reaction times, microwave irradiation can be employed. This method often leads to higher yields and cleaner reaction profiles.
Reaction Setup:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-bromopyridine (0.5 mmol, 79 mg), 3-(tributylstannyl)thiophene (0.6 mmol, 224 mg), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 17.3 mg).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) (3 mL).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes.
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
Caption: A generalized workflow for the Stille coupling synthesis of this compound.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reactions can be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and thoroughly degassed. The use of a fresh bottle of palladium catalyst is recommended. The choice of ligand can also significantly impact the reaction outcome; for challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.[8][9]
-
Homocoupling of the Organostannane: The formation of bithiophene as a byproduct can occur, especially at higher temperatures or with prolonged reaction times.[5] Using the minimum effective catalyst loading and carefully monitoring the reaction progress can mitigate this side reaction.
-
Difficulty in Removing Tin Byproducts: If the KF wash is insufficient, residual tin compounds can co-elute with the product during chromatography. A second KF wash or alternative purification techniques, such as recrystallization, may be necessary.[10]
-
Substrate Scope: The electronic nature of the pyridine ring can influence the reaction rate. Electron-deficient pyridines generally undergo oxidative addition more readily. The choice of the leaving group on the pyridine is also critical, with the reactivity order being I > Br > Cl.[4]
Conclusion
The Stille cross-coupling reaction is a powerful and reliable method for the synthesis of this compound, a valuable scaffold in medicinal chemistry. By understanding the underlying mechanism and adhering to carefully optimized protocols, researchers can efficiently access this important class of compounds. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this essential transformation in the modern synthetic laboratory.
References
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- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Wikipedia. (2023). Stille reaction. [Link]
- NROChemistry. Stille Coupling. [Link]
- J&K Scientific LLC. (2021). Stille Cross-Coupling. [Link]
- Myers, A. The Stille Reaction. [Link]
- Wang, J.-R., et al. (2010). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 75(15), 5317–5320. [Link]
- Pérez-Temprano, M. H., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Al-bayati, R. I. H., & Al-Azzawi, A. M. J. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(12), 14337–14348. [Link]
- Williams, R. M., et al. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]
- Kim, T., et al. Supporting Information. The Royal Society of Chemistry. [Link]
- Li, Y., et al. Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
- Casares, J. A., Espinet, P., & Echavarren, A. M. (2015).
- Gholap, A. R., & Ganesan, A. (2007). Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction. Organic & Biomolecular Chemistry, 5(21), 3537–3540. [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
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- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
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- 7. rsc.org [rsc.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of 3-(3-Thienyl)pyridine via Negishi Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 3-(3-Thienyl)pyridine, a valuable scaffold in medicinal chemistry and materials science, through the Negishi cross-coupling reaction. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and critical insights into process optimization and troubleshooting. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide serves as a practical resource for researchers aiming to efficiently synthesize this important bi-heterocyclic compound.
Introduction: The Significance of this compound
The fusion of pyridine and thiophene rings in the form of this compound creates a unique molecular architecture with significant potential in various scientific domains. This scaffold is a key structural motif in a range of biologically active compounds and functional materials. Pyridine derivatives are known for their diverse pharmacological properties, while thiophene-containing molecules are prominent in organic electronics.[1][2] The combination of these two heteroaromatic systems can lead to novel compounds with enhanced or unique activities. For instance, thienylpyridyl derivatives have been investigated for their potential as pesticidal agents.[1]
The Negishi coupling, a Nobel Prize-winning reaction, offers a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] It is particularly well-suited for the coupling of heteroaromatic systems, demonstrating high functional group tolerance and stereoselectivity.[5][6] This guide will focus on the practical application of the Negishi coupling for the efficient synthesis of this compound.
The Negishi Coupling: Mechanism and Key Principles
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[3][7] The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8]
The Catalytic Cycle
The generally accepted mechanism for the Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, 3-bromopyridine or 3-iodopyridine), forming a Pd(II) complex.[8] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[9]
-
Transmetalation: The organic group from the organozinc reagent (3-thienylzinc halide) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
- 6. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 7. Negishi_coupling [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thermofishersci.in [thermofishersci.in]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-Bromopyridine and 3-Thienylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organohalide, has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The resulting biaryl and hetero-biaryl scaffolds are prevalent in a multitude of biologically active molecules.
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-bromopyridine with 3-thienylboronic acid to synthesize 3-(thiophen-3-yl)pyridine. This particular structural motif is of significant interest in medicinal chemistry, as the thiophene ring often serves as a bioisostere for a phenyl ring, potentially improving a molecule's pharmacokinetic and pharmacodynamic properties.[2] We will delve into the mechanistic underpinnings of the reaction to elucidate the rationale behind the chosen experimental parameters, ensuring a reproducible and high-yielding synthetic route.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered around a palladium catalyst.[3] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the 3-bromopyridine. This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex.[3]
-
Transmetalation: This is a crucial ligand exchange step where the organic moiety from the organoboron species is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the 3-thienylboronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[3]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple to form the desired 3-(thiophen-3-yl)pyridine product with a new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed to be a reliable starting point for the synthesis of 3-(thiophen-3-yl)pyridine. Optimization may be necessary for different scales or specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| 3-Bromopyridine | 158.00 | 5.0 | 790 mg | 1.0 |
| 3-Thienylboronic Acid | 127.96 | 6.0 | 768 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.15 | 173 mg | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 10.0 | 1.06 g | 2.0 |
| Toluene | - | - | 25 mL | - |
| Ethanol | - | - | 10 mL | - |
| Deionized Water | - | - | 10 mL | - |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (790 mg, 5.0 mmol), 3-thienylboronic acid (768 mg, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).[1]
-
Inert Atmosphere: Seal the flask and connect it to a nitrogen or argon gas line. Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[2]
-
Solvent Addition: Under a positive flow of inert gas, add toluene (25 mL), ethanol (10 mL), and deionized water (10 mL) to the flask via syringe.[1]
-
Degassing: Stir the mixture and bubble the inert gas through the solution for 15-20 minutes to ensure the solvents are thoroughly degassed.
-
Catalyst Addition: Carefully add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol) to the reaction mixture under a positive flow of inert gas.[1]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).[2]
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[2]
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(thiophen-3-yl)pyridine.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3-Bromopyridine: Flammable liquid and vapor. Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
-
3-Thienylboronic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Tetrakis(triphenylphosphine)palladium(0): May cause an allergic skin reaction. May cause respiratory irritation. Suspected of causing cancer.[7]
-
Sodium Carbonate: Causes serious eye irritation.[8][9][10][11]
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a thoroughly inert atmosphere. Use fresh, high-quality catalyst. |
| Insufficiently degassed solvents | Degas solvents for a longer duration or use a freeze-pump-thaw method. | |
| Low reaction temperature | Ensure the reaction mixture reaches and maintains the target temperature. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen | Improve degassing and inert atmosphere techniques. |
| Catalyst decomposition | Consider using a more stable palladium precatalyst or ligand. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources | Use anhydrous solvents if necessary. Ensure the base is of good quality. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-bromopyridine and 3-thienylboronic acid is a robust and reliable method for the synthesis of 3-(thiophen-3-yl)pyridine. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can confidently and efficiently synthesize this valuable hetero-biaryl compound. Careful attention to maintaining an inert atmosphere and using high-quality reagents are key to achieving high yields and purity. This application note serves as a comprehensive guide for professionals in drug discovery and chemical synthesis, enabling the streamlined production of important molecular building blocks.
References
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. (2018-11-18).
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium carbonate.
- Eti Soda. (n.d.). SAFETY DATA SHEET SODIUM CARBONATE.
- Natrium Products. (n.d.). SODIUM CARBONATE Safety Data Sheet.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Strategic Purification of 3-(3-Thienyl)pyridine via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract: 3-(3-Thienyl)pyridine is a pivotal heterocyclic building block in contemporary drug discovery, frequently synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The isolation of this target molecule in high purity is paramount for subsequent synthetic transformations and biological screening. This guide provides a detailed, field-proven protocol for the purification of this compound from a typical crude Suzuki reaction mixture using automated flash column chromatography. We will delve into the causality behind methodological choices, from mobile phase optimization with Thin-Layer Chromatography (TLC) to addressing the specific challenges posed by pyridine-containing scaffolds.
Introduction: The Purification Challenge
The synthesis of this compound, often achieved by coupling 3-bromopyridine with thiophene-3-boronic acid, generates a crude mixture containing not only the desired product but also a predictable constellation of impurities.[2][3] Achieving a purity level >98% is critical for downstream applications, necessitating a robust purification strategy.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3-bromopyridine and thiophene-3-boronic acid.
-
Homocoupling Byproducts: Formation of 3,3'-bipyridine and 3,3'-bithiophene can occur as a competitive side reaction.[4]
-
Catalyst Residues: Palladium complexes and ligands.
-
Inorganic Salts: Byproducts from the base used in the coupling reaction (e.g., potassium carbonate, sodium bicarbonate).[1][5]
The primary challenge in the chromatographic separation of pyridine derivatives lies in the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of standard silica gel.[6][7] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product, resulting in low recovery.[6] This protocol incorporates a strategy to mitigate these effects.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[8][9] Separation is governed by the principle of adsorption.[10]
-
Non-polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the mobile phase.
-
Polar compounds adsorb more strongly to the silica and elute more slowly.
In the context of this purification, the homocoupling byproduct 3,3'-bithiophene is less polar than the target compound. The desired product, this compound, possesses intermediate polarity due to the presence of the nitrogen and sulfur heteroatoms. More polar impurities, such as boronic acid derivatives and baseline palladium residues, will exhibit the strongest retention.
Caption: Elution order based on compound polarity.
Preliminary Method Development via TLC
Prior to committing the bulk material to the column, it is imperative to develop an optimal solvent system using TLC. This step is crucial for predicting the separation on the column and ensuring a successful purification.[11][12] The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product, with clear separation from all major impurities.
Protocol: TLC Analysis
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare solutions of the starting materials, if available, for co-spotting.
-
Spot the Plate: On a silica gel TLC plate, spot the crude mixture in one lane. If possible, co-spot the crude mixture with the starting materials in another lane to aid identification.
-
Develop the Plate: Place the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate (EtOAc). Start with a ratio of 9:1 (Hexanes:EtOAc) and gradually increase the polarity.
-
Visualize: After development, dry the plate and visualize the spots under UV light (254 nm).
-
Optimize: Adjust the solvent ratio until the target compound spot has an Rf of ~0.35 and is baseline-separated from the nearest impurity spots.
-
Address Tailing: If significant tailing or streaking of the product spot is observed, add 0.5-1% triethylamine (TEA) to the mobile phase.[6] TEA acts as a competing base, masking the acidic silanol sites on the silica and leading to sharper, more symmetrical spots.[6]
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel 60 Å | Standard, cost-effective polar stationary phase for normal-phase chromatography.[8] |
| Mobile Phase | Hexanes/Ethyl Acetate | Provides a good polarity range for separating aromatic heterocycles.[13][14] |
| Mobile Phase Additive | 0.5-1% Triethylamine | Mitigates peak tailing by neutralizing acidic silanol groups on the silica surface.[6] |
| Target Rf (TLC) | 0.3 - 0.4 | An optimal Rf in this range on TLC typically translates to a good separation on a flash column.[11] |
Detailed Protocol for Flash Column Chromatography
This protocol is designed for an automated flash chromatography system but can be adapted for manual (gravity) column chromatography.
Caption: Step-by-step workflow for purification.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for dry loading)
-
Pre-packed silica gel flash column (select size based on sample quantity)
-
Automated flash chromatography system with UV detector
-
HPLC-grade hexanes, ethyl acetate (EtOAc), and triethylamine (TEA)
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
-
Glassware: flasks, test tubes
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: Hexanes + 1% TEA.
-
Solvent B: Ethyl Acetate + 1% TEA.
-
Degas both solvents before use to prevent bubble formation in the system.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This ensures the sample is introduced to the column in a concentrated band, maximizing resolution.
-
-
System Setup and Column Equilibration:
-
Install the appropriate size pre-packed silica column onto the flash system.
-
Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
-
Loading and Elution:
-
Load the dry sample onto the system using a solid load cartridge.
-
Begin the purification run with the optimized gradient. A typical gradient is shown below. The system's UV detector will monitor the eluent, typically at 254 nm.
-
| Gradient Time (CV) | % Solvent A (Hexanes + 1% TEA) | % Solvent B (EtOAc + 1% TEA) |
| 0 - 2 | 95% | 5% |
| 2 - 15 | 95% -> 70% | 5% -> 30% |
| 15 - 18 | 70% | 30% |
| 18 - 20 | 70% -> 95% | 30% -> 5% |
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal (slope and/or threshold) to selectively collect the peaks corresponding to separated compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same mobile phase system developed earlier.
-
Spot fractions corresponding to each UV peak to identify which contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvents using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual TEA and solvent.
-
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | Mobile phase polarity is not optimal. | Run a shallower gradient to increase the separation between peaks. If unresolved, re-evaluate the solvent system with TLC, potentially trying a different solvent like diethyl ether in place of ethyl acetate. |
| Product Streaking on Column (High Tailing) | Strong interaction of the basic pyridine nitrogen with acidic silica gel.[6] | Ensure that 0.5-1% triethylamine is present in both mobile phase solvents. This is a critical parameter.[6][11] |
| Low Product Recovery | 1. Compound is irreversibly adsorbed onto the silica. 2. Compound is unstable on silica gel.[15] | 1. Increase the final concentration of the more polar solvent (EtOAc) in the gradient. 2. Perform a 2D TLC test: spot the compound, run the plate, rotate 90 degrees, and run again in the same solvent.[6][15] If a spot appears off the diagonal, decomposition is occurring. Consider switching to a less acidic stationary phase like alumina.[11] |
| High Boiling Solvent in Crude (e.g., DMF, Pyridine) | Co-elution of residual synthesis solvent smears the chromatogram.[15] | Before chromatography, perform an aqueous workup (e.g., wash an ethyl acetate solution of the crude with water and brine) to remove highly polar solvents like DMF. For residual pyridine, a wash with dilute aq. HCl can be effective if the target compound is not acid-sensitive.[16][17] |
References
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(7).
- Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. RSC Publishing.
- Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
- National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. University of Rochester.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. pharmanow.live [pharmanow.live]
- 9. labtech.tn [labtech.tn]
- 10. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. rsc.org [rsc.org]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Recrystallization method for 3-(3-Thienyl)pyridine
Topic: Optimized Recrystallization Method for High-Purity 3-(3-Thienyl)pyridine
Abstract
This application note provides a detailed, step-by-step protocol for the purification of this compound via recrystallization. The method is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for downstream applications. We elucidate the rationale behind solvent selection, provide a systematic solvent screening workflow, and detail the full-scale recrystallization procedure. Additionally, this guide includes troubleshooting advice and methods for purity analysis of the final product, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purity for this compound
This compound is a heteroaromatic bicyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its purity is paramount, as even minor impurities can lead to side reactions, lower yields of final products, and introduce confounding variables in biological assays. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures[1][2]. An effective recrystallization protocol can significantly enhance the purity of this compound, ensuring the reliability and reproducibility of subsequent experimental work.
Physicochemical Properties and Rationale for Solvent Selection
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures[1][3]. Key physicochemical properties of this compound that inform solvent selection are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | [4] |
| Molecular Weight | 161.23 g/mol | [4] |
| Boiling Point | 250 °C | [5] |
| XLogP3 | 2.2 | [4] |
| Density | 1.173 g/cm³ | [5] |
The XLogP3 value of 2.2 suggests that this compound has moderate lipophilicity. This provides a logical starting point for solvent screening, indicating that solvents of intermediate polarity are likely to be good candidates. The general principle of "like dissolves like" suggests that polar aprotic solvents and alcohols may be suitable. Based on literature precedents for the recrystallization of similar bipyridine and heteroaromatic compounds, a range of solvents with varying polarities should be screened[6].
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Analytical balance
-
Melting point apparatus
-
HPLC or GC for purity analysis
-
Candidate solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, water)
Workflow for Solvent Screening and Recrystallization
Caption: Workflow for solvent screening and recrystallization.
Detailed Protocol for Solvent Screening
-
Preparation: Place approximately 20 mg of crude this compound into a small test tube.
-
Room Temperature Solubility: Add a candidate solvent (e.g., isopropanol) dropwise while agitating at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.
-
Elevated Temperature Solubility: If the compound is insoluble at room temperature, heat the test tube gently in a heating block or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod. Subsequently, place the test tube in an ice bath for 15-20 minutes.
-
Observation: A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Solvent Selection: Repeat this process with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, and heptane). A two-solvent system (e.g., ethanol/water or toluene/heptane) can also be explored if a single suitable solvent is not identified[7].
Step-by-Step Recrystallization Procedure (Using Isopropanol - a Hypothetically Good Solvent)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of isopropanol to create a slurry. Heat the mixture to a gentle boil while stirring. Continue to add hot isopropanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Analysis of Purified this compound
The purity of the recrystallized this compound should be assessed to confirm the efficacy of the purification process.
| Analytical Method | Purpose | Expected Outcome |
| Melting Point Analysis | Assess purity and identity | A sharp melting point range close to the literature value. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single major peak corresponding to this compound, with minimal or no impurity peaks. |
| Gas Chromatography (GC) | Quantify purity and detect volatile impurities | Similar to HPLC, a single major peak is expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and purity | The spectrum should match the known spectrum of this compound, with no significant impurity signals. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. | Add a small amount of hot solvent to dissolve the oil and allow it to cool more slowly. Consider a different solvent system. |
| No crystal formation upon cooling | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. |
| Low recovery yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use ice-cold solvent for washing and use it sparingly. |
| Colored product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Conclusion
This application note provides a comprehensive and systematic approach to the purification of this compound by recrystallization. By following the detailed protocols for solvent screening and the recrystallization process, researchers can obtain high-purity material essential for their scientific endeavors. The inclusion of analytical methods and troubleshooting guidelines further equips scientists to achieve consistent and reliable results.
References
- PubChem. This compound.
- ChemSynthesis. 3-thiophen-2-yl-pyridine. [Link]
- University of Rochester.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of California, Los Angeles.
- Reachem.
- Chemistry LibreTexts.
- MIT OpenCourseWare. 8.
Sources
Preparative HPLC purification of thienylpyridines
An Application Guide to the Preparative HPLC Purification of Thienylpyridines
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparative high-performance liquid chromatography (HPLC) purification of thienylpyridine derivatives. Thienylpyridines are a significant class of heterocyclic compounds, with many derivatives being investigated for their potential therapeutic applications.[1][2] Achieving high purity of these compounds is a critical prerequisite for accurate biological evaluation, structural elucidation, and formulation development.
Preparative HPLC is the gold standard for purifying such complex molecules, offering superior resolution and efficiency compared to other techniques like flash chromatography.[3][4] This guide eschews a rigid template, instead adopting a logical workflow that mirrors the process of method development and execution, from foundational principles to troubleshooting field-proven protocols.
Part 1: Foundational Principles & Method Development Strategy
A successful purification is not accidental; it is the result of a rational method development strategy grounded in the physicochemical properties of the target molecule. The goal is to maximize selectivity—the separation between the target peak and its closest impurities—as this is the most critical parameter for a successful preparative separation.[5]
The Chemical Nature of Thienylpyridines
Understanding the structure of thienylpyridines is the first step in designing a robust purification method. Two key features dictate their chromatographic behavior:
-
Inherent Basicity : The nitrogen atom in the pyridine ring is basic.[6] This property can lead to undesirable interactions with the acidic residual silanol groups present on the surface of silica-based stationary phases. These interactions are a primary cause of significant peak tailing, which severely compromises resolution and purity.[6][7]
-
Aromaticity and Polarity : Both the thiophene and pyridine rings are aromatic, making them amenable to π-π interactions with specific stationary phases. The overall polarity of the molecule, dictated by its substituents, will determine its retention in reversed-phase or normal-phase systems.[8]
A Systematic Approach to Method Development
All preparative methods should begin at the analytical scale.[9][10][11] This allows for rapid screening of conditions, optimization of selectivity, and determination of loading capacity while conserving precious sample and solvent.
1. Column (Stationary Phase) Selection
The stationary phase provides the primary interaction surface for separation. The choice depends on the polarity of the target thienylpyridine.
-
Reversed-Phase (RP) Chromatography : This is the most common and versatile mode.
-
C18 (Octadecylsilane) : The workhorse of RP-HPLC, it separates compounds primarily based on hydrophobicity.[8] It is the recommended starting point for most thienylpyridine derivatives.
-
Phenyl Phases : These phases contain phenyl groups and can offer alternative selectivity for aromatic compounds like thienylpyridines through π-π interactions.[8]
-
Embedded Polar Group (EPG) Phases : These columns have a polar group embedded within the alkyl chain, which can help to shield the basic analyte from interacting with surface silanols, resulting in improved peak shape without the need for strong mobile phase modifiers.
-
-
Normal-Phase (NP) Chromatography : An alternative for less polar compounds or when RP fails to provide adequate separation. It typically uses a bare silica column with non-polar mobile phases.[5][12]
2. Mobile Phase Selection & Optimization
The mobile phase modulates the interaction between the analyte and the stationary phase.
-
Solvents : For reversed-phase, a mixture of water and an organic solvent is used.
-
Acetonitrile (ACN) : Generally offers lower viscosity (leading to lower backpressure) and better UV transparency.
-
Methanol (MeOH) : Can provide different selectivity compared to ACN and is sometimes more effective for disrupting strong hydrophobic interactions.[13]
-
-
Additives (Modifiers) : This is the most critical variable for achieving good chromatography of basic thienylpyridines. Additives control the ionization state of the analyte and the stationary phase.
-
Acidic Modifiers : Adding a small amount (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is standard practice. The acid protonates the basic pyridine nitrogen, giving it a consistent positive charge. It also suppresses the ionization of residual silanols on the silica surface, minimizing the secondary interactions that cause peak tailing.[14]
-
Volatile Buffers : For applications where the purified compound will be analyzed by mass spectrometry (MS) or requires easy removal of the modifier, volatile buffers like ammonium formate or ammonium acetate are ideal. They control pH effectively and can be removed by lyophilization.[15]
-
3. Developing the Analytical Method
The initial method development should be performed on an analytical column (e.g., 4.6 mm I.D.) packed with the same stationary phase that will be used for the preparative separation.
-
Scouting Gradient : Begin with a broad linear gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) to determine the approximate retention time of the target compound and the complexity of the mixture.[14]
-
Gradient Optimization : Based on the scouting run, create a shallower, focused gradient around the target compound to maximize the resolution between it and any closely eluting impurities. The goal is to achieve the largest possible separation window.
| Analyte Property | Recommended Column | Mobile Phase A | Mobile Phase B | Rationale |
| General Purpose | C18, 5 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | Good starting point for most thienylpyridines. Formic acid improves peak shape for the basic pyridine moiety.[14] |
| High Aromaticity | Phenyl-Hexyl, 5 µm | 0.1% TFA in Water | 0.1% TFA in ACN | Phenyl phase enhances separation of aromatic compounds via π-π interactions. TFA is a strong ion-pairing agent that can further improve peak shape.[8] |
| Persistent Tailing | C18 with EPG, 5 µm | 10 mM Ammonium Formate, pH 3.5 | Acetonitrile | EPG columns provide superior peak shape for basic compounds. Volatile buffer is ideal for MS compatibility and easy workup.[15] |
| Less Polar Analogs | Silica, 5 µm | Hexane/Heptane | Isopropanol/Ethanol | For compounds with low solubility in aqueous systems, normal-phase may provide better loading and selectivity.[5] |
Part 2: The Scale-Up Process: From Analytical to Preparative
Once an optimized analytical method is established, the process is scaled to a larger preparative column to isolate the desired quantity of material. This involves two key stages: determining the column's loadability and performing the scale-up calculations.
Loading Studies
A loading study is performed on the analytical column to determine the maximum amount of sample that can be injected without sacrificing the critical resolution between the target peak and its nearest impurity.[15]
-
Concentration Overload : The injection volume is kept constant while the concentration of the sample is incrementally increased.
-
Volume Overload : The sample concentration is kept constant while the injection volume is incrementally increased.[10][11]
The point at which the two peaks of interest are no longer baseline-separated (or "touching") defines the maximum load for that analytical column.[10] This loading can then be scaled to the preparative column.
Scale-Up Calculations
To maintain the same separation quality (selectivity and resolution), the linear velocity of the mobile phase must be kept constant when moving to a larger diameter column.[15] This is achieved by scaling the flow rate and sample load proportionally to the column's cross-sectional area.
Flow Rate Scaling: Fprep = Fanalyt × (dprep² / danalyt²)
Sample Load Scaling: Loadprep = Loadanalyt × (dprep² / danalyt²)
Where:
-
F = Flow Rate
-
d = Column Internal Diameter
-
prep = Preparative Column
-
analyt = Analytical Column
| Analytical Column I.D. | Preparative Column I.D. | Scaling Factor (dprep² / danalyt²) | Example Scaled Flow Rate (from 1 mL/min) |
| 4.6 mm | 10 mm | 4.7 | 4.7 mL/min |
| 4.6 mm | 19 mm | 17.1 | 17.1 mL/min |
| 4.6 mm | 30 mm | 42.6 | 42.6 mL/min |
| 4.6 mm | 50 mm | 117.6 | 117.6 mL/min |
Note: The gradient time should remain the same during scale-up to maintain the same gradient slope relative to the column volume.[9]
Sample Preparation for Injection
Proper sample preparation is crucial to avoid poor peak shapes.
-
Solvent Choice : Ideally, the crude sample should be dissolved in the initial mobile phase composition. If the sample has poor solubility, a stronger solvent may be used, but the injection volume should be kept as small as possible to prevent peak distortion.[16][17]
-
Handling High-Concentration Samples in Strong Solvents (e.g., DMSO) : For samples that are only soluble in strong solvents like DMSO, injecting large volumes can destroy the separation. In these cases, a technique known as "at-column dilution" can be employed, where the sample is injected into a T-junction where it is mixed with the weak mobile phase just before reaching the column.[15] Alternatively, minimize the injection volume.[12]
-
Filtration : Always filter the sample solution through a 0.22 or 0.45 µm filter before injection to remove particulates that could clog the column or system.[18]
Part 3: The Preparative HPLC Protocol: A Step-by-Step Guide
This section provides a generalized, self-validating protocol for the purification of a thienylpyridine derivative.
Mandatory Visualization: The Purification Workflow
The diagram below illustrates the logical flow from analytical method development to the final isolated product.
Caption: Workflow for Preparative HPLC Purification.
Experimental Protocol
-
System Preparation :
-
Ensure all mobile phase solvents are fresh, HPLC-grade, and have been adequately degassed.[17]
-
Flush the pump lines with the new mobile phases to remove any previous solvents.[19]
-
Install the preparative column and equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) at the calculated preparative flow rate until a stable baseline is achieved (typically 5-10 column volumes).
-
-
Fraction Collector Setup :
-
Calibrate the detector-to-fraction-collector delay volume. This is a critical step to ensure that what the detector "sees" is collected in the correct tube.[11][19] This value is instrument-specific.
-
Set the fraction collection parameters. A combination of threshold and slope triggering is often most effective.[20][21]
-
Threshold : The detector signal must rise above this value to start collection. Set it just above the baseline noise to maximize recovery.[21]
-
Slope : Collection can be triggered when the rate of signal increase (upslope) exceeds a set value and stopped when the downslope value is reached. This is excellent for separating shouldered peaks.
-
-
-
Purification Run :
-
Draw the prepared and filtered sample into the injection loop.
-
Start the data acquisition and inject the sample.
-
Monitor the chromatogram and system pressure in real-time.
-
-
Post-Purification Processing :
-
Once the run is complete, keep the column in a low percentage of organic solvent.
-
Create a fraction map or table correlating each fraction tube with the chromatogram.
-
Analyze an aliquot of each collected fraction using the fast analytical HPLC method to determine its purity.
-
Combine the fractions that meet the required purity specifications (e.g., >98%).
-
Remove the solvent from the pooled fractions using a rotary evaporator, followed by a high-vacuum pump or lyophilizer to yield the final, pure compound.
-
Part 4: Troubleshooting Common Issues
Even with a well-developed method, challenges can arise. A systematic approach to troubleshooting is essential.
Mandatory Visualization: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common preparative HPLC problems.
Caption: A Decision Tree for HPLC Troubleshooting.
Common Problems and Solutions
-
Issue: Poor Resolution or Overlapping Peaks
-
Cause : The chromatographic selectivity is insufficient.
-
Solution : Revisit the method development stage. Decrease the gradient slope around the target peak to increase separation. If that fails, a change in selectivity is needed. This can be achieved by switching the organic modifier (e.g., from acetonitrile to methanol) or changing the stationary phase (e.g., from C18 to a Phenyl phase).[13][22]
-
-
Issue: Peak Tailing
-
Cause : This is the most common issue for basic compounds like thienylpyridines. It is often caused by secondary interactions with acidic silanols on the stationary phase or by column overloading.[7][22]
-
Solution :
-
Check for Overload : Inject a smaller amount of the sample. If the peak shape improves, the column was overloaded.
-
Optimize Mobile Phase : Increase the concentration of the acidic modifier (e.g., 0.1% TFA instead of 0.1% formic acid) to better mask the silanols and protonate the analyte.[7]
-
Use a Modern Column : Employ a high-purity silica column that is end-capped or a column specifically designed for basic compounds (e.g., with an embedded polar group).
-
-
-
Issue: Low or No Recovery
-
Cause : The compound may be irreversibly adsorbing to the column, or the fraction collection settings may be incorrect.
-
Solution :
-
Verify Collection Settings : Ensure the delay volume is correctly calibrated and that the collection threshold is set low enough to trigger on your peak.[19]
-
Column Passivation : In severe cases of adsorption, the column may need to be passivated. Injecting a high concentration of a competing base can sometimes help.
-
Check for Leaks : Inspect the system for any leaks between the detector and the fraction collector.[16]
-
-
-
Issue: Sudden High System Pressure
-
Cause : A blockage in the system, most commonly from particulate matter from the sample or mobile phase, or from sample precipitation on the column.[22]
-
Solution :
-
Filter : Ensure both the sample and mobile phases are filtered.[17]
-
Systematic Check : Disconnect the column and check the system pressure. If it drops, the blockage is in the column. If it remains high, the blockage is in the lines or injector before the column.
-
Column Flush : Try back-flushing the column with a strong solvent (ensure the column is designed to withstand this) at a low flow rate.
-
-
References
- Demonstration of Fraction Collection in Prepar
- Developing Strategies for Preparative HPLC. (n.d.).
- Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- A Guide to Fraction Collection in Chrom
- Introduction to Preparative HPLC. (2012).
- Introduction to Preparative HPLC. (n.d.).
- Principles and practical aspects of preparative liquid chrom
- Preparative Liquid Chromatography Method Scale-Up. (n.d.).
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- Basic methodology for method development in prepar
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- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI.
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- Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines. (2011). PubMed.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
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Application Notes and Protocols: In Vitro Kinase Assay of 3-(3-Thienyl)pyridine
Introduction: The Rationale for Kinase-Targeted Screening of 3-(3-Thienyl)pyridine
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4] The pyridine and thienopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[5][6][7][8][9][10][11] this compound, a molecule incorporating both pyridine and thiophene rings, represents a logical candidate for kinase inhibitor screening due to its structural similarity to known kinase-inhibiting pharmacophores.[5][6][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro kinase inhibitory potential of this compound. We will delve into the principles of various assay formats, provide a detailed, field-proven protocol for a robust luminescence-based assay, and outline the necessary steps for data analysis and interpretation.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate in vitro kinase assay technology is paramount for generating reliable and reproducible data. Several formats are available, each with distinct advantages and drawbacks.[13][14] The primary goal of these assays is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (peptide, protein, or lipid).[2][15] The inhibitory effect of a compound like this compound is then quantified by the reduction in this enzymatic activity.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[16][17][18][19][20][21] | Considered the "gold standard" for sensitivity and direct measurement.[16][21] Versatile with various substrates.[18] | Requires handling of radioactive materials, specialized equipment, and disposal procedures. Lower throughput.[18] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled tracers that compete with the phosphorylated substrate for binding to a specific antibody.[22][23][24][25][26] | Homogeneous (no-wash) format, suitable for high-throughput screening (HTS).[23][24] | Requires specific antibodies and fluorescently labeled substrates. Can be susceptible to interference from colored or fluorescent compounds.[25] |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | Based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) coupled to detection reagents (e.g., anti-phospho antibody and streptavidin).[1][27][28][29] | High sensitivity, low background, and robust in HTS formats. Reduced interference from compound fluorescence.[1][29] | Requires specific antibodies and proprietary reagents. |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) | Quantifies kinase activity by measuring the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in the reaction using a luciferase-based system.[2][30][31][32] | Simple "add-mix-read" protocol, high sensitivity, and broad applicability to virtually any kinase.[30] Excellent for HTS. | Indirect measurement of phosphorylation. Luciferase inhibitors can interfere with the assay.[31] |
For initial screening of a novel compound like this compound, a luminescence-based assay such as the ADP-Glo™ Kinase Assay offers an optimal balance of simplicity, sensitivity, high-throughput capability, and universal applicability, making it an excellent choice. This protocol will therefore focus on this methodology.
Signaling Pathway Context
Kinase inhibitors can target various points within cellular signaling cascades. For instance, an inhibitor might target a receptor tyrosine kinase (RTK) at the cell surface, or a downstream serine/threonine kinase within the cytoplasm. Understanding this context is crucial for interpreting the biological significance of any observed inhibition.
Caption: Simplified kinase signaling pathways (e.g., MAPK and PI3K/AKT).
Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected protein kinase.
I. Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][13] The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.[31]
Caption: Workflow of the ADP-Glo™ Luminescence-Based Kinase Assay.
II. Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Kinase: Recombinant active protein kinase of interest (e.g., Src, AKT1, VEGFR2).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ADP and ATP standards
-
-
Kinase Assay Buffer: Typically 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, and 0.01% Brij-35 (or as recommended by the kinase supplier).
-
Plates: White, opaque 384-well or 96-well assay plates.
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate shaker.
-
Luminometer capable of reading glow luminescence.
-
III. Experimental Procedure
A. Compound Preparation and Plating
-
Rationale: A serial dilution is created to test the compound over a wide concentration range, which is essential for accurately determining the IC₅₀ value.[33]
-
Prepare a serial dilution of the this compound stock solution in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM.
-
Dilute the DMSO serial dilutions into the kinase assay buffer. This intermediate plate minimizes the final DMSO concentration in the assay, which should ideally be kept at or below 1% to avoid solvent effects on enzyme activity.[34]
-
Transfer a small volume (e.g., 2.5 µL for a 25 µL final reaction volume) of the diluted compound solutions to the white assay plate. Include "vehicle control" wells (DMSO only) and "no enzyme" background control wells.
B. Kinase Reaction
-
Rationale: The concentrations of kinase and substrate, as well as the incubation time, should be optimized to ensure the reaction is in the linear range, where product formation is proportional to enzyme activity.[33] The ATP concentration should be near its Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[33]
-
Prepare a master mix containing the kinase in the kinase assay buffer.
-
Add the kinase solution to each well containing the test compound or vehicle control (e.g., 12.5 µL).
-
Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.
-
Prepare a master mix containing the substrate and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells (e.g., 10 µL).
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The plate should be covered or sealed to prevent evaporation.
C. Signal Detection
-
Rationale: This two-step detection process ensures that the luminescent signal is directly proportional to the ADP generated during the kinase reaction.
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 25 µL) to all wells.
-
Incubate the plate for 40 minutes at room temperature to allow for the complete depletion of residual ATP.
-
Add the Kinase Detection Reagent (e.g., 50 µL) to all wells.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
IV. Data Analysis and IC₅₀ Determination
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of kinase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[34][35][36]
Example Data Presentation:
| This compound [µM] | Log [Inhibitor] | Luminescence (RLU) | % Inhibition |
| 100 | 2 | 1,500 | 98.5 |
| 33.3 | 1.52 | 2,500 | 97.5 |
| 11.1 | 1.05 | 8,000 | 92.0 |
| 3.7 | 0.57 | 25,000 | 75.0 |
| 1.23 | 0.09 | 52,000 | 48.0 |
| 0.41 | -0.39 | 78,000 | 22.0 |
| 0.14 | -0.85 | 95,000 | 5.0 |
| 0 (Vehicle) | - | 100,000 | 0 |
| No Enzyme | - | 500 | - |
From this data, a non-linear regression analysis would yield an IC₅₀ value of approximately 1.3 µM.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every assay should include the following controls:
-
Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.
-
Vehicle (Negative) Control: Represents 0% inhibition (maximal enzyme activity).
-
Background Control (No Enzyme): Determines the background signal of the assay components.
-
Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated from the positive and negative controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.
Conclusion
This application note provides a detailed framework for the initial in vitro evaluation of this compound as a potential kinase inhibitor. By employing a robust, luminescence-based assay, researchers can efficiently generate reliable data on the compound's inhibitory potency. Positive results from this primary biochemical screen would warrant further investigation, including selectivity profiling against a panel of other kinases and subsequent validation in cell-based assays to confirm on-target activity in a more physiological context.
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- Al-Ostoot, F. H., et al. (2021).
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- Uličná, K., et al. (2021). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry, 210, 112965. [Link]
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- Wang, S., et al. (2014). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]
- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3249-3263. [Link]
- Freie Universität Berlin. (2023).
- Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
- Abdullahi, M., et al. (2020). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Scientific African, 8, e00373. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 88862, 2-(3-Thienyl)pyridine. [Link]
- Weiss, J., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Personalized Medicine, 12(5), 738. [Link]
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Cell-based assay protocol for thienylpyridine compounds
Topic: Cell-based Assay Protocol for Thienylpyridine Compounds Audience: Researchers, scientists, and drug development professionals.
Functional Characterization of Thienylpyridine Compounds: A Guide to Cell-Based P2Y12 Receptor Antagonism Assays
As a Senior Application Scientist, this guide provides an in-depth exploration of robust cell-based methodologies for the functional characterization of thienylpyridine compounds. These compounds are a cornerstone of antiplatelet therapy, and understanding their interaction with their primary molecular target, the P2Y12 receptor, is critical for drug development.[1][2] This document moves beyond simple procedural lists to explain the scientific rationale behind assay choices, ensuring that the protocols are not just followed, but understood.
The therapeutic efficacy of thienylpyridines like clopidogrel and prasugrel lies in their ability to inhibit platelet aggregation.[2][3] These agents are typically prodrugs, requiring metabolic activation to yield a metabolite that irreversibly binds to and antagonizes the P2Y12 receptor on platelets.[1][3][4] The P2Y12 receptor is a Gi protein-coupled receptor (GPCR) that, upon activation by endogenous adenosine diphosphate (ADP), initiates a signaling cascade crucial for thrombus formation.[5][6] Therefore, cell-based assays designed to interrogate this pathway are fundamental for identifying and characterizing novel antiplatelet therapeutics.[7][8]
The P2Y12 Signaling Cascade: A Target for Intervention
Activation of the P2Y12 receptor by ADP triggers the dissociation of the heterotrimeric Gi protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9][10] This reduction in cAMP prevents the cAMP-dependent phosphorylation of key substrate proteins like the Vasodilator-Stimulated Phosphoprotein (VASP), a critical step in modulating platelet activation.[9] Concurrently, P2Y12 signaling can also stimulate the phosphoinositide 3-kinase (PI3K) pathway and contribute to intracellular calcium mobilization, further amplifying the platelet activation response.[5][9][11] Thienylpyridine compounds function by blocking these initial activation steps.
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Application Note & Protocols: High-Throughput Screening of 3-(3-Thienyl)pyridine Analogs for Novel Insecticidal Activity
Introduction: The Imperative for New Insecticidal Chemotypes
The escalating development of insecticide resistance in major agricultural pests and disease vectors, coupled with the withdrawal of older chemistries due to environmental concerns, has created an urgent need for novel insecticidal compounds with unique modes of action.[1][2] Pyridine-based structures, most notably the neonicotinoids, have become a cornerstone of modern pest management by targeting the insect nicotinic acetylcholine receptor (nAChR).[3][4] The 3-(3-Thienyl)pyridine scaffold represents a promising, yet underexplored, bioisostere of the classic chloropyridinyl moiety found in many commercial neonicotinoids.[5] This structural modification offers the potential for novel interactions with the nAChR, potentially overcoming existing resistance mechanisms and improving the selectivity profile.
This document provides a comprehensive guide to the systematic screening of a library of this compound analogs. It outlines a tiered, high-throughput screening (HTS) workflow, from initial contact toxicity assays to dose-response analysis, designed to efficiently identify and prioritize lead candidates for further development. The protocols herein are designed to be robust, reproducible, and grounded in the established principles of insecticide toxicology.
Hypothesized Mechanism of Action: Targeting the Insect nAChR
The core rationale for screening this compound analogs is their structural similarity to neonicotinoid insecticides, which act as agonists of the insect nAChR.[4][6] The nAChR is a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.[2][3]
The Agonistic Action Cascade:
-
Binding: The analog is hypothesized to bind to a specific site on the nAChR, likely at the interface of α and non-α subunits.[4] The partial positive charge on the pyridine nitrogen is thought to be a key interacting feature with the insect receptor.[5]
-
Channel Opening: This binding event locks the receptor in an open conformation, causing an uncontrolled influx of cations into the postsynaptic neuron.
-
Hyperexcitation: The constant influx leads to membrane depolarization and spontaneous, repetitive firing of the neuron.
-
Paralysis and Death: Prolonged hyperexcitation results in synaptic failure, paralysis, and ultimately, the death of the insect.
The selective toxicity of these compounds towards insects over vertebrates is attributed to differences in the subunit composition and binding site pharmacology of their respective nAChRs.[4][5][6] Screening against insect species is therefore a direct measure of a compound's potential efficacy.
Caption: Hypothesized mechanism of this compound analogs as nAChR agonists.
Integrated Screening Workflow
A tiered approach is essential for efficiently screening a chemical library. This workflow prioritizes resource allocation by using a rapid, cost-effective primary screen to identify active "hits," which are then subjected to more rigorous secondary screening to confirm activity and determine potency.
Caption: Tiered workflow for identifying lead insecticidal candidates.
Experimental Protocols
Protocol: Synthesis of a Representative Analog
While a full library synthesis is beyond this scope, the synthesis of key intermediates is often achieved via established methods. For example, 2-chloro-nicotinonitrile derivatives containing a thienyl group can be key precursors.[7] The final analogs can then be generated through nucleophilic substitution reactions.
Example: Synthesis of N-substituted-2-((6-methyl-4-(thiophen-2-yl)-3-cyanopyridin-2-yl)thio)acetamide [7]
-
Intermediate Synthesis: Synthesize 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile as a key intermediate through multi-step reactions starting from 2-acetylthiophene.[7][8]
-
Mercaptoacetamide Preparation: React a substituted aniline with 2-chloroacetyl chloride to produce the corresponding N-substituted-2-chloroacetamide.
-
Coupling Reaction: To a solution of the N-substituted-2-chloroacetamide in ethanol, add a base such as potassium carbonate, followed by the 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile intermediate.
-
Reaction Monitoring: Reflux the mixture for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final analog.[9]
Self-Validation: Purity and structural confirmation of the final compound must be performed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Insect Rearing (General)
Standardized rearing is critical for reproducible bioassay results. This protocol is generalized for a common pest model, the aphid (Aphis gossypii), but can be adapted.[10][11]
-
Host Plant: Culture cotton or cucumber seedlings in a pest-free, controlled environment growth chamber.
-
Environment: Maintain conditions at 25 ± 2°C, 70 ± 10% relative humidity, and a 16:8 hour (light:dark) photoperiod.[12]
-
Colony Maintenance: Introduce a starting colony of A. gossypii to the host plants. Transfer aphids to fresh plants weekly to ensure a healthy, non-crowded, and continuously reproducing population.
-
Synchronization: For assays, use age-synchronized cohorts (e.g., nymphs of a specific instar or adults of a defined age) to minimize variability.
Protocol: Primary Screen - Leaf-Dip Contact Toxicity Assay
This method is a rapid and effective way to screen for contact and/or ingestion activity against sucking insects like aphids.[11]
-
Stock Solution Preparation: Prepare a 1000 mg/L (ppm) stock solution of each test analog in a suitable solvent like Dimethylformamide (DMF) or acetone.
-
Test Solution Preparation: Prepare the final screening concentration (e.g., 200 mg/L) by diluting the stock solution in distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure even leaf coverage.[11]
-
Controls:
-
Negative Control: Prepare a solution with only the solvent and surfactant in water.
-
Positive Control: Prepare a solution of a known insecticide (e.g., imidacloprid) at a concentration known to cause high mortality.
-
-
Assay Procedure:
-
Excise fresh cotton or host plant leaves.
-
Immerse each leaf into a test solution (or control) for 10-15 seconds with gentle agitation.[11]
-
Allow the leaves to air dry completely on a clean surface.
-
Place the dried leaf, petiole down, into a petri dish containing a small amount of moist filter paper to maintain turgor.
-
Carefully transfer 20-30 adult aphids onto the treated leaf surface using a fine paintbrush.
-
Seal the petri dish with a ventilated lid.
-
-
Incubation & Assessment:
-
Incubate dishes under standard rearing conditions.
-
Assess mortality after 24 and 48 hours. Aphids that are unable to move when gently prodded with a brush are considered dead.
-
-
Hit Criteria: Analogs causing ≥80% mortality at the 48-hour time point are considered "hits" and are advanced to secondary screening.
Protocol: Secondary Screen - Dose-Response Assay
This assay determines the potency (LC₅₀) of the active "hits" identified in the primary screen.
-
Serial Dilution: Using the 1000 mg/L stock solution, prepare a series of at least five descending concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L) in the same surfactant-water solution.[11][13]
-
Assay Setup: Perform the leaf-dip assay as described in Protocol 4.3, but with three to four replicates for each concentration of a single analog, plus negative and positive controls.[13]
-
Data Collection: Record the number of dead insects in each replicate at each concentration after a fixed time point (e.g., 48 hours).
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary (if control mortality is >5% but <20%).
-
Use probit analysis software to determine the Lethal Concentration 50 (LC₅₀) value, which is the concentration estimated to kill 50% of the test population. The analysis will also provide 95% confidence intervals.
-
Data Presentation and Interpretation
The primary output of the secondary screen is the LC₅₀ value. These values allow for direct comparison of the intrinsic activity of different analogs.
Table 1: Example Dose-Response Data for this compound Analogs against A. gossypii
| Analog ID | R¹ Group (Example Position) | R² Group (Example Position) | LC₅₀ (mg/L) at 48h | 95% Confidence Interval |
| TP-001 | -H | -H | 112.5 | (98.1 - 129.4) |
| TP-002 | 6-Cl | -H | 15.8 | (12.5 - 20.1) |
| TP-003 | 6-Cl | N-NO₂ | 4.2 | (3.1 - 5.7) |
| TP-004 | 6-Cl | N-CN | 6.8 | (5.5 - 8.4) |
| Imidacloprid | (Positive Control) | (Positive Control) | 1.1 | (0.8 - 1.5) |
Interpreting the Data (Structure-Activity Relationships - SAR):
-
From the hypothetical data in Table 1, a clear SAR emerges. The unsubstituted parent compound TP-001 has weak activity.
-
The addition of a chlorine atom at the 6-position of the pyridine ring (TP-002 ) dramatically increases potency, a feature known to enhance binding and hydrophobicity in neonicotinoids.[5]
-
Further modification of the pharmacophore, such as the addition of a nitroimine (N-NO₂) group (TP-003 ), provides the highest activity in this series, highlighting the importance of this electron-withdrawing group for potent interaction with the nAChR.[5][14] The cyanoimine (N-CN) group (TP-004 ) is also effective, though slightly less so than the nitroimine.[15]
This type of analysis is crucial for guiding the next round of synthesis, focusing on analogs that combine the most favorable structural motifs to optimize insecticidal activity.
References
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- Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
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Application Notes and Protocols for the Anticancer Evaluation of 3-(3-Thienyl)pyridine
Introduction: The Therapeutic Potential of Pyridine-Thiophene Hybrids
The convergence of distinct pharmacophores into a single molecular entity represents a promising strategy in contemporary drug discovery. 3-(3-Thienyl)pyridine, a hybrid molecule incorporating both pyridine and thiophene rings, stands as a compelling candidate for anticancer research. Pyridine derivatives are integral to numerous approved anticancer agents, exerting their effects through diverse mechanisms such as kinase inhibition and interference with cell cycle progression.[1][2][3][4] Similarly, thiophene-containing compounds have demonstrated significant anticancer properties, often through pathways related to the inhibition of key enzymes or receptor antagonism.[5] The amalgamation of these two heterocycles in this compound warrants a systematic evaluation of its potential as a novel anticancer agent.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing a logical, multi-faceted approach to characterize its cytotoxic and mechanistic properties. The protocols herein are designed for researchers in oncology drug discovery, offering step-by-step guidance from initial cytotoxicity screening to more in-depth mechanistic studies.
Part 1: In Vitro Cytotoxicity Profiling
The initial phase of evaluation focuses on determining the cytotoxic potential of this compound across a panel of human cancer cell lines. This allows for an assessment of both the potency and the selective nature of the compound's anticancer activity.[6][7]
Rationale for Cell Line Selection
A diverse panel of cancer cell lines is crucial for a comprehensive initial screening. The selected cell lines should represent various cancer types to identify potential areas of sensitivity. It is also advisable to include a non-cancerous cell line to assess the compound's selectivity for cancer cells over normal cells.[8]
Table 1: Suggested Human Cancer Cell Line Panel
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Non-small cell lung cancer model |
| HCT116 | Colorectal Carcinoma | p53 wild-type |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated |
| PC-3 | Prostate Carcinoma | Androgen-independent |
| HEK293 | Human Embryonic Kidney | Non-cancerous control |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (specific to each cell line)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Expected Data Presentation
The results of the MTT assay should be summarized in a table presenting the IC50 values for each cell line. This allows for a direct comparison of the compound's potency across different cancer types.
Table 2: Example of Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD (48h) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] |
| PC-3 | Prostate Carcinoma | [Insert Value] |
| HEK293 | Non-cancerous Control | [Insert Value] |
Part 2: Elucidation of the Mechanism of Action
Following the confirmation of cytotoxic activity, the next critical step is to investigate the underlying mechanism by which this compound induces cell death. Key cellular processes to examine include apoptosis and cell cycle progression.
Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[13] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells.[14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells, where membrane integrity is compromised.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 or 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis.[15] Flow cytometry with propidium iodide staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[17]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[16][18]
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[18]
Part 3: Investigating Molecular Targets and Signaling Pathways
To further understand the mechanism of action, it is essential to investigate the effect of this compound on key signaling pathways involved in cancer cell proliferation and survival. Western blotting is a powerful technique for this purpose.[19][20]
Rationale for Target Selection
Based on the known anticancer activities of pyridine and thiophene derivatives, several signaling pathways are of particular interest. These include pathways regulating apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle progression (e.g., cyclins, CDKs, p53).[1][15]
Potential Signaling Pathways to Investigate
Caption: Potential Molecular Targets for this compound.
Protocol: Western Blotting
This protocol provides a general guideline for assessing changes in protein expression and phosphorylation status.[21][22]
-
Protein Extraction: Treat cells with this compound as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a digital imager.[22]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Part 4: In Vivo Antitumor Efficacy Evaluation
Promising in vitro results should be validated in an in vivo setting to assess the compound's therapeutic potential in a more complex biological system.[23] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[24][25][26]
Experimental Design: Subcutaneous Xenograft Model
Model: Athymic nude or SCID mice are commonly used for establishing human tumor xenografts.[24][25]
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[24]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. The control group should receive the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[25]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis and Interpretation
The primary endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition (TGI) can be calculated to quantify the antitumor effect. Toxicity should also be monitored by observing changes in body weight and any signs of adverse effects.
Conclusion
This comprehensive guide provides a structured and scientifically rigorous approach to evaluating the anticancer activity of this compound. By systematically progressing from in vitro cytotoxicity screening to in-depth mechanistic studies and in vivo validation, researchers can effectively characterize the therapeutic potential of this novel compound. The detailed protocols and rationale provided herein are intended to facilitate the generation of robust and reproducible data, ultimately contributing to the advancement of oncology drug discovery.
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Application Notes & Protocols for Anti-inflammatory Screening of Thienylpyridine Derivatives
Introduction: The Therapeutic Promise of Thienylpyridine Derivatives in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers. A central goal in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate these pathological inflammatory processes.
Thienylpyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. Their unique structural scaffold provides a versatile platform for medicinal chemists to develop potent and selective inhibitors of key molecular targets within the inflammatory cascade. This guide provides a comprehensive overview of the principles and detailed protocols for the preclinical screening of thienylpyridine derivatives for anti-inflammatory activity, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind assay selection, provide step-by-step experimental procedures, and offer insights into data interpretation.
The Molecular Underpinnings of Inflammation: Key Signaling Pathways
A thorough understanding of the core signaling pathways that drive inflammation is critical for designing a rational screening cascade and interpreting experimental results. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are often activated by inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1]
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response.[2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery.[4]
Caption: Canonical NF-κB Signaling Pathway.
The MAPK Signaling Pathway
The MAPK pathways are a series of protein kinase cascades that play a crucial role in converting extracellular signals into cellular responses, including inflammation.[5] In mammals, the major MAPK subfamilies involved in inflammation are the c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). These kinases are activated by a three-tiered cascade: a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK.[6] Activated MAPKs can phosphorylate various downstream targets, including transcription factors like AP-1, which, similar to NF-κB, drives the expression of pro-inflammatory genes. The p38 MAPK and JNK pathways, in particular, are strongly linked to the production of inflammatory cytokines.[5]
Caption: A Simplified MAPK Signaling Pathway.
In Vitro Screening Cascade for Thienylpyridine Derivatives
An effective in vitro screening strategy begins with cell-based assays to assess the general anti-inflammatory potential of the compounds, followed by more specific enzyme or protein-based assays to elucidate the mechanism of action.
Caption: In Vitro Anti-inflammatory Screening Workflow.
Protocol 1: Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol serves as a primary screen to identify thienylpyridine derivatives that can suppress the production of key inflammatory mediators in a cellular context. RAW 264.7 murine macrophages are a widely used and reliable cell line for this purpose.[7][8]
A. Cell Viability Assay (Mandatory Preliminary Step)
-
Rationale: It is crucial to ensure that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply a result of compound-induced cytotoxicity.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thienylpyridine derivatives (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Perform a standard MTT or XTT assay according to the manufacturer's protocol to determine the concentration range at which the compounds are non-toxic. Only non-toxic concentrations should be used for subsequent anti-inflammatory assays.
-
B. Measurement of Nitric Oxide (NO) Production
-
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a large and sustained production of NO, a key inflammatory mediator.[9] The stable breakdown product of NO, nitrite (NO₂⁻), can be easily measured in the cell culture supernatant using the Griess reaction.[8][9]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of thienylpyridine derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[7] Include a vehicle control (cells + LPS) and a negative control (cells only).
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[10]
-
Incubate in the dark at room temperature for 10-15 minutes.[10]
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
C. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by activated macrophages that amplify and sustain the inflammatory response.[8][12] Quantifying their levels provides a direct measure of the anti-inflammatory potential of the test compounds.
-
Protocol:
-
Culture and treat RAW 264.7 cells with thienylpyridine derivatives and LPS as described in Protocol 1B.
-
Collect the cell culture supernatants. If not used immediately, store at -80°C.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]
-
Follow the manufacturer's instructions for the ELISA procedure precisely. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.[15]
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
-
| Assay | Endpoint Measured | Principle | Typical Positive Control |
| Griess Assay | Nitrite (NO₂⁻) concentration | Colorimetric reaction | Dexamethasone, L-NAME |
| TNF-α ELISA | TNF-α protein concentration | Sandwich immunoassay | Dexamethasone, Pentoxifylline |
| IL-6 ELISA | IL-6 protein concentration | Sandwich immunoassay | Dexamethasone, Tocilizumab |
Protocol 2: Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays
-
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[16][17] The 5-lipoxygenase (5-LOX) enzyme produces leukotrienes, another class of potent inflammatory mediators.[18] Testing thienylpyridine derivatives directly against these enzymes can reveal a specific mechanism of action.
-
Method:
-
Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.[17][19] These kits typically provide the purified enzyme, substrate (arachidonic acid), and a detection system (often fluorescence- or colorimetric-based).
-
Perform the assays according to the manufacturer's protocol, incubating the enzyme with various concentrations of the thienylpyridine derivatives before adding the substrate.
-
Measure the signal and calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds. This allows for the quantification of potency and selectivity (e.g., COX-2 vs. COX-1).
-
In Vivo Screening: Carrageenan-Induced Paw Edema Model
-
Rationale: While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the efficacy of a compound in a whole biological system. The carrageenan-induced paw edema model in rats or mice is a classic, highly reproducible, and widely accepted model of acute inflammation.[20][21] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by fluid accumulation (edema) and cellular infiltration.[20][22]
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[23]
-
Divide the animals into several groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Test Groups: Receive different doses of the thienylpyridine derivative.
-
-
Administer the test compounds and control substances orally or intraperitoneally 30-60 minutes before the carrageenan injection.[21]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[22]
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
| Time Post-Carrageenan | Primary Mediators | Significance |
| Phase 1 (0-2.5 hours) | Histamine, Serotonin | Early phase of acute inflammation |
| Phase 2 (>2.5 hours) | Prostaglandins, Bradykinin | Later phase, sensitive to COX inhibitors |
Conclusion and Future Directions
The systematic screening cascade outlined in these application notes provides a robust framework for the identification and characterization of novel thienylpyridine derivatives with anti-inflammatory properties. Compounds that demonstrate significant activity in both in vitro and in vivo models, particularly those that show a clear mechanism of action such as inhibition of the NF-κB or MAPK pathways, or specific enzymes like COX-2, can be prioritized as lead candidates for further preclinical development. Subsequent studies should focus on detailed structure-activity relationship (SAR) analysis, pharmacokinetic profiling, and evaluation in more complex, chronic models of inflammatory disease to fully assess their therapeutic potential.
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Application Notes & Protocols: A Phased Approach to the Preclinical Evaluation of Novel Thienylpyridine Analogs as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel anticonvulsant therapies with improved efficacy and tolerability remains a critical challenge in neuroscience.[1][2] Thienylpyridine scaffolds represent a promising chemical class for the development of new central nervous system (CNS) agents. This guide provides a comprehensive, phased protocol for the preclinical screening and characterization of novel thienylpyridine analogs for anticonvulsant activity. We detail a logical progression from high-throughput in vivo screening to preliminary mechanism of action (MOA) studies, emphasizing the scientific rationale behind each experimental step. The protocols for the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) seizure models are described in detail, as these are the cornerstone assays for initial anticonvulsant discovery.[3][4] Furthermore, we outline subsequent neurotoxicity assessments and introductory in vitro assays to build a robust preclinical data package.
Introduction: The Rationale for Novel Anticonvulsant Development
Epilepsy is a prevalent neurological disorder, and while numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment or experience dose-limiting side effects.[2][5][6] This highlights the urgent need for new therapeutic agents.[2][6] The thienylpyridine core is a versatile heterocyclic structure that has been explored for various CNS targets. Its unique electronic and steric properties make it an attractive starting point for designing novel molecules that may interact with key targets in epileptogenesis, such as voltage-gated ion channels or neurotransmitter receptors.[7][8][9]
The preclinical evaluation of any new chemical series must be systematic and rigorous. The protocols outlined herein are based on established methodologies, including those utilized by the NIH Anticonvulsant Drug Development (ADD) Program, to ensure the generation of reliable and translatable data.[10][11][12]
Phase I: Primary In Vivo Screening
The initial phase of testing aims to rapidly identify thienylpyridine analogs with significant anticonvulsant activity in well-validated, acute seizure models.[1][13] The two most widely used models for this purpose are the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazol (scPTZ) test.[3][4] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[3]
The Maximal Electroshock (MES) Seizure Model
The MES test is a benchmark for identifying compounds that prevent seizure spread through neural circuits.[14] It is particularly sensitive to drugs that act on voltage-gated sodium channels, a primary target for many established AEDs.[8][9]
Caption: High-throughput screening workflow for GABA-A receptor modulators.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-organized tables to facilitate comparison between different thienylpyridine analogs.
Table 1: In Vivo Anticonvulsant Profile of Novel Thienylpyridines in Mice
| Compound ID | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | MES PI (TD50/ED50) | scPTZ PI (TD50/ED50) |
| TP-001 | 35.2 | >300 | 150.5 | 4.3 | >0.5 |
| TP-002 | 15.8 | 45.1 | 98.7 | 6.2 | 2.2 |
| TP-003 | >300 | 28.9 | >300 | >1.0 | >10.4 |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 | N/A |
| Diazepam | 2.1 | 0.2 | 3.5 | 1.7 | 17.5 |
Table 2: Preliminary In Vitro MOA Profile of Lead Compounds
| Compound ID | Na+ Channel Block (IC50, µM) | [3H]Flunitrazepam Binding (% Inhibition @ 10 µM) | GABA-A Functional Assay (Modulation @ 1 µM) |
| TP-002 | 12.5 | <10% | No significant activity |
| TP-003 | >100 | 55% | Positive Allosteric Modulator |
Conclusion and Future Directions
This structured, multi-phase approach provides a robust framework for the initial preclinical evaluation of novel thienylpyridine analogs as potential anticonvulsant agents. By progressing from broad in vivo screening to more targeted neurotoxicity and MOA studies, researchers can efficiently identify lead candidates for further development. Compounds showing a strong profile (e.g., potent activity in either the MES or scPTZ test, a high Protective Index, and a clear preliminary MOA) should be advanced to more complex seizure models, such as kindling models, which better represent chronic epilepsy. [1][15]Comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies will also be essential in the subsequent stages of drug development.
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- PubMed. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II.
- Grantome. Epilepsy: Ion Channels As Antiepileptic Targets.
- Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
- National Institutes of Health. Anticonvulsants Toxicity. StatPearls - NCBI Bookshelf.
- PubMed. Mechanisms of action of antiepileptic drugs.
- PubMed. Novel anticonvulsant drugs targeting voltage-dependent ion channels.
- Epilepsy Society. Mechanisms of action of antiepileptic drugs.
- University of Utah Health. Searching for Solutions to Prevent and Treat Epilepsy.
- National Institutes of Health. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. PMC.
- University of Utah College of Pharmacy. Anticonvulsant Drug Development (ADD) Program.
- National Institutes of Health. Protocol Details.
- PubMed. Current Study of the Mechanism of Action of the Potential Anti-Epileptic Agent Q808.
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- 1. Rodent Epilepsy Models - Creative Biolabs [creative-biolabs.com]
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- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
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- 5. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anticonvulsant drugs targeting voltage-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion channels as important targets for antiepileptic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. The National Institutes of Health Anticonvulsant Drug Development Program: screening for efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticonvulsant Drug Development (ADD) Program | College of Pharmacy [pharmacy.utah.edu]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Binding Landscape of 3-(3-Thienyl)pyridine with the Human α3β4 Nicotinic Acetylcholine Receptor: A Detailed Molecular Docking Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 3-(3-Thienyl)pyridine with the human α3β4 nicotinic acetylcholine receptor (nAChR). Nicotinic acetylcholine receptors are crucial therapeutic targets for a range of neurological disorders, and understanding the binding interactions of novel ligands is paramount for the development of new therapeutics. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework from initial protein and ligand preparation to the final analysis and interpretation of docking results. By leveraging the power of AutoDock Vina, this protocol ensures a scientifically rigorous and reproducible workflow, complete with validation steps to foster confidence in the generated binding poses and affinities.
Introduction: The Significance of Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a multitude of physiological processes makes them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] The diverse subtypes of nAChRs, formed by various combinations of subunits, present both opportunities and challenges for drug design, necessitating the development of selective modulators.[3]
Pyridine derivatives have been identified as a promising class of compounds that can modulate nAChR activity.[4] Among these, this compound is a small molecule with a scaffold amenable to further chemical exploration. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool for elucidating the potential binding modes and affinities of such ligands.[5] This protocol will specifically focus on the human α3β4 nAChR, a subtype implicated in addiction and reward pathways.[6] We will utilize the cryo-EM structure of the human α3β4 nAChR in complex with nicotine (PDB ID: 6PV7) as our receptor model.[7]
Foundational Principles: The "Why" Behind the "How"
A successful molecular docking experiment hinges on meticulous preparation and a clear understanding of the underlying principles. This protocol is designed as a self-validating system, where each step is justified to ensure the integrity of the final results.
-
Receptor Preparation: The raw crystallographic or cryo-EM structure from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking process. The addition of polar hydrogens and the assignment of partial charges are critical for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.
-
Ligand Preparation: A 2D representation of a ligand is insufficient for docking. It is imperative to generate a 3D conformation with an optimized geometry. Assigning the correct protonation state at a physiological pH and defining rotatable bonds are crucial for allowing the ligand to flexibly explore the binding pocket.
-
Defining the Search Space: The accuracy of a docking simulation is highly dependent on defining the correct binding site. By utilizing the position of a known co-crystallized ligand (in this case, nicotine), we can define a targeted search space, or "grid box," which significantly improves the efficiency and accuracy of the docking algorithm.
-
Docking Algorithm and Scoring Function: AutoDock Vina employs a sophisticated Lamarckian genetic algorithm for its conformational search and an empirical scoring function to estimate the binding affinity (in kcal/mol).[8] A more negative binding energy indicates a more favorable binding interaction.
-
Protocol Validation: To ensure the reliability of the docking protocol, it is essential to perform a validation step. This is typically achieved by redocking the co-crystallized native ligand back into the binding site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å).[9][10]
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the molecular docking protocol detailed in this application note.
Figure 1. A high-level overview of the molecular docking workflow.
Detailed Protocol
This section provides a step-by-step methodology for performing the molecular docking of this compound into the human α3β4 nAChR.
Software and Resource Requirements
| Software/Resource | Purpose |
| AutoDock Tools (ADT) | A suite of tools for preparing protein and ligand files for AutoDock Vina, and for setting up the grid box. |
| AutoDock Vina | The core molecular docking program. |
| Open Babel | A chemical toolbox used for converting file formats and generating 3D coordinates for the ligand. |
| PyMOL | A molecular visualization system for analyzing docking results and creating high-quality images. |
| Protein Data Bank (PDB) | A repository for the 3D structural data of biological macromolecules. |
| LigPlot+ or PoseView | Software for generating 2D diagrams of protein-ligand interactions.[9][11] |
Receptor Preparation: Human α3β4 nAChR (PDB ID: 6PV7)
-
Download the PDB File: Obtain the structure of the human α3β4 nicotinic acetylcholine receptor in complex with nicotine (PDB ID: 6PV7) from the RCSB PDB database.[6][12]
-
Clean the PDB Structure:
-
Open the 6PV7.pdb file in a text editor or a molecular visualization tool like PyMOL.
-
The structure contains multiple protein chains. For this protocol, we will focus on a single α3β4 subunit interface where nicotine is bound. Identify the chains that form the binding pocket for one of the nicotine molecules.
-
Remove all other protein chains, water molecules (HOH), and any other heteroatoms that are not part of the protein or the native ligand (nicotine).
-
Save the cleaned protein structure as receptor.pdb.
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open receptor.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select the receptor and click "Select Molecule".
-
Save the prepared receptor as a PDBQT file: File > Save > Write PDBQT. Name the file receptor.pdbqt.
-
Ligand Preparation: this compound
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem (CID 595254).[13] Save the structure as a SMILES string or in a 2D format like SDF.
-
Generate 3D Coordinates:
-
Use Open Babel to convert the 2D structure to a 3D structure. If you have the SMILES string, you can use the following command:
-
-
Prepare the Ligand in AutoDock Tools (ADT):
-
In ADT, go to Ligand > Input > Open and select ligand.pdb.
-
ADT will automatically detect the root and set the torsions. You can verify and adjust the rotatable bonds if necessary.
-
Go to Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.
-
Defining the Binding Site and Grid Box Generation
-
Identify the Binding Site:
-
Set Up the Grid Box:
-
Go to Grid > Grid Box.
-
Center the grid box on the coordinates of the nicotine molecule.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A size of 25 x 25 x 25 Å is a good starting point. Ensure the box is large enough to allow the ligand to move freely but not so large that it becomes computationally expensive.
-
Note down the center coordinates (x, y, z) and the size of the grid box.
-
Molecular Docking with AutoDock Vina
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the values with those you noted in the previous step:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command:
-
This will initiate the docking simulation. The results will be saved in output.pdbqt, and a log file with the binding affinities will be created as log.txt.
-
Protocol Validation: Ensuring Accuracy and Reliability
To validate our docking protocol, we will redock the native ligand (nicotine) into the binding site and compare the result to its original crystallographic pose.
-
Prepare the Native Ligand:
-
Extract the coordinates of one of the nicotine molecules from the original 6PV7.pdb file and save it as nicotine.pdb.
-
Prepare this ligand in ADT as described in section 4.3, saving it as nicotine.pdbqt.
-
-
Dock the Native Ligand:
-
Modify the conf.txt file to use nicotine.pdbqt as the ligand.
-
Run AutoDock Vina as before.
-
-
Calculate the RMSD:
Sources
- 1. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
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- 8. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. bio.tools [bio.tools]
- 12. 6pv7 - Human alpha3beta4 nicotinic acetylcholine receptor in complex with nicotine - Summary - Protein Data Bank Japan [pdbj.org]
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- 15. dosequis.colorado.edu [dosequis.colorado.edu]
Application Notes and Protocols: The Strategic Use of 3-(3-Thienyl)pyridine in Fragment-Based Screening
Introduction: The Rationale for Heterocyclic Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] This approach hinges on a foundational principle: screening small, low-complexity molecules, or "fragments," to identify weak but highly efficient binders to a biological target.[3][4] These initial hits serve as starting points for structure-guided optimization, growing or merging them into more potent, drug-like molecules.[4] The choice of fragments is therefore a critical determinant of a campaign's success.
This guide focuses on 3-(3-Thienyl)pyridine , a heterocyclic fragment that offers a compelling combination of structural and chemical features for FBDD. Its rigid bicyclic core, composed of two aromatic systems, presents a well-defined three-dimensional shape to probe protein binding sites. The thienyl-pyridine motif is a common scaffold in medicinal chemistry, found in a variety of biologically active molecules, including kinase inhibitors.[5][6] Furthermore, the strategic placement of nitrogen and sulfur heteroatoms imparts desirable physicochemical properties, influencing solubility, polarity, and the ability to form key hydrogen bonds, while also serving as a bioisosteric replacement for less favorable phenyl rings.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in an FBDD workflow, from initial library preparation and primary screening to hit validation and data analysis.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting the resulting data. Below is a summary of the key computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | [9] |
| Molecular Weight | 161.23 g/mol | [9] |
| XLogP3 | 2.2 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 1 | [9] |
| Rotatable Bond Count | 1 | [9] |
| Topological Polar Surface Area | 41.1 Ų | [9] |
| Heavy Atom Count | 11 | [9] |
These properties align well with the "Rule of Three," a guiding principle for fragment selection (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[8] This profile suggests good potential for bioavailability and favorable binding efficiency.
Experimental Workflow: A Step-by-Step Guide
The following sections detail a typical FBDD cascade utilizing this compound. This workflow is designed to be a self-validating system, employing orthogonal techniques to ensure the robustness of the identified hits.
Caption: NMR techniques for hit validation and characterization.
Protocol 4: Structural Characterization by X-ray Crystallography
The gold standard for understanding how a fragment binds is X-ray crystallography. [10][11]It provides a high-resolution, three-dimensional map of the protein-fragment complex, which is invaluable for structure-based drug design. [12] Objective: To determine the atomic-level binding mode of this compound with the target protein.
Materials:
-
Crystals of the target protein
-
This compound solution
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is often required for fragment screening)
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal into a solution containing a high concentration of this compound (often in the mM range, solubility permitting) and a suitable cryoprotectant.
-
Allow the fragment to soak into the crystal for a defined period (minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Mount the crystal on the X-ray beamline and collect diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure, typically by molecular replacement using a known apo-structure.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound this compound molecule.
-
Refine the model of the protein-fragment complex.
-
Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein residues. This structural information is critical for the next phase of hit-to-lead optimization.
-
Data Interpretation: Quantifying Binding Efficiency
A key advantage of FBDD is the focus on the quality of the interaction, not just its strength. Ligand Efficiency (LE) is a critical metric used to normalize binding affinity for the size of the molecule. It helps prioritize fragments that provide the most binding energy per atom, making them more promising starting points for optimization.
Ligand Efficiency (LE): LE is calculated as the binding energy divided by the number of non-hydrogen (heavy) atoms (N).
-
Formula: LE = -ΔG / N = (RT * lnKd) / N ≈ 1.4 * pKd / N
-
Where:
-
ΔG is the Gibbs free energy of binding.
-
N is the number of heavy atoms.
-
Kd is the dissociation constant.
-
Example Calculation for a this compound Hit:
-
Heavy Atoms (N): 11
-
Hypothetical Measured Kd: 150 µM (pKd = 3.82)
-
LE: (1.4 * 3.82) / 11 ≈ 0.49 kcal/mol/heavy atom
A general guideline suggests that a good fragment hit should have an LE of ≥ 0.3. Therefore, a value of 0.49 would indicate a highly efficient and promising hit.
| Metric | Formula | Typical Value for a Good Fragment Hit | Rationale |
| Ligand Efficiency (LE) | 1.4 * pKd / N | ≥ 0.30 | Normalizes binding affinity by size (heavy atom count), prioritizing more efficient binders. [9] |
| Lipophilic Ligand Efficiency (LLE or LipE) | pKd - cLogP | > 3 | Balances potency against lipophilicity to guide optimization towards compounds with better drug-like properties. [9] |
Conclusion and Future Directions
This compound represents a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its favorable physicochemical properties, rigid structure, and proven relevance as a scaffold in bioactive molecules make it an excellent candidate for inclusion in fragment screening libraries. The systematic workflow detailed in these notes—employing sensitive primary screening with SPR, orthogonal validation with NMR, and detailed structural elucidation with X-ray crystallography—provides a robust pathway for identifying and validating high-quality hits. By focusing on metrics such as Ligand Efficiency, researchers can ensure that fragments like this compound are not just binders, but efficient and promising starting points for the development of novel therapeutics.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
- NMR Spectroscopy in Fragment-Based Drug Design.
- SPR-based fragment screening: advantages and applic
- Fragment Screening. Drug Discovery.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
- NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. Oxford Academic.
- Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. PubMed.
- (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Biophysical screening in fragment-based drug design: a brief overview.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Ligand efficiency. Wikipedia.
- Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed.
- Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.
- Fragment screening by surface plasmon resonance. SciSpace.
- This compound. PubChem.
- Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd.
- Protein X-ray Crystallography and Fragment-Based Drug Discovery.
- ligand efficiency & heavy
- The role of ligand efficiency metrics in drug discovery. SciSpace.
- Protein X-ray Crystallography and Drug Discovery. MDPI.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
- X-Ray Crystallography. Peak Proteins.
- Fragment-based covalent ligand discovery. PMC - NIH.
- Fragment Screening By Crystallography: An Altern
- Introduction into Fragment Based Drug Discovery. YouTube.
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- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
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- 8. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling for 3-(3-Thienyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-(3-thienyl)pyridine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during this synthetic transformation. The coupling of an electron-deficient pyridine ring with an electron-rich thiophene ring can present unique obstacles, and this document aims to provide rational, experience-driven solutions.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues observed in the synthesis of this compound.
Q1: My reaction shows low or no conversion to the desired this compound. What are the primary causes?
Low or no product yield is a frequent issue that can often be traced back to several key factors related to the specific coupling partners.
A1: Common causes for low or no yield include:
-
Catalyst Inactivity or Inhibition: The active Pd(0) species is essential to initiate the catalytic cycle.[1][2] Inadequate degassing of the reaction mixture is a primary culprit, as oxygen can oxidize the Pd(0) catalyst to an inactive state.[2] Furthermore, the nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[2][3]
-
Sub-optimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this challenging coupling. The electron-deficient nature of the pyridine ring and the electron-rich thiophene ring require a more robust ligand.[2][3] Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often necessary to promote the crucial oxidative addition and reductive elimination steps.[1][3]
-
Inefficient Transmetalation: This step involves the transfer of the thienyl group from the boronic acid to the palladium center.[1] It is highly dependent on the choice of base and solvent. The base is required to activate the boronic acid, forming a more nucleophilic boronate species.[3][4][5] If the base is too weak or not sufficiently soluble, this step can become the rate-limiting factor.
-
Poor Reagent Quality and Solubility: The purity of your starting materials, particularly the 3-thienylboronic acid, is critical. Boronic acids can degrade over time.[3] Additionally, poor solubility of either the 3-halopyridine or the 3-thienylboronic acid in the chosen solvent can severely hinder the reaction rate.[1][6]
Q2: I'm observing a significant amount of thiophene as a byproduct. What is causing this, and how can I prevent it?
The formation of thiophene points to a specific and common side reaction with heteroaromatic boronic acids.
A2: The formation of thiophene is due to protodeboronation.
This is a side reaction where the carbon-boron bond of the 3-thienylboronic acid is cleaved and replaced by a proton from the reaction medium, typically water.[7][8] Thiophene boronic acids are particularly susceptible to this decomposition pathway.[7][9]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases like sodium hydroxide (NaOH) can accelerate protodeboronation.[7] Switching to milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), used as a fine powder, is often effective.[7][10]
-
Lower the Reaction Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[7] Operating at the lowest effective temperature (e.g., 60-80 °C) can significantly suppress this side reaction.[7]
-
Employ a Highly Active Catalyst System: A more efficient catalyst will accelerate the rate of the Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction.[7] Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly recommended.[3][7]
-
Protect the Boronic Acid: If other methods fail, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester.[7][8] These derivatives can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8]
Q3: I'm seeing homocoupling of my starting materials (e.g., 3,3'-bithiophene or 3,3'-bipyridine). How can I reduce these side products?
Homocoupling is another common side reaction that consumes starting materials and complicates purification.
A3: Homocoupling is often promoted by the presence of oxygen.
The homocoupling of boronic acids can occur when a Pd(II) species undergoes two transmetalation events, followed by reductive elimination.[2] Oxygen can facilitate this by oxidizing the active Pd(0) catalyst to Pd(II).[2]
To minimize homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[2] Ensure all glassware is oven or flame-dried. Solvents must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2] The reaction should be maintained under a positive pressure of an inert gas throughout.[11]
Q4: How do I select the optimal catalyst, ligand, base, and solvent for this specific transformation?
The "right" conditions are crucial for coupling these two distinct heteroaromatic systems.
A4: A systematic approach to selecting reaction components is key.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction.[3] Precatalysts offer better stability and more reliable generation of the active Pd(0) species.[7] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands stabilize the palladium catalyst, promote the challenging oxidative addition to the 3-halopyridine, and shield the metal center from inhibition by the pyridine nitrogen.[1][3] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | A moderately strong base is needed to activate the boronic acid for transmetalation.[3] K₃PO₄ is often a robust choice for challenging couplings.[1][3] The base should be finely powdered and anhydrous.[2] |
| Solvent | Aprotic polar solvents, often with water. (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O) | The solvent must solubilize all reactants.[1][6] A small amount of water is often beneficial for the transmetalation step, though completely anhydrous conditions may be needed if protodeboronation is severe.[9][12][13] |
II. Experimental Protocols & Methodologies
This section provides a generalized, robust starting protocol for the synthesis of this compound. Note: This procedure should be optimized for your specific substrates and laboratory conditions.
General Procedure for Suzuki Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-halopyridine (1.0 equiv.), 3-thienylboronic acid or its ester equivalent (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure the exclusion of oxygen.[1][2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). If using a precatalyst (e.g., XPhos Pd G3), add it directly (1-2 mol%).[7][14]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.[1]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at a moderate temperature (e.g., 80–100 °C).[1][12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting starting material is observed (typically 4-24 hours).[1][7][15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.[1][9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][14][15]
III. Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][12][16]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.[1]
IV. References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Products in the Stille Coupling of 3-Bromopyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Stille coupling reaction with 3-bromopyridine. The unique electronic properties of the pyridine ring can introduce specific challenges, leading to the formation of undesired side products. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes.
I. Understanding the Core Challenges with 3-Bromopyridine
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] However, the electron-deficient nature of the pyridine ring in 3-bromopyridine and the presence of the nitrogen lone pair can lead to several complications. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3] This can slow down the desired catalytic cycle, allowing side reactions to become more competitive.
Diagram: The Stille Coupling Catalytic Cycle
Caption: Major reaction pathways in the Stille coupling of 3-bromopyridine.
III. Frequently Asked Questions (FAQs)
Q4: Can the choice of solvent significantly impact the formation of side products?
A4: Absolutely. Polar aprotic solvents like DMF and dioxane are commonly used, but they can sometimes be sources of hydrides for hydrodehalogenation. [4]Toluene is often a good alternative. It is crucial to use anhydrous and thoroughly degassed solvents, regardless of your choice. [3][5] Q5: What is the role of additives like CuI and LiCl?
A5: Copper(I) iodide (CuI) is often used as a co-catalyst to accelerate the transmetalation step, which can be rate-limiting. [6][7]By speeding up this step, the lifetime of the aryl-palladium intermediate is reduced, thereby minimizing side reactions like hydrodehalogenation. Lithium chloride (LiCl) can also enhance the reaction rate by facilitating the transmetalation process. [5] Q6: How do I choose the right phosphine ligand?
A6: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. For electron-deficient substrates like 3-bromopyridine, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often beneficial. [3][8]These ligands can promote the desired reductive elimination and sterically hinder unwanted side reactions. It is often necessary to screen a few different ligands to find the optimal one for your specific substrate combination.
Q7: My reaction is still not working well. What else can I try?
A7: If you have optimized the catalyst, ligand, solvent, and temperature without success, consider the following:
-
Reagent Purity: Ensure all your reagents, including the 3-bromopyridine and the organostannane, are of high purity. Impurities can poison the catalyst. [3]* Inert Atmosphere: Re-evaluate your technique for maintaining an inert atmosphere. Even small amounts of oxygen can be detrimental. [3][5]* Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), for particularly challenging couplings, a higher catalyst loading may be necessary. [3]
IV. Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of 3-Bromopyridine with Minimized Side Products
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if not using a pre-formed catalyst).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add 3-bromopyridine (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by a brine wash. [9]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Analysis of Side Products by GC-MS
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS instrument.
-
Compound Identification: Identify the desired product and side products by comparing their mass spectra with known databases and by analyzing their fragmentation patterns. The expected molecular weights for common side products are:
-
Pyridine: 79.10 g/mol
-
3,3'-Bipyridine: 156.18 g/mol
-
-
Quantification: Use an internal standard to quantify the relative amounts of the desired product and side products.
V. References
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 10, 2026, from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 10, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 10, 2026, from [Link]
-
Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. Journal of the American Chemical Society, 123(14), 3194–3205. [Link]
-
The Mechanisms of the Stille Reaction | Request PDF. (2004). Retrieved January 10, 2026, from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 10, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
significant dehalogenation in stille coupling : r/Chempros. (2019). Retrieved January 10, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. (2022). Retrieved January 10, 2026, from [Link]
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. (2013). Nature Chemistry, 5(7), 607–612. [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Deactivation in Negishi Coupling of Heteroaromatics
Welcome to the technical support center for troubleshooting Negishi cross-coupling reactions involving heteroaromatic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation, low yields, or reaction stalls. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying principles that govern the stability and activity of your palladium catalyst, especially when heteroaromatic compounds are involved.
Q1: Why is catalyst deactivation a more significant problem with heteroaromatic substrates in Negishi coupling?
A1: Heteroaromatic substrates introduce unique challenges that can accelerate catalyst deactivation compared to their carbocyclic aryl counterparts. The primary reasons are:
-
Coordination to the Palladium Center: The heteroatoms (commonly nitrogen or sulfur) within the aromatic ring can act as Lewis bases and coordinate directly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle Pd-complexes that are catalytically inactive or have significantly reduced reactivity.[1] This is a frequent cause of catalyst inhibition.
-
Altered Electronic Properties: Heteroatoms significantly alter the electronic properties of the aromatic ring. Electron-deficient heterocycles (e.g., pyridine, pyrimidine) can undergo oxidative addition more readily, but the resulting Pd(II)-heteroaryl complexes may be less prone to subsequent reductive elimination.[2][3] Conversely, some electron-rich heterocycles can be challenging in the oxidative addition step.
-
Substrate-Ligand Interactions: Certain heteroaromatic substrates can displace the phosphine ligands from the palladium center, leading to the formation of catalytically dormant species.[4] This equilibrium can often be shifted back towards the active catalyst by increasing the reaction temperature.
Q2: What is the most common point of failure in the Negishi catalytic cycle with heteroaromatics?
A2: While any step can be problematic, two steps are particularly notorious for causing issues with heteroaromatic substrates:
-
Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[5][6] The mechanism of oxidative addition for heteroaryl halides can be complex, proceeding through either a concerted or a nucleophilic displacement pathway.[7][8][9][10] The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine-like substrates is due to stereoelectronic stabilization of a nucleophilic displacement transition state.[7][8] However, catalyst deactivation can occur if the active Pd(0) species aggregates into inactive palladium black before oxidative addition can take place.
-
Reductive Elimination: This is the final step that forms the desired C-C bond and regenerates the Pd(0) catalyst. The electronic nature of the heteroaryl group plays a crucial role here. Reductive elimination is generally faster from complexes with less electron-donating aryl groups.[2] If reductive elimination is slow, the Pd(II) intermediate has a longer lifetime, increasing the probability of decomposition pathways like β-hydride elimination (for alkyl partners) or other side reactions.
Below is a diagram illustrating the key steps of the Negishi catalytic cycle and potential points of catalyst deactivation.
Sources
- 1. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(3-Thienyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-(3-thienyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this important bi-heterocyclic scaffold. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter at the bench.
Introduction to the Synthesis of this compound
The synthesis of this compound, a key structural motif in many pharmaceutical compounds, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three primary methods employed are the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these reactions presents its own set of advantages and challenges. This guide will delve into the nuances of each method to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., 3-thienylboronic acid) with an organohalide (e.g., 3-bromopyridine) in the presence of a palladium catalyst and a base.[1][2]
-
Stille Coupling: This method involves the reaction of an organotin compound (e.g., 3-(tributylstannyl)thiophene) with an organohalide (e.g., 3-bromopyridine) catalyzed by a palladium complex.
-
Negishi Coupling: This coupling reaction utilizes an organozinc reagent (e.g., 3-thienylzinc chloride) with an organohalide (e.g., 3-bromopyridine) and a palladium or nickel catalyst.[3]
The choice of method often depends on the availability of starting materials, functional group tolerance, and concerns about the toxicity of reagents and byproducts.
Q2: Which coupling partner, the halide or the organometallic reagent, should I choose for the pyridine and thiophene rings?
For the synthesis of this compound, you can either have the halide on the pyridine ring and the organometallic component on the thiophene ring, or vice versa. The more common approach is to use a commercially available halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) and a thiophene-based organometallic reagent (e.g., 3-thienylboronic acid, 3-(tributylstannyl)thiophene, or 3-thienylzinc chloride). This is often due to the wider availability and lower cost of halopyridines.
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this synthesis?
Optimizing a cross-coupling reaction is a multifactorial process. The key parameters to consider are:
-
Catalyst and Ligand: The choice of palladium catalyst and the associated ligand is critical. The ligand stabilizes the palladium center and influences its reactivity.
-
Base: In Suzuki couplings, the base plays a crucial role in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction. Common solvents include toluene, dioxane, DMF, and aqueous mixtures.
-
Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Explanation: The palladium catalyst may have been deactivated by exposure to air or impurities in the reagents or solvents. The active form of the catalyst is Pd(0), which is susceptible to oxidation.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed. Use fresh catalyst or a pre-catalyst that is more stable to air. Increase the catalyst loading if necessary. For Suzuki reactions involving pyridinic substrates, the nitrogen atom can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
-
Suboptimal Base (Suzuki Coupling):
-
Explanation: The choice and quality of the base are critical. An inappropriate base may not be strong enough to promote the formation of the reactive boronate species or may not be sufficiently soluble in the reaction medium.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered to maximize its surface area and improve solubility.
-
-
Poor Quality of Reagents:
-
Explanation: Impurities in the starting materials, especially the organometallic reagent, can lead to low yields. For example, boronic acids can undergo protodeboronation (cleavage of the C-B bond) if they are impure or handled improperly.
-
Solution: Use high-purity starting materials. If you suspect the quality of your boronic acid is poor, you can try converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Comparative Reaction Conditions
The following table provides a summary of typical starting conditions for the synthesis of this compound using Suzuki, Stille, and Negishi couplings. These conditions are based on general protocols for similar bi-heteroaryl syntheses and should be used as a starting point for optimization.
| Parameter | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Pyridine Partner | 3-Bromopyridine or 3-Chloropyridine | 3-Bromopyridine | 3-Bromopyridine |
| Thiophene Partner | 3-Thienylboronic Acid | 3-(Tributylstannyl)thiophene | 3-Thienylzinc Chloride |
| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ / NiCl₂(dppp) |
| Ligand | SPhos, XPhos, PPh₃ | PPh₃, AsPh₃ | dppf, Xantphos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Not required | Not required |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, DMF, THF | THF, Dioxane |
| Temperature | 80-120 °C | 80-110 °C | 60-100 °C |
| Typical Yield | Moderate to High | Moderate to High | Moderate to High |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point for the synthesis of this compound.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane and deionized water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 3-bromopyridine, 3-thienylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Suzuki Coupling of Electron-Deficient Pyridines
Welcome to the technical resource hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridine systems. This guide is specifically curated for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal yields and purity for this critical transformation. Here, we dissect common experimental hurdles and provide evidence-based troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental questions that arise when working with electron-deficient pyridines in Suzuki couplings.
Q1: Why are Suzuki couplings with electron-deficient pyridines, especially 2-halopyridines, so challenging?
A1: The difficulties stem from a combination of electronic and steric factors that impact several key steps in the catalytic cycle.[1][2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalytic species, effectively "poisoning" the catalyst and halting the reaction.[2][3]
-
Slow Oxidative Addition: Compared to their bromo or iodo counterparts, 2-chloropyridines are significantly less reactive. The initial and often rate-determining step, oxidative addition of the C-X bond to the Pd(0) center, is consequently much slower.[1][4]
-
Slow Transmetalation: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the corresponding pyridylboronic acid (or its derivatives), slowing down the crucial transmetalation step where the organic group is transferred from boron to palladium.[5]
-
Substrate Instability: Pyridylboronic acids, particularly those that are electron-deficient, are often unstable and susceptible to protodeboronation—the cleavage of the carbon-boron bond by a proton source (like water or alcohol) in the reaction mixture.[1][6] This side reaction consumes the boronic acid, reducing the potential yield.[6]
Q2: My reaction is failing or giving very low yields. What are the first parameters I should check?
A2: Before undertaking extensive optimization, it's crucial to verify the integrity of your foundational reaction components.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of boronic acids.[1][7] Ensure all solvents are rigorously degassed and the reaction is maintained under a consistently inert atmosphere (e.g., high-purity argon or nitrogen).[2]
-
Reagent Quality and Purity: Verify the purity of your halopyridine and boronic acid/ester. Boronic acids can degrade over time, especially if not stored properly.[1] Consider using more stable boronic esters (e.g., pinacol or MIDA esters) to mitigate issues with boronic acid instability.[2][6]
Q3: How do I select the right palladium catalyst and ligand for my specific electron-deficient pyridine?
A3: The choice of catalyst and ligand is arguably the most critical factor for success. For challenging substrates like electron-deficient pyridines, a combination of a palladium precursor and a specialized ligand is key.[1]
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] However, for difficult couplings, air-stable Pd(II) pre-catalysts that readily generate the active Pd(0) species in situ are often superior.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type pre-catalysts, which feature N-heterocyclic carbene (NHC) ligands, are particularly effective for a range of cross-coupling reactions, including those involving challenging substrates.[9][10][11][12]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient pyridines, the use of bulky, electron-rich phosphine ligands is paramount.[1][2]
-
Function: These ligands serve two main purposes: 1) Their steric bulk physically shields the palladium atom, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[2] 2) Their electron-donating nature increases the electron density on the palladium, which promotes the difficult oxidative addition step with less reactive halides like chlorides.[4][8]
-
Examples: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective and commonly used for these transformations.[1]
-
Q4: What is the role of the base, and how do I choose the most effective one?
A4: The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[1][13] The choice of base can dramatically influence the reaction's success.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]
-
Stronger Bases for Difficult Couplings: For challenging couplings involving electron-deficient substrates, a stronger base like K₃PO₄ is often the most effective choice.[1] Cesium carbonate (Cs₂CO₃) is another powerful base that can accelerate slow reactions.[1][14]
-
Milder Bases to Minimize Side Reactions: If you are observing significant protodeboronation (see Q5), switching to a milder base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can sometimes reduce the rate of this unwanted side reaction.[1]
Q5: I'm observing significant side products. What are the common side reactions and how can I minimize them?
A5: Several side reactions can compete with the desired cross-coupling, lowering your yield and complicating purification.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (e.g., bipyridine).[3] It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[7]
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][6] This is a major issue with unstable pyridylboronic acids, especially at higher temperatures and in the presence of water.[1][15]
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time), employ anhydrous solvents, and consider milder bases.[1] A highly effective strategy is to use more stable boronic acid derivatives, such as pinacol or MIDA boronate esters, which release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][6]
-
-
Dehalogenation: This is the replacement of the halide on your pyridine with a hydrogen atom. This can occur if a hydride source is present in the reaction.
-
Solution: Ensure high-purity reagents and solvents. Some bases or additives can be sources of hydrides.
-
Section 2: Troubleshooting Guide
Use this guide to diagnose and solve specific issues you encounter during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Troubleshooting Steps |
| No or Low Conversion of Starting Material | 1. Inactive Catalyst System 2. Catalyst Inhibition by Pyridine Nitrogen 3. Oxidative Addition is Too Slow (esp. for chlorides) | 1. Use a fresh, high-quality palladium source and ligand. Consider using an air-stable precatalyst (e.g., a Buchwald G3 precatalyst or a PEPPSI catalyst).[1][3] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[1][2] 3. Increase the reaction temperature in increments (e.g., 80°C to 110°C), while monitoring for decomposition.[2] For aryl chlorides, a highly active catalyst system is essential.[3] |
| Significant Protodeboronation Byproduct | 1. Unstable Boronic Acid 2. Harsh Reaction Conditions (High Temp, Strong Base) 3. Presence of Protic Solvents/Water | 1. Switch from a boronic acid to a more stable boronic ester (pinacol or MIDA).[2] 2. Lower the reaction temperature. Screen milder bases such as NaHCO₃ or K₂CO₃.[1] 3. Use anhydrous solvents. While some water can be beneficial, excess water can promote protodeboronation.[16] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen 2. Use of a Pd(II) Pre-catalyst without efficient reduction to Pd(0) | 1. Ensure all reagents and solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon). Maintain a positive pressure of inert gas throughout the reaction.[1][2] 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for efficient in situ generation of Pd(0).[2][7] |
| Reaction is Sluggish or Stalls | 1. Suboptimal Solvent 2. Inappropriate Base 3. Poor Solubility of Reagents | 1. Screen different solvents. Common choices include dioxane, toluene, and DMF, often with a small amount of water.[16][17] The optimal solvent can depend heavily on the specific substrates.[17] 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[1][18] 3. Ensure all components are adequately dissolved at the reaction temperature. A solvent mixture (e.g., dioxane/water) can improve solubility.[16] |
Section 3: Experimental Protocols & Visual Guides
Visualizing the Challenge: The Suzuki Catalytic Cycle
The efficiency of each step in this cycle is critical for achieving a high yield. For electron-deficient pyridines, the Oxidative Addition and Transmetalation steps are often the bottlenecks, while catalyst deactivation by pyridine coordination represents a major off-cycle pathway.
Caption: Suzuki Catalytic Cycle Highlighting Key Challenges.
Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random screening. Follow this logical decision tree to diagnose the issue.
Caption: A Decision Tree for Troubleshooting Low Yields.
General Protocol for a Challenging 2-Chloropyridine Coupling
This protocol serves as a robust starting point for optimization.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol %) or a suitable Buchwald Precatalyst (4 mol %)
-
SPhos (8 mol %)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 5:1)[3]
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid pinacol ester, and K₃PO₄.[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the SPhos ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[2][3]
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.[2][3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.[3]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2][3]
References
- Haraguchi, R., Hoshino, S., Yamazaki, T., & Fukuzawa, S. (2021). Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling.
- Leclerc, J.-P., & Charette, A. B. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Markiewicz, J. T., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics. [Link]
- Carrow, B. P., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. PEPPSI. [Link]
- National Institutes of Health. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. [Link]
- Wikipedia.
- Taylor & Francis Online. Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- ResearchGate. Optimization of Suzuki Reaction conditions. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- National Institutes of Health.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- PubMed.
- ACS Publications.
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- ResearchGate.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- ResearchGate.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- ResearchGate.
- Organic Chemistry Portal.
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. [Link]
- ACS Publications.
- ResearchGate. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEPPSI - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Thienyl)pyridine
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(3-Thienyl)pyridine and encountering challenges with homocoupling side reactions. Here, we provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions, ensuring high yields and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanisms and general strategies related to homocoupling in cross-coupling reactions.
Q1: What is homocoupling, and why is it a significant problem in the synthesis of this compound?
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a starting material couple together. In the synthesis of this compound, this can manifest in two primary ways:
-
Nucleophile Homocoupling: Two molecules of the thienyl partner (e.g., 3-thienylboronic acid or 3-thienylstannane) react to form 3,3'-bithiophene. This is typically the most prevalent and problematic side reaction.
-
Electrophile Homocoupling: Two molecules of the pyridine partner (e.g., 3-bromopyridine or 3-chloropyridine) react to form 3,3'-bipyridine. This is generally less common but can occur under certain conditions.
This side reaction is problematic because it consumes valuable starting materials, reduces the yield of the desired this compound product, and generates impurities that can be difficult to separate due to similar polarities and boiling points.
Q2: What is the primary mechanistic cause of homocoupling in palladium-catalyzed reactions?
The most widely accepted cause of homocoupling, particularly of organoboron reagents in Suzuki-Miyaura coupling, is the presence of palladium(II) species in the reaction mixture.[1][2] The desired cross-coupling catalytic cycle is driven by a Pd(0) catalyst. However, if Pd(II) species are present, they can trigger a separate, undesired reaction pathway.[1]
This can happen in two main scenarios:
-
Use of Pd(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) salts. If the in situ reduction of this precatalyst to the active Pd(0) state is slow or inefficient, the remaining Pd(II) can directly react with two molecules of the organometallic nucleophile (e.g., the thienylboronic acid) to produce the homocoupled byproduct and Pd(0).[3]
-
Oxidation of the Catalyst: The active Pd(0) catalyst is sensitive to oxidation. The presence of dissolved oxygen in the reaction solvents or atmosphere can oxidize Pd(0) to Pd(II), which then enters the homocoupling pathway.[1][4][5] Therefore, rigorous exclusion of oxygen is critical.[3][6]
Q3: How do ligands help prevent homocoupling?
Ligands are crucial for controlling the outcome of a cross-coupling reaction.[7] They fulfill several roles that directly suppress homocoupling:
-
Stabilization of Pd(0): Bulky, electron-rich ligands (e.g., Buchwald phosphine ligands like SPhos and XPhos, or N-heterocyclic carbenes) coordinate to the palladium center. This stabilizes the active Pd(0) state, preventing its aggregation into inactive palladium black and making it less susceptible to oxidation to Pd(II).[1][7]
-
Modulating Reactivity: Ligands sterically and electronically influence the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[8] A well-chosen ligand will accelerate the rate of reductive elimination from the L-Pd(II)(thienyl)(pyridyl) intermediate to form the desired product, ensuring this step outcompetes the side reactions that lead to homocoupling.[7] Their steric bulk can also physically hinder the formation of intermediates that lead to the undesired dimerization.[7]
Q4: Which cross-coupling reaction (Suzuki, Stille, Negishi) is generally best for synthesizing this compound while avoiding homocoupling?
While all three methods can be effective, they have different profiles regarding homocoupling and practicality:
-
Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability, stability, and low toxicity of boronic acids/esters. However, it is notoriously susceptible to homocoupling if not performed under strict inert conditions.[2][5] With proper optimization (ligand choice, degassing), this issue can be managed effectively.
-
Stille Coupling: Organostannanes are stable to air and moisture and tolerate many functional groups.[9][10] However, homocoupling of the stannane reagent is a known side reaction.[9][11] The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[9][12]
-
Negishi Coupling: This reaction, which uses organozinc reagents, is often highly efficient and less prone to homocoupling under its typically mild reaction conditions.[13][14][15] The high reactivity of organozinc reagents often allows for lower reaction temperatures, which can suppress side reactions. The main challenge is that organozinc reagents are moisture and air-sensitive and often need to be prepared in situ.[14]
For many researchers, the Negishi coupling may offer the most robust route with the lowest intrinsic risk of homocoupling, provided the handling of organozinc reagents is feasible. However, a well-optimized Suzuki coupling often provides the best balance of performance, safety, and practicality.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the specific issues in your experiment and provides actionable solutions to resolve them.
Issue 1: Significant formation of 3,3'-bithiophene byproduct in a Suzuki-Miyaura reaction.
This is the most common problem encountered when coupling a thienylboronic acid or ester.
-
Primary Root Cause: Presence of excess Pd(II) and/or oxygen in the reaction mixture.[1][3]
-
Secondary Root Causes: Sub-optimal ligand choice, incorrect base, or inappropriate temperature.
Solutions & Optimization Strategies
-
Ensure Rigorous Exclusion of Oxygen: This is the most critical first step. Standard purging with a nitrogen or argon balloon may be insufficient.
-
Action: Implement a robust degassing protocol. The "freeze-pump-thaw" method (three cycles) for solvents is highly effective. Alternatively, sparging the solvent by bubbling an inert gas through it for 20-30 minutes can significantly reduce dissolved oxygen.[6] A subsurface sparge of the complete reaction mixture before adding the catalyst is a proven industrial strategy.[3]
-
-
Re-evaluate Your Catalyst System:
-
Action 1 (Choice of Precatalyst): If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, switch to a modern Pd(0) precatalyst. Buchwald G3 or G4 precatalysts are designed to cleanly and rapidly generate the active L-Pd(0) species, minimizing the amount of free Pd(II) available for homocoupling.[1]
-
Action 2 (Ligand Selection): If homocoupling persists, your ligand may not be optimal. For electron-rich heteroaromatics like thiophene, bulky, electron-donating phosphine ligands are highly effective.
-
Action 3 (Mild Reducing Agent): As a "chemical fix," adding a mild reducing agent can scavenge residual Pd(II) without interfering with the catalytic cycle.
-
-
Optimize Reaction Parameters:
-
Action 1 (Slow Addition): Instead of adding all the 3-thienylboronic acid at the beginning, add it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, disfavoring the bimolecular homocoupling reaction.[7][17]
-
Action 2 (Temperature Control): High temperatures can accelerate side reactions. Determine the lowest temperature at which the cross-coupling proceeds at a reasonable rate.[7] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures.
-
Action 3 (Base Selection): The base is crucial for activating the boronic acid in the transmetalation step.[8] However, an overly strong or poorly soluble base can cause issues. For heteroaromatic couplings, K₃PO₄ or Cs₂CO₃ are often excellent choices. Ensure the base is finely powdered to maximize surface area.
-
Issue 2: My reaction is sluggish, with low conversion and a complex mixture of byproducts including homocoupled species.
This often points to catalyst instability or deactivation.
-
Primary Root Cause: The active L-Pd(0) catalyst is degrading over the course of the reaction.
-
Secondary Root Causes: Impure reagents or inappropriate solvent choice.
Solutions & Optimization Strategies
-
Improve Catalyst Stability:
-
Action 1 (Increase Ligand:Palladium Ratio): If you are using a simple Pd source and a monodentate ligand, try increasing the ligand-to-palladium ratio from the standard 2:1 to 4:1. The excess ligand can help stabilize the catalytic species in solution.
-
Action 2 (Switch to a More Robust Ligand): As mentioned above, modern biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands form more stable and active catalysts than simpler ligands like PPh₃.[7][8]
-
-
Verify Reagent and Solvent Quality:
-
Action: Ensure your reagents are pure. Boronic acids can degrade over time to form boroxines; consider recrystallizing if purity is in doubt. Use high-purity, anhydrous, and properly deoxygenated solvents.
-
-
Solvent Screening:
-
Action: The choice of solvent can impact reagent solubility and catalyst stability.[2] For Suzuki couplings of heteroaromatics, solvent systems like 1,4-dioxane/water, toluene/water, or DME/water are common. Screen different ratios and solvent combinations to find the optimal conditions for your specific substrates.
-
Recommended Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound
This protocol incorporates multiple strategies to actively suppress homocoupling.
Reagents:
-
3-Bromopyridine (1.0 eq)
-
3-Thienylboronic acid (1.2 eq)
-
SPhos G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask and flame-dry under vacuum. Allow to cool to room temperature and backfill with argon or nitrogen.
-
Reagent Addition: To the flask, add 3-bromopyridine, 3-thienylboronic acid, and finely powdered K₃PO₄.
-
Solvent Degassing: In a separate flask, sparge a 5:1 mixture of 1,4-dioxane and water with argon for 30 minutes.
-
Reaction Setup: Add the degassed solvent mixture to the Schlenk flask containing the solids. Seal the flask.
-
Final Degassing: Submerge the flask in an ultrasonic bath for 2 minutes to dissolve the solids, then sparge the reaction mixture with a subsurface argon stream for an additional 10 minutes.
-
Catalyst Addition: Briefly remove the seal and add the SPhos G3 precatalyst under a positive flow of argon.
-
Reaction: Reseal the flask and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Tables
Table 1: Effect of Ligand Choice on Homocoupling in a Model Suzuki Reaction
| Ligand | Ligand Type | Typical Observation | Recommendation for this compound |
| PPh₃ | Simple Monodentate Phosphine | Often leads to catalyst decomposition and significant homocoupling, especially at higher temperatures. | Not recommended. |
| P(t-Bu)₃ | Bulky, Electron-Rich Monodentate | More effective than PPh₃, but can be surpassed by modern biaryl ligands. | A reasonable starting point if others are unavailable. |
| SPhos / XPhos | Buchwald Biaryl Phosphine | Highly effective at promoting reductive elimination and stabilizing Pd(0). Drastically reduces homocoupling.[7][16] | Highly Recommended. |
| IPr / SIMes | N-Heterocyclic Carbene (NHC) | Forms very stable and active catalysts. Excellent for challenging couplings. | Excellent alternative to phosphine ligands. |
Table 2: Quick Troubleshooting Guide for Homocoupling
| Symptom | Most Likely Cause | Immediate Action to Take |
| >10% Homocoupling Product | Inadequate Oxygen Exclusion | Improve degassing protocol (sparging, freeze-pump-thaw).[3][6] |
| Homocoupling with Pd(II) Precatalyst | Inefficient Reduction to Pd(0) | Switch to a Pd(0) G3/G4 precatalyst.[1] |
| Sluggish Reaction & Homocoupling | Poor Ligand Performance | Switch to a bulky, electron-rich ligand (e.g., SPhos).[7][16] |
| Reaction Stalls / Low Conversion | Catalyst Deactivation | Increase ligand:Pd ratio or switch to a more robust ligand system. |
| Inconsistent Results | Reagent/Solvent Quality | Use fresh, high-purity reagents and anhydrous, deoxygenated solvents. |
Visualizing the Chemistry
Diagram 1: Competing Catalytic Cycles
Caption: Fig 1. Desired cross-coupling vs. undesired homocoupling.
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: Fig 2. Step-by-step troubleshooting decision tree.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017).
- Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine. (n.d.). Benchchem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. (n.d.). Benchchem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007).
- Minimizing homocoupling in Suzuki reactions of dibromoarenes. (n.d.). Benchchem.
- Stille couplings in water at room temper
- Stille reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Stille Cross-Coupling. (n.d.). J&K Scientific LLC.
- Negishi coupling. (n.d.). Wikipedia.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Bipyridine. (n.d.). Organic Syntheses.
- Stille Coupling. (2020). YouTube.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of Basic Pyridine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of basic pyridine compounds. The unique electronic and physical properties of the pyridine ring—namely its basicity, polarity, and aromaticity—often introduce complexities into standard purification workflows. This document provides in-depth, cause-and-effect troubleshooting advice and robust protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Common Purification Scenarios
This section addresses specific, frequently encountered issues in a question-and-answer format, providing both explanations and actionable solutions.
Scenario 1: Post-Reaction Work-up & Extraction
Question: How do I efficiently remove pyridine when it's been used as a reaction solvent or catalyst?
Answer: Removing pyridine, especially when used as a solvent, is a critical step that leverages its basicity. The goal is to convert the organic-soluble pyridine base into a water-soluble salt.[1]
There are three primary methods, chosen based on the stability of your target compound:
-
Dilute Acid Wash (Most Common): This is highly effective for acid-stable compounds. By washing the organic layer with a dilute aqueous acid (e.g., 1-5% HCl or 10% citric acid), pyridine is protonated to form a pyridinium salt, which is soluble in the aqueous layer and can be easily removed.[1][2] It is often necessary to repeat the wash several times. A subsequent wash with a weak base like sodium bicarbonate (NaHCO₃) is recommended to neutralize any residual acid in the organic layer.[1]
-
Copper (II) Sulfate Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper (II) sulfate (CuSO₄) is an excellent alternative.[1] Pyridine coordinates with the copper ions to form a complex that is preferentially soluble in the aqueous layer. This method provides a visual cue: the blue color of the CuSO₄ solution will intensify or turn violet in the presence of pyridine, and the washing can be repeated until the color change is no longer observed.[2]
-
Azeotropic Removal (Co-evaporation): When large quantities of pyridine are used as the solvent, the bulk should first be removed by distillation under reduced pressure.[1][3] To remove the final traces, a co-solvent such as toluene or cyclohexane can be added, and the mixture is evaporated again.[1][2] Pyridine forms an azeotrope with these solvents, facilitating its complete removal. This process may need to be repeated multiple times for stubborn traces.[1]
Question: I've formed a persistent emulsion during the acidic wash for pyridine removal. How do I break it?
Answer: Emulsion formation is common during the extraction of basic compounds. It is typically caused by vigorous shaking, which increases the surface area between the two immiscible layers, or by the presence of surfactants.
-
Mechanical & Ionic Methods: The first step is to gently swirl the separatory funnel instead of shaking it vigorously.[4] If an emulsion has already formed, allow it to stand for some time. Adding a small amount of brine (saturated aqueous NaCl solution) can help break the emulsion by increasing the ionic strength of theaqueous phase, which reduces the solubility of organic components and helps coalesce the suspended droplets.[4]
-
Filtration: In stubborn cases, passing the emulsified mixture through a pad of Celite or glass wool can help to break up the fine droplets and separate the layers.
Question: My pyridine derivative is halogenated, and its basicity is reduced. Why is my standard acid extraction failing?
Answer: This is a classic issue of modulated electronic properties. Halogens are electron-withdrawing groups. Their presence on the pyridine ring decreases the electron density on the nitrogen atom, which in turn lowers the basicity (lowers the pKa) of the compound.[4]
Because your halogenated pyridine is a weaker base, the dilute acid you are using (e.g., 1% HCl) may not be strong enough to fully protonate it and pull it into the aqueous layer.[4]
Solution:
-
Use a stronger acid for the extraction, such as 5-10% HCl.
-
Always check the pH of the aqueous layer after extraction to ensure it remains sufficiently acidic.
-
To recover your product, you must then basify the aqueous layer with a strong base (e.g., NaOH) to a pH well above the pKa of your compound to deprotonate the pyridinium salt back to its neutral, organic-soluble form before back-extraction.[4]
Scenario 2: Column Chromatography
Question: My pyridine compound is showing severe peak tailing on a silica gel column. What's causing this and how can I fix it?
Answer: This is the most common problem encountered when purifying basic compounds on standard silica gel. The primary cause is the interaction between the basic lone pair of electrons on the pyridine's nitrogen atom and the acidic residual silanol groups (Si-OH) on the surface of the silica.[5] This strong, non-ideal interaction leads to multiple retention mechanisms, causing the compound to "smear" or "tail" down the column, resulting in poor resolution and broad peaks.[5]
Solutions:
-
Mobile Phase Modification: The most direct solution is to deactivate the acidic silanol sites. Add a small amount of a competing base to your mobile phase, such as 0.5-2% triethylamine (TEA) or pyridine.[5][6] These additives will preferentially bind to the silanol groups, effectively shielding your compound from these strong interactions.[5]
-
Use a Different Stationary Phase: If tailing persists, switch to a less acidic or inert stationary phase.
Question: I have very poor recovery of my compound from the silica column. Is it degrading?
Answer: Low recovery is a strong possibility, especially with sensitive compounds. The acidic nature of silica gel can cause degradation of acid-labile molecules.[4]
Troubleshooting Steps:
-
Run a 2D TLC: To check for stability on silica, spot your compound in one corner of a square TLC plate, run it in a suitable solvent system, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system.[5] If the compound is stable, the spot will move to a position on the diagonal. If it is degrading, new spots will appear below the diagonal.[7]
-
Neutralize the Silica: If degradation is confirmed, you can neutralize the silica gel before packing the column. This can be done by preparing the silica slurry in your eluent that contains a small amount (e.g., 1%) of triethylamine.[4]
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina or a polymer-based column is a reliable way to avoid acid-catalyzed degradation.[4]
Scenario 3: Distillation & Drying
Question: I need anhydrous pyridine for a moisture-sensitive reaction. How do I dry it effectively?
Answer: Pyridine is highly hygroscopic, meaning it readily absorbs moisture from the air.[8][9] Furthermore, it forms a minimum-boiling azeotrope with water (boiling point of 94°C), which makes simple distillation ineffective for complete water removal.[8] A multi-step chemical drying process is required.
Recommended Protocol:
-
Pre-drying: For pyridine with significant water content, add solid potassium hydroxide (KOH) pellets and let it stand overnight.[8][9] The KOH will absorb the bulk of the water.
-
Chemical Drying & Distillation: Carefully decant the pre-dried pyridine into a dry distillation flask. Add a powerful drying agent that reacts irreversibly with water, such as calcium hydride (CaH₂).[8][10] Reflux the pyridine over CaH₂ for a few hours (ensure the setup is protected by a drying tube, as hydrogen gas is evolved), and then distill the anhydrous pyridine.[8]
-
Ultimate Dryness: For extremely sensitive applications, a final drying step over potassium metal can be used. The formation of a deep red precipitate indicates that all water has been consumed.[8][11]
Scenario 4: Crystallization
Question: My pyridine derivative "oiled out" during crystallization instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in the impure state.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Cool the solution much more slowly. Allow it to cool to room temperature first, then transfer it to an ice bath or refrigerator.
-
If using an anti-solvent, add it dropwise to the solution with vigorous stirring at the point of cloudiness.
-
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the primary solvent to dissolve the oil, heat it gently, and then attempt to recrystallize again more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of pKa in the purification of pyridine compounds?
The pKa of the conjugate acid (the pyridinium ion) is a direct measure of the pyridine's basicity. The pKa of pyridinium is approximately 5.2.[12][13] This value is fundamental to purification strategy:
-
For Extraction: To extract a pyridine into an aqueous layer, the pH of the aqueous solution must be significantly below the pKa (typically by at least 2 pH units) to ensure the compound exists predominantly in its protonated, water-soluble pyridinium form.[1]
-
For Chromatography: The pKa dictates how strongly a pyridine will interact with acidic silica. Compounds with a higher pKa (more basic) will exhibit more severe peak tailing.[5]
Q2: When should I choose normal-phase vs. reversed-phase chromatography for my pyridine derivative?
-
Normal-Phase (e.g., Silica, Alumina): This is the default for most organic compounds. It separates based on polarity, with less polar compounds eluting first. It is ideal for compounds soluble in organic solvents like hexane, ethyl acetate, or dichloromethane.[14] However, as discussed, it requires mobile phase modifiers (like TEA) for basic pyridines.[6]
-
Reversed-Phase (e.g., C18): This is used for more polar or water-soluble compounds and separates based on hydrophobicity (less polar compounds are retained longer).[14] It is an excellent choice for highly polar pyridine derivatives or when normal-phase chromatography fails to provide adequate separation. Mobile phases are typically mixtures of water or buffers with methanol or acetonitrile.[5]
Q3: How should I store purified, anhydrous pyridine?
Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[8] To maintain dryness, it can be stored over activated molecular sieves. For long-term storage, sealing the bottle with a high-quality cap and using Parafilm is recommended. Storing under an inert atmosphere (nitrogen or argon) is best practice.
Part 3: Visual Guides & Data
Diagrams & Workflows
Caption: Decision workflow for removing pyridine post-reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. biotage.com [biotage.com]
Technical Support Center: Mitigating Peak Tailing of Pyridines in Column Chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing with pyridine-containing compounds in column chromatography. This resource is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to achieve symmetrical, reproducible peaks for your critical analyses.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing is a common frustration in chromatography, particularly with basic compounds like pyridines.[1][2] This asymmetry, where the latter half of the peak is broader than the front, can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[3] The primary culprit is often a secondary interaction mechanism between your analyte and the stationary phase.[2][4] For pyridines, this typically involves strong interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4][5][6]
This guide provides a logical workflow to diagnose and resolve this issue.
Q1: My pyridine peak is tailing. Where do I start?
When you first observe peak tailing for a pyridine analyte, a systematic evaluation of your method and system is the most efficient way to identify the root cause.
Troubleshooting Workflow for Pyridine Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
This section directly addresses common questions regarding the analysis of pyridines and provides detailed, science-backed solutions.
Q2: What is the underlying chemical reason for pyridine peak tailing on silica-based columns?
The fundamental cause of peak tailing for pyridines on standard reversed-phase (e.g., C18) columns is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica stationary phase.[2][4][6]
Here's the mechanism:
-
Silanol Groups: Even after bonding a C18 phase to the silica support, unreacted, accessible silanol groups (Si-OH) remain.[5][7] These groups are acidic.
-
Analyte Interaction: At mid-range pH values (typically > 3), a portion of these silanol groups are deprotonated and exist as anionic silanates (SiO⁻).[4][8] The basic pyridine analyte can be protonated (positively charged) in the mobile phase. This leads to a strong secondary ionic interaction between the positively charged pyridine and the negatively charged silanol sites.
-
Multiple Retention Mechanisms: This secondary interaction is stronger than the primary hydrophobic retention mechanism of the C18 phase.[2][4] As a result, pyridine molecules that encounter these active sites are retained longer than those that do not, leading to a delayed elution and a "tail" on the peak.
Mechanism of Pyridine Peak Tailing
Caption: TEA blocks active silanol sites, preventing pyridine interaction.
Experimental Protocol: Preparing a Mobile Phase with TEA
-
Target Concentration: A typical starting concentration for TEA is 0.1% (v/v) or approximately 10 mM.
-
Preparation:
-
Add 1.0 mL of high-purity triethylamine to your aqueous mobile phase component (e.g., 1 L of buffered water).
-
Adjust the pH to your desired level using an appropriate acid (e.g., phosphoric acid or acetic acid).
-
Mix thoroughly and degas before use.
-
-
Considerations:
Q5: My peak tailing persists even after mobile phase optimization. What other column options should I consider?
If mobile phase adjustments are insufficient, the issue likely lies with the column chemistry itself. Modern column technologies offer excellent solutions for analyzing basic compounds like pyridines.
1. Use a Highly End-capped / Base-Deactivated Column:
-
What it is: After the primary C18 chains are bonded to the silica, a secondary reaction called "end-capping" is performed. [4]This uses a small silylating agent (like trimethylchlorosilane) to bond with and cover many of the remaining accessible silanol groups. [11]* Why it works: By minimizing the number of available silanol groups, the potential for secondary interactions with your pyridine analyte is significantly reduced. [4][11]Most modern "Type B" silica columns are highly end-capped and offer much better peak shape for bases than older "Type A" columns. [1] 2. Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. [12]This polar group can help to "shield" the residual silanols from interacting with basic analytes. [12]* Positively Charged Surface Phases: Some modern columns are designed with a slight positive charge on the stationary phase surface. [13]This positive charge electrostatically repels protonated basic analytes (like pyridines), preventing them from getting close enough to interact with the underlying silanol groups, which dramatically improves peak shape. [13]* Polymer or Hybrid-Based Phases: Columns packed with polymer-based particles or hybrid silica-polymer particles have significantly fewer or no accessible silanol groups compared to traditional silica, thus eliminating the primary cause of peak tailing for bases. [1]
Column Type Mechanism for Reducing Tailing Best For End-Capped (Type B Silica) Reduces the number of active silanol sites. [4][14] General purpose, improved performance over older columns. Polar-Embedded Shields residual silanols from the analyte. [12] Enhancing retention of polar compounds while improving peak shape for bases. Positively Charged Surface Electrostatic repulsion of basic analytes. [13] Achieving excellent peak shape for strong bases, especially with LC-MS compatible mobile phases. | Hybrid/Polymeric | Inherently low or no silanol activity. [1]| Robust methods, especially at higher pH, where silica is unstable. |
Q6: Could my HPLC system itself be contributing to peak tailing?
Yes, while chemical interactions are the most common cause for pyridine tailing, physical and instrumental issues can also lead to peak distortion for all compounds in your chromatogram.
-
Column Bed Deformation: A void at the head of the column or channeling in the packed bed can disrupt the flow path, leading to peak broadening and tailing. [4]This can be caused by pressure shocks or operating outside the column's recommended pH range. [11]If you suspect this, reversing and flushing the column (if the manufacturer allows) or replacing it is the best solution. [4]* Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing, which is especially noticeable for early-eluting peaks. [8][15]Ensure you are using tubing with the narrowest possible internal diameter appropriate for your system (e.g., 0.005" for HPLC). [8]* Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting flow and causing peak tailing and high backpressure. Using in-line filters and guard columns can prevent this. [15]* System Passivation: For certain sensitive analytes, interactions with the metal surfaces of the HPLC system (e.g., stainless steel tubing and frits) can cause peak tailing. [16]Passivating the system with an acid like nitric or citric acid can create an inert protective layer, minimizing these interactions. [17][18]
References
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Acid-Ammonium Formate Buffer System Chromatography/Mass Spectrometry. J-Stage. [Link]
- How can I prevent peak tailing in HPLC?.
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
- Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link] 14.T[2]roubleshooting HPLC- Tailing Peaks. Restek. [Link]
- The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
- HPLC Troubleshooting Guide. YMC. [Link]
- Improve Performance of Strongly Basic Molecules. Phenomenex. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
- Method from Mars? Coping with Chromatographic Legacies.
- How to make ammonium formate buffer.
- Mixed-Mode Chromatography and St
- Cleaning and Passivation of Liquid Chromatography.
- Buffer Considerations for LC and LC–MS.
- Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers.
- Methods for the Passivation of HPLC Instruments and Columns.
- Methods for the Passivation of HPLC Instruments and Columns. Restek Resource Hub. [Link]
- Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
- A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]
- Common Causes Of Peak Tailing in Chrom
- Successful passivation of an HPLC system. Analytics-Shop. [Link]
- Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives.
- HPLC conditions for basic compound?.
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
- BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. academic.oup.com [academic.oup.com]
- 13. phenomenex.com [phenomenex.com]
- 14. fishersci.com [fishersci.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Methods for the Passivation of HPLC Instruments and Columns [discover.restek.com]
- 17. welch-us.com [welch-us.com]
- 18. lctsbible.com [lctsbible.com]
Technical Support Center: Navigating the Solubility Challenges of Thienylpyridines in Bioassays
Introduction
Thienylpyridines are a class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly as potent anti-proliferative agents and P2Y12 receptor antagonists.[1][2] However, their promising biological activities are often hampered by poor aqueous solubility, a common hurdle that can lead to unreliable bioassay results and challenges in clinical application.[3][4] It's estimated that poor water solubility contributes to the discontinuation of approximately 40% of drug discovery programs.[3] This guide, designed for researchers and drug development professionals, provides practical, in-depth solutions to the solubility issues encountered when working with thienylpyridines in a bioassay setting.
Part 1: Frequently Asked Questions (FAQs)
Q1: My thienylpyridine compound won't dissolve in aqueous buffer for my bioassay. What's the first step?
A: Direct dissolution of hydrophobic compounds like many thienylpyridines in aqueous buffers is often not feasible. The standard initial approach is to first create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6] This stock solution is then serially diluted into the final aqueous assay medium to achieve the desired test concentration.
Q2: I've dissolved my thienylpyridine in DMSO, but it precipitates when I dilute it into my cell culture media or buffer. What's happening and how can I fix it?
A: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The DMSO concentration, while high enough to solubilize the compound in the stock, is significantly reduced upon dilution, leading to precipitation.[7][8]
Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% to 1%, to minimize cytotoxicity and its own potential biological effects.[7][9][10] You may need to prepare a more concentrated DMSO stock solution to achieve this.
-
Use Co-solvents: Instead of 100% DMSO, a mixture of solvents can be more effective.[11] For example, a 1:1 mixture of DMSO and ethanol or polyethylene glycol (PEG) might improve solubility upon dilution.[7][12]
-
Serial Dilutions: Perform serial dilutions of your stock solution directly into the assay medium rather than a single large dilution step. This gradual decrease in solvent concentration can sometimes prevent the compound from precipitating.[7]
-
Pre-warm the Assay Medium: Gently warming the assay buffer or media to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes help maintain solubility.
Q3: What are the best practices for preparing a DMSO stock solution to avoid solubility issues down the line?
A: Careful preparation of your stock solution is critical.
-
Purity and Dryness: Ensure your thienylpyridine compound is of high purity and dry. Water content can affect solubility in DMSO.
-
Vortexing and Sonication: After adding DMSO, vortex the solution thoroughly. If dissolution is slow, sonication can be used to break down aggregates and improve dissolution.[7]
-
Solubility Testing: Before proceeding with your bioassay, it's advisable to perform a simple kinetic solubility test. This involves adding your DMSO stock to the assay buffer and visually inspecting for precipitation over time. This can save significant time and resources.
Q4: Are there alternatives to DMSO if it's causing toxicity or interfering with my assay?
A: Yes, while DMSO is a common starting point, other solvents and formulation strategies can be employed.
-
Other Organic Solvents: Ethanol, methanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are other options, but their compatibility with your specific assay and cell type must be validated.[12]
-
pH Modification: Since many thienylpyridines are weakly basic, their solubility can be pH-dependent.[13][14] Adjusting the pH of your buffer may increase solubility. For basic compounds, a lower pH (more acidic buffer) will generally increase solubility.[12][15]
-
Formulation with Excipients: For more challenging compounds, formulation strategies using excipients like cyclodextrins or surfactants can be highly effective.[12][16]
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving persistent solubility issues.
Issue 1: Compound Precipitates in the Stock Solution Over Time, Especially After Freeze-Thaw Cycles.
Causality: Some compounds have limited long-term stability in DMSO, and precipitation can occur during storage, particularly with repeated freeze-thaw cycles.[17]
Troubleshooting Steps:
-
Re-dissolution: Before each use, visually inspect the stock solution. If precipitates are observed, try to re-dissolve them by warming the vial (e.g., to 37°C) and vortexing or sonicating.
-
Aliquotting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Storage Conditions: Store DMSO stocks at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Consider a Different Solvent: If precipitation in DMSO is a persistent issue, test the compound's stability in alternative solvents like ethanol.
Issue 2: Inconsistent Bioassay Results and Poor Dose-Response Curves.
Causality: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in high variability and a flattened or non-reproducible dose-response curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
-
Visual Inspection: During your assay, visually inspect the wells of your microplate for any signs of precipitation, especially at higher concentrations.
-
Kinetic Solubility Assay: Perform a formal kinetic solubility assay to determine the concentration at which your compound begins to precipitate in the specific assay buffer you are using.
-
Implement a Solubilization Strategy: If solubility is the confirmed issue, proceed to the advanced strategies outlined in Part 3.
Part 3: Advanced Solubilization Strategies
When standard methods are insufficient, more advanced formulation techniques can be employed.
Strategy 1: pH Modification
Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[13][18] For a weakly basic thienylpyridine, protonation of the pyridine nitrogen at acidic pH increases its polarity and, consequently, its aqueous solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare a Series of Buffers: Create a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.[12]
-
Compound Addition: Add an excess amount of the solid thienylpyridine compound to each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your bioassay.
Considerations:
-
Ensure the chosen pH is compatible with your biological system (e.g., cell viability, enzyme activity). The pH for intravenous administration is typically between 3 and 9.[12]
-
Changes in pH can alter the compound's charge and its interaction with the biological target.
Strategy 2: Use of Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble drug molecules, like thienylpyridines, forming inclusion complexes that are more water-soluble.[19][21]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Properties |
| β-Cyclodextrin (βCD) | Natural cyclodextrin, but has limited aqueous solubility itself.[19] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified βCD with significantly improved water solubility and low toxicity. Widely used in pharmaceutical formulations.[20][22] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with high water solubility and the ability to form strong inclusion complexes.[5] |
| Randomly-methylated-β-cyclodextrin (RAMEB) | A lipophilic derivative that is also water-soluble and has a good binding capacity.[19] |
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0 to 40% w/v).
-
Compound Addition: Add an excess amount of the solid thienylpyridine to each cyclodextrin solution.
-
Equilibration and Analysis: Follow steps 3-6 from the pH-Solubility Profile protocol. A linear increase in drug solubility with increasing cyclodextrin concentration typically indicates the formation of a 1:1 inclusion complex.
Caption: Mechanism of solubility enhancement by cyclodextrins.
Strategy 3: Structural Modification
Principle: For lead optimization in drug discovery, strategic chemical modifications to the thienylpyridine scaffold can be made to improve its physicochemical properties without compromising biological activity.
Approaches:
-
Introduction of Polar Groups: Adding polar functional groups such as alcohols, ketones, or substituted amines can increase hydrophilicity and aqueous solubility.[4]
-
Addition of a Solubilizing Group: Tethering a solubilizing moiety, like a morpholine group, to the molecular scaffold has been shown to dramatically increase the water solubility of thieno[2,3-b]pyridines.[1][3]
Considerations:
-
This approach is part of the medicinal chemistry cycle and requires synthesis capabilities.
-
Any modification must be carefully evaluated to ensure it does not negatively impact the compound's potency, selectivity, or other critical drug-like properties.
Conclusion
Overcoming the solubility challenges of thienylpyridines is a critical step in unlocking their full therapeutic potential. A systematic approach, starting with simple solvent optimization and progressing to more advanced formulation strategies like pH modification and the use of cyclodextrins, will enable researchers to obtain reliable and reproducible data in their bioassays. For long-term drug development, a parallel strategy of medicinal chemistry-driven structural modification can provide a more permanent solution to inherent solubility limitations.
References
- National Institutes of Health (NIH). (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- [No Author]. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.
- National Institutes of Health (NIH). (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
- ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- [No Author]. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- [No Author]. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?.
- Wikipedia. Dimethyl sulfoxide.
- MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- ResearchGate. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
- MDPI. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- MDPI. (2017, March 29). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
- PubMed. Strategies to address low drug solubility in discovery and development.
- [No Author]. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide.
- ResearchGate. (2022, November 14). Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds.
- National Institutes of Health (NIH). (2020, December 16). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug.
- Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).
- MDPI. (2022, March 23). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media.
- [No Author]. Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract.
- [No Author]. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
- PubMed Central. (2021, July 1). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- ResearchGate. (2015). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. mdpi.com [mdpi.com]
Preventing degradation of 3-(3-Thienyl)pyridine during workup
Welcome to the technical support center for 3-(3-Thienyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the workup and handling of this compound. Our goal is to provide practical, in-depth solutions grounded in established chemical principles to ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the experimental workup of this compound, offering explanations for the underlying causes and providing step-by-step protocols to mitigate these issues.
Issue 1: Low Product Yield After Aqueous Workup
Question: I'm experiencing a significant loss of my this compound product after performing a standard aqueous workup, particularly after an acidic wash. What could be causing this, and how can I prevent it?
Answer:
The loss of product during an acidic wash is a common issue stemming from the basicity of the pyridine ring. The nitrogen atom on the pyridine ring can be protonated by acids, forming a pyridinium salt. This salt is highly soluble in aqueous media, leading to its partitioning into the aqueous layer and subsequent loss from the organic phase.
The thiophene ring, while generally stable, can undergo protonation at the C2 carbon in the presence of very strong acids, forming an unstable thienylium ion.[1] While less likely to be a major cause of loss in standard workups, it's a potential side reaction to be aware of.
Root Cause Analysis:
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen readily accepts a proton from an acid, forming a water-soluble pyridinium salt.
-
Excessive Acidity: Using a strong acid or a highly concentrated acidic solution increases the extent of protonation and subsequent loss into the aqueous phase.
Preventative Measures & Protocols:
To minimize product loss, it is crucial to control the pH during the workup. A mildly acidic wash is often sufficient to remove basic impurities without significant protonation of the this compound.
Protocol for a Mild Acidic Wash:
-
Preparation: Prepare a dilute solution of a weak acid, such as 1% aqueous citric acid or a saturated ammonium chloride (NH₄Cl) solution.
-
Extraction: After your reaction is complete, and the organic solvent has been added, transfer the mixture to a separatory funnel.
-
Washing: Add an equal volume of the mild acidic solution to the separatory funnel.
-
Mixing: Gently invert the separatory funnel several times to ensure thorough mixing. Avoid vigorous shaking, which can lead to emulsion formation.
-
Separation: Allow the layers to separate fully. Drain the aqueous layer.
-
Repeat (Optional): If necessary, repeat the wash with a fresh portion of the mild acidic solution.
-
Neutralization: Follow the mild acidic wash with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizing the Problem: Protonation of this compound
Caption: Protonation equilibrium of this compound.
Issue 2: Product Discoloration (Turning Brown/Black) During Workup or Storage
Question: My isolated this compound is initially a light color but darkens over time, especially when exposed to air. What is causing this degradation, and how can I maintain its purity?
Answer:
The discoloration of this compound is often indicative of oxidative degradation. Both the pyridine and thiophene rings can be susceptible to oxidation, leading to the formation of colored impurities.
Root Cause Analysis:
-
Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[2][3][4] While pyridine N-oxides are often stable, further reactions can lead to colored byproducts.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide, which is generally unstable and can lead to the formation of dimers or other degradation products.[5][6]
-
Trace Metal Catalysis: Trace amounts of transition metals from catalysts (e.g., palladium from a Suzuki coupling) can catalyze aerobic oxidation.
-
Presence of Peroxides: Solvents like THF or diethyl ether can form peroxides upon storage, which are strong oxidizing agents.
Preventative Measures & Protocols:
To prevent oxidative degradation, it is essential to work under an inert atmosphere and use peroxide-free solvents.
Protocol for Workup Under an Inert Atmosphere:
-
Degassing Solvents: Before use, degas all solvents (e.g., by bubbling with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the entire workup procedure under a blanket of an inert gas like argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.
-
Quenching: After the reaction, cool the mixture to room temperature under an inert atmosphere.
-
Extraction and Washing: Perform all extractions and washes using degassed solvents.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and filter under an inert atmosphere.
-
Concentration: Remove the solvent under reduced pressure, ensuring the apparatus is backfilled with an inert gas.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
Visualizing the Workflow: Inert Atmosphere Workup
Caption: Workflow for a workup under an inert atmosphere.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, purification, and stability of this compound.
Q1: What is the best way to purify this compound after a Suzuki coupling reaction?
A1: Column chromatography is a highly effective method for purifying this compound, especially after a Suzuki coupling, as it can separate the product from residual starting materials, the boronic acid/ester, and palladium catalyst residues.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective. The polarity of the solvent system should be optimized based on TLC analysis.
-
Tips for Success:
-
Dry-loading the crude product onto silica gel can improve resolution.
-
Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic pyridine compound on the acidic silica gel.
-
Q2: Can I use a strong base during the workup of a reaction involving this compound?
A2: While the pyridine and thiophene rings are generally stable to common bases like sodium bicarbonate, potassium carbonate, and even sodium hydroxide at moderate concentrations and temperatures, caution is advised. Stronger bases, especially at elevated temperatures, could potentially lead to side reactions, although this is less common than acid-mediated degradation. It is always recommended to use the mildest base necessary to achieve the desired outcome.
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent oxidation. It should also be protected from light and stored at low temperatures (ideally in a freezer at -20°C).
Q4: I am observing incomplete conversion in my Suzuki coupling reaction to form this compound. What are some common reasons for this?
A4: Incomplete conversion in Suzuki couplings involving heteroaromatic compounds can be due to several factors:
-
Catalyst Deactivation: The Lewis basic nitrogen of the pyridine can coordinate to the palladium catalyst, leading to its deactivation.[7] Using ligands that are more electron-donating can sometimes mitigate this.
-
Protodeboronation: The heteroaryl boronic acid can be unstable and undergo protodeboronation (cleavage of the C-B bond) before cross-coupling occurs.[7] Using boronic esters (e.g., pinacol esters) can improve stability.
-
Base and Solvent Choice: The choice of base and solvent is critical. A thorough screening of conditions may be necessary. Common systems include K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (like dioxane or toluene) and water.[8]
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
A5: Besides strong acids and oxidizing agents, be mindful of strong electrophiles. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution.[9] Reactions with strong electrophiles may lead to undesired side products.
III. Data Summary
| Parameter | Recommendation | Rationale |
| Acidic Wash | 1% Citric Acid or Saturated NH₄Cl | Prevents protonation and loss of product into the aqueous phase. |
| Basic Wash | Saturated NaHCO₃ | Neutralizes excess acid without being overly harsh. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation of the pyridine and thiophene rings. |
| Solvents | Degassed, Peroxide-Free | Removes dissolved oxygen and reactive peroxides that can cause degradation. |
| Purification | Silica Gel Chromatography | Effectively removes catalysts, starting materials, and byproducts. |
| Storage | -20°C, Under Inert Gas, Protected from Light | Ensures long-term stability by preventing oxidation and photodegradation. |
IV. References
-
Wikipedia. Pyridine-N-oxide. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]
-
Wang, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Variation of platelet reactivity according to thienopyridine treatment and co-administration of lansoprazole. [Link]
-
Valadon, P., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(9), 1645-1655. [Link]
-
Gurbel, P. A., et al. (2014). Detecting a thienopyridine effect by platelet reactivity assessment and its implications for risk stratification. Journal of Thrombosis and Haemostasis, 12(7), 1087-1095. [Link]
-
YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Sibbing, D., & Kastrati, A. (2013). Thienopyridines and other ADP-receptor antagonists. Handbook of experimental pharmacology, (210), 113–130. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria. [Link]
-
Dalvie, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1364-1381. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. Thiophene. [Link]
-
ResearchGate. (n.d.). Platelet reactivity with a third generation thienopyridine drug versus with a second-generation thienopyridine drug. [Link]
-
PubChem. This compound. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
-
Wang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances, 14(26), 18886-18895. [Link]
-
Lee, E. Y., & Lee, K. (2002). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 68(6), 3133-3136. [Link]
-
MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]
-
Google Patents. Purification method of pyridine and pyridine derivatives.
-
Google Patents. Method for purifying yellow pyridine hydrochloride.
-
ChemSynthesis. 3-thiophen-2-yl-pyridine. [Link]
-
Wikipedia. 3-Methylpyridine. [Link]
-
Eldin, S. M. (1998). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 46(4), 1544-1552. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. [Link]
-
Lin, S.-T., & Lin, Y.-K. (2021). 3E Synthesis Method for Synthesizing 4-nitro 2-diethylamino 5-methyl Pyridine Organic Crystal by Nitration of 2-diethylamino 5-methyl Pyridine. Journal of Composites Science, 5(11), 287. [Link]
-
ResearchGate. (n.d.). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. [Link]
-
PubMed. (2010). Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. [Link]
-
ResearchGate. (n.d.). A three-step strategy for the conversion of pyridines into benzonitriles. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Guide to Scaling the Synthesis of 3-(3-Thienyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-thienyl)pyridine. As a pivotal structural motif in numerous pharmacologically active compounds, the efficient and scalable production of this biheteroaryl compound is of significant interest. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes, with a focus on addressing the challenges encountered during scale-up.
Section 1: Suzuki-Miyaura Coupling: The Workhorse Approach
The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the synthesis of this compound, primarily due to the commercial availability of the starting materials, 3-bromopyridine and 3-thienylboronic acid, and the generally good tolerance of the reaction to a wide range of functional groups. However, scaling up this process can present several challenges.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is giving a low yield of this compound. What are the likely causes?
A1: Low yields in this specific coupling can often be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by oxygen. Inadequate degassing of solvents and reagents is a common pitfall.[1] The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.[2]
-
Protodeboronation of 3-Thienylboronic Acid: Heteroaromatic boronic acids, like 3-thienylboronic acid, are prone to this side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, forming thiophene. This is often exacerbated by high temperatures and certain bases.
-
Homocoupling: Self-coupling of 3-thienylboronic acid to form 3,3'-bithiophene can occur, particularly in the presence of oxygen.
-
Poor Solubility: Insufficient solubility of either starting material in the chosen solvent system can hinder the reaction rate.
Q2: I'm observing a significant amount of thiophene byproduct. How can I minimize protodeboronation?
A2: Minimizing protodeboronation is critical for maximizing your yield. Consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Screening bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is recommended.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source. In cases of severe protodeboronation, switching to anhydrous conditions may be beneficial.
-
Use a More Stable Boron Reagent: Consider converting the 3-thienylboronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid slowly, minimizing its concentration and thus the rate of decomposition.
-
Optimize Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.
Q3: What is the best practice for setting up a large-scale Suzuki-Miyaura reaction for this compound?
A3: For a successful scale-up, meticulous attention to detail is crucial:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged of oxygen and maintained under an inert atmosphere (argon or nitrogen) throughout the process.
-
Reagent Quality: Use high-purity starting materials and dry, degassed solvents.
-
Catalyst and Ligand Selection: For heteroaryl couplings, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, often improve catalytic activity.[2] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction efficiency.[2]
-
Controlled Addition: In some cases, slow addition of the base or one of the coupling partners can help to control exotherms and minimize side reactions.
-
Efficient Stirring: Ensure adequate mixing to maintain a homogeneous reaction mixture, especially if dealing with slurries.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Suboptimal reaction conditions. | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Screen different bases, solvents, and temperatures. |
| Formation of Thiophene | Protodeboronation of 3-thienylboronic acid. | - Use a milder base (e.g., K₃PO₄).- Consider using a more stable boronic ester derivative.- Lower the reaction temperature. |
| Formation of 3,3'-Bithiophene | Homocoupling of 3-thienylboronic acid. | - Ensure rigorous exclusion of oxygen.- Add the boronic acid slowly to the reaction mixture. |
| Formation of Pyridine | Dehalogenation of 3-bromopyridine. | - Use a less reactive hydrogen source (e.g., avoid certain alcohols as solvents).- Optimize the base and temperature. |
| Difficult Purification | Residual palladium; Tin byproducts (if applicable to reagents). | - Treat the crude product with a palladium scavenger.- Employ appropriate chromatographic techniques or recrystallization. |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a general starting point and may require optimization for specific scales and equipment.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-bromopyridine, 3-thienylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Caption: Workflow for Suzuki-Miyaura Synthesis of this compound.
Section 2: Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is widely used, other cross-coupling reactions can be viable alternatives, particularly if challenges with the boronic acid starting material are encountered.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which can be more reactive than the corresponding boronic acid.[3] This can sometimes lead to faster reaction times and milder conditions. However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and anaerobic techniques.[4]
Q1: When should I consider using a Negishi coupling instead of a Suzuki-Miyaura coupling?
A1: The Negishi coupling can be advantageous when:
-
You are experiencing persistent issues with protodeboronation of the 3-thienylboronic acid.
-
A milder reaction temperature is required to avoid decomposition of sensitive functional groups on your substrates.
-
You have access to the necessary equipment for handling air- and moisture-sensitive reagents (e.g., a glovebox or Schlenk line).
Q2: What are the common challenges in performing a Negishi coupling for this synthesis?
A2: The primary challenges include:
-
Preparation and Handling of the Organozinc Reagent: 3-Thienylzinc halides must be prepared in situ or from a stable precursor and handled under strictly inert conditions to prevent decomposition.[5]
-
Catalyst Selection: While standard palladium catalysts can be effective, screening of ligands may be necessary to optimize the reaction.
-
Homocoupling of the Organozinc Reagent: Similar to Suzuki couplings, homocoupling can be a side reaction.
This protocol involves the in situ preparation of the organozinc reagent.
Materials:
-
3-Bromothiophene (1.0 equiv)
-
n-Butyllithium (1.0 equiv)
-
Zinc chloride (ZnCl₂) (1.0 equiv, as a solution in THF)
-
3-Bromopyridine (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under argon, add 3-bromothiophene and anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-butyllithium. Stir for 30 minutes.
-
To this solution, add the ZnCl₂ solution in THF and allow the mixture to warm to room temperature.
-
In a separate flask, add 3-bromopyridine and Pd(PPh₃)₄ under argon and dissolve in anhydrous THF.
-
Transfer the freshly prepared 3-thienylzinc chloride solution to the flask containing the 3-bromopyridine and catalyst via cannula.
-
Heat the reaction mixture to reflux and monitor its progress.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product as described for the Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling employs an organotin reagent, which is generally stable to air and moisture, making it easier to handle than organozinc reagents.[6] However, a major drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.[7]
Q1: What are the main advantages and disadvantages of the Stille coupling for this synthesis?
A1:
-
Advantages: Organotin reagents are often stable and tolerant of a wide range of functional groups. The reactions can be run under relatively mild conditions.[5]
-
Disadvantages: The high toxicity of organotin compounds is a significant safety concern. The removal of tin byproducts can be challenging and often requires specific workup procedures, such as washing with a saturated aqueous solution of potassium fluoride (KF).[8]
Q2: How can I effectively remove the tin byproducts from my reaction mixture?
A2: Several methods can be employed for the removal of tin byproducts:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride will precipitate the tin salts, which can then be removed by filtration.[8]
-
Chromatography: Careful column chromatography on silica gel can separate the desired product from the tin residues.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
3-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine, 3-(tributylstannyl)thiophene, and Pd(PPh₃)₄ under an inert atmosphere.
-
Add anhydrous and degassed toluene or DMF via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of KF. Stir the biphasic mixture for at least one hour.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the crude product.
Caption: Decision workflow for selecting a synthetic route.
Section 3: Purification and Scale-Up Considerations
Q1: What are the main challenges in purifying this compound on a large scale?
A1: On a larger scale, purification can become a bottleneck. Key challenges include:
-
Removal of Palladium: Residual palladium from the catalyst can be difficult to remove and is often subject to strict regulatory limits in pharmaceutical applications.
-
Separation of Byproducts: Byproducts with similar polarities to the desired product, such as homocoupled products, can be challenging to separate by chromatography.
-
Solvent Usage: Large-scale chromatography requires significant volumes of solvent, which has cost and environmental implications.
Q2: What are some effective methods for removing residual palladium?
A2: Several strategies can be employed:
-
Palladium Scavengers: Various commercially available scavengers with functional groups that chelate palladium can be added to the crude product solution to precipitate the metal, which is then removed by filtration.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Recrystallization: If the product is a crystalline solid, recrystallization is often an excellent method for removing both metallic and organic impurities.
References
- Negishi Coupling - NROChemistry. (n.d.).
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6450.
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6450.
- Technical Support Center: Stille Coupling with Bromin
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Willis, M. C. (2018). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Journal of the American Chemical Society, 140(48), 16433-16437.
- Kaur, N. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-43.
- Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. (2025). BenchChem.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
- Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. (2011). Organic Syntheses, 88, 197.
- Reasons for stalling of a Negishi coupling? (2023, March 5). Reddit. r/Chempros.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2020). Journal of the American Chemical Society, 142(31), 13533-13541.
- Hagelin, H., & Bäckvall, J. E. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Negishi coupling. (n.d.). Wikipedia.
- Application Notes and Protocols for Negishi Coupling Reactions with Vinyl Bromides. (2025). BenchChem.
- Willis, M. C. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(48), 16433-16437.
- Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1981). Journal of Heterocyclic Chemistry, 18(4), 835-837.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2021). ChemistryOpen, 10(5), e202100060.
- Albrecht, W. L., & Williams, R. M. (2011).
- An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (2013). Molecules, 18(9), 11097-11113.
- Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). Russian Chemical Bulletin, 54(4), 857-897.
- Stille reaction. (n.d.). Wikipedia.
- Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. (2025). BenchChem.
- palladium-catalyzed coupling of acid chlorides with organotin reagents. (1990). Organic Syntheses, 68, 116.
- In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri-, tetra-, and penta(2-thienyl)pyridines. (2011). Chemistry – A European Journal, 17(42), 11846-11856.
- A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Current Chemistry Letters, 10(3), 349-362.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2015). WWJMRD, 1(1), 31-36.
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). Molecules, 26(18), 5645.
- Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). The Royal Society of Chemistry.
- Synthesis of novel poly(dithienylpyridines). (2002).
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Technical Support Center: Removal of Palladium Catalyst from 3-(3-Thienyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(3-Thienyl)pyridine and related heterocyclic compounds. The unique structure of this molecule, containing both a Lewis basic pyridine nitrogen and a soft thienyl sulfur, presents specific hurdles in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs).
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and validated workflows to address common issues encountered in the lab and during scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound particularly challenging?
The difficulty arises from the inherent chemical nature of the product itself. The lone pair of electrons on the pyridine nitrogen and the sulfur atom in the thiophene ring can act as strong ligands, coordinating with palladium species (both Pd(0) and Pd(II)).[1][2] This coordination forms stable, soluble palladium-product complexes that are not easily removed by simple filtration, which is only effective for heterogeneous or precipitated palladium.[2] These residual complexes can lead to product discoloration and unacceptable contamination levels.
Q2: What are the primary methods for palladium removal in pharmaceutical synthesis?
There are three main strategies, often used in combination:
-
Adsorption/Scavenging: This is the most common and often most effective method. It involves using a solid material (a "scavenger") with a high affinity for palladium. The crude product solution is treated with the scavenger, which binds the palladium. The solid scavenger-palladium complex is then simply filtered off.[1] Common adsorbents include functionalized silica gels and activated carbon.[3][4][5]
-
Crystallization: If your this compound product is a solid, recrystallization can be a powerful purification step. Palladium impurities will ideally remain in the mother liquor. However, in some cases, palladium complexes can co-crystallize or become trapped within the crystal lattice, making this method insufficient on its own.[6]
-
Extraction: Aqueous washes with solutions containing chelating agents (like EDTA or N-acetylcysteine) can sometimes extract palladium into the aqueous phase. This is generally less effective for strongly coordinated palladium in organic solvents and is often used as a supplementary step.
Q3: What are palladium scavengers and how do I choose the right one?
Palladium scavengers are solid-supported materials, typically based on silica or a polymer resin, that have been chemically modified with functional groups that have a high affinity for palladium.[2] This process, known as chemisorption, selectively pulls the metal out of the solution.[4] The choice of scavenger is critical and depends on the specific form of palladium present in your reaction mixture.
Table 1: Scavenger Selection Guide
| Functional Group | Common Name(s) | Primary Target | Advantages | Considerations |
| Thiol | SiliaMetS Thiol, MP-Thiol | Pd(II) | Highly effective for Pd(II), robust, widely used.[3] | Less effective for Pd(0) unless an oxidant is present. |
| Thiourea | SiliaMetS Thiourea | Pd(0) and Pd(II) | Versatile for various palladium oxidation states.[3] | Can sometimes leach sulfur-containing impurities. |
| Amine | SiliaMetS Amine, DETA | Pd(II) | Good for capturing cationic palladium species. | Can also bind to acidic functional groups on the target molecule. |
| Trimercaptotriazine (TMT) | MP-TMT | Pd(0) and Pd(II) | High affinity and selectivity for palladium.[4][7] | Can be more expensive than other options. |
Q4: How can I accurately quantify the amount of residual palladium in my sample?
The industry-standard method for quantifying trace metal impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][8] It offers the high sensitivity required to detect palladium down to parts-per-billion (ppb) levels. Other techniques include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[8][9] For rapid, in-process screening to quickly evaluate the effectiveness of different scavengers, catalysis-based fluorometric detection kits are also available and provide semi-quantitative results in minutes.[8][10][11]
Q5: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies such as the FDA and EMA have stringent limits on elemental impurities. According to the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities, palladium is a Route-Specific oral PDE (Permitted Daily Exposure) of 100 µ g/day . The acceptable concentration limit in ppm depends on the maximum daily dose of the drug product. For many APIs, the target is often well below 10 ppm.[6][9][12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: After treating my reaction mixture with a scavenger, my ICP-MS results still show high palladium levels (>10 ppm).
-
Possible Cause: Strong complexation between palladium and your this compound product is preventing the scavenger from effectively capturing the metal.[1] The chosen scavenger may also be suboptimal for the specific palladium species (e.g., using a thiol scavenger for a Pd(0) species).
-
Solution Strategy:
-
Screen a Panel of Scavengers: Do not rely on a single scavenger type. In parallel small-scale experiments, test scavengers with different functional groups (e.g., SiliaMetS Thiol, Thiourea, and TMT) to find the most effective one for your system.[13]
-
Optimize Scavenging Conditions: Increase the number of equivalents of the scavenger (start with 5-10 eq. relative to palladium), increase the reaction time (try stirring overnight), or gently heat the mixture (e.g., to 40-50 °C), provided your product is thermally stable.[14]
-
Consider a "Catch and Release" Approach: Sometimes, adding a small amount of a strong, soluble ligand can displace your product from the palladium center, making the palladium more available for capture by the solid scavenger. This should be approached with caution as it adds another component to the mixture.
-
Problem 2: My product yield is significantly lower after treatment with activated carbon.
-
Possible Cause: Activated carbon is a highly effective but non-specific adsorbent.[4] Its large surface area and porous structure can adsorb your organic product along with the palladium, leading to significant yield loss.[2]
-
Solution Strategy:
-
Reduce the Amount: Use the minimum amount of activated carbon necessary. Start with a lower loading (e.g., 5 wt% relative to your crude product) and increase only if palladium removal is insufficient.
-
Screen Different Grades: Various grades of activated carbon are available with different pore sizes and surface properties.[5][15] Some may have a lower affinity for your specific product. A quick screen can identify a more suitable option.
-
Thorough Washing: After filtering off the activated carbon, wash the filter cake extensively with a fresh portion of the solvent to recover as much adsorbed product as possible.[1]
-
Switch to a More Selective Method: If product loss remains high, a functionalized silica scavenger is often the better choice due to its higher selectivity for the metal over the organic product.[4]
-
Problem 3: My final product has a persistent yellow, brown, or black discoloration, even with low Pd levels by ICP-MS.
-
Possible Cause: This often indicates the presence of colloidal palladium or palladium nanoparticles.[13] These species may not be fully digested in the ICP-MS sample preparation, leading to an underestimation of the total palladium content, but they can still impart color to the material. Simple filtration is ineffective against these colloids.[16]
-
Solution Strategy:
-
Polish Filtration: Before any scavenging, filter the crude reaction mixture through a tightly packed pad of Celite® (1-2 cm thick). This can remove larger palladium aggregates.[1][16]
-
Scavenger or Carbon Treatment: Both functionalized scavengers and activated carbon are effective at adsorbing colloidal palladium. Ensure sufficient contact time.
-
Final Recrystallization: A final recrystallization step is often the most effective way to remove the last traces of color-causing impurities, leaving them behind in the mother liquor.
-
Visualized Workflows & Protocols
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical pathway for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a palladium purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Functionalized Silica Scavenger
This protocol is a robust starting point for using scavengers like SiliaMetS® Thiol.
-
Dissolution: Following the initial aqueous work-up, ensure the crude this compound is fully dissolved in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A good starting point is 5-10 weight equivalents relative to the mass of the palladium catalyst used in the reaction.[1]
-
Stirring: Stir the suspension at room temperature. For challenging cases, the temperature can be increased to 40-50 °C. Allow the reaction to stir for 2-16 hours.[13] Progress can be monitored by taking small aliquots of the solution (filtered) for analysis.
-
Filtration: Filter the mixture through a Büchner funnel or a fritted glass funnel to remove the scavenger.
-
Washing: Wash the scavenger cake on the filter with 2-3 portions of fresh solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit the final sample for ICP-MS analysis to confirm the residual palladium level.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
This method is cost-effective but requires careful optimization to prevent product loss.[4]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon to the solution. Start with 5-10 wt% relative to the mass of the crude product.[17]
-
Stirring: Vigorously stir the slurry at room temperature for 2-18 hours.[4][13] Longer times may be required, but this also increases the risk of product loss.
-
Filtration: Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel. Filter the activated carbon slurry through the Celite® pad. This is crucial as fine carbon particles can be difficult to remove otherwise.[13]
-
Washing & Concentration: Wash the filter cake thoroughly with fresh solvent and concentrate the combined filtrate.
-
Analysis: Analyze the final product for residual palladium.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy Online. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). [Link]
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
- Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
- Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
- Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
- How to Remove Palladium in three easy steps. Biotage. [Link]
- Method of removing palladium.
- Your trick to remove residual palladium. Reddit. [Link]
- How can i remove palladium Pd catalyst easily?
- How to remove palladium catalyst from reaction mixture?
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Crystallization of 3-(3-Thienyl)pyridine Derivatives
Introduction
Welcome to the technical support center for the crystallization of 3-(3-thienyl)pyridine and its derivatives. These heterocyclic compounds are of significant interest in pharmaceutical and materials science, often serving as key building blocks for active pharmaceutical ingredients (APIs) and functional materials. Obtaining high-quality single crystals is a critical, yet often challenging, step for definitive structural elucidation via X-ray diffraction, for ensuring high purity, and for studying solid-state properties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing crystallization, empowering you to troubleshoot effectively and optimize your experiments. We will address common issues in a direct question-and-answer format, provide detailed experimental workflows, and offer insights grounded in physical organic chemistry.
Part 1: Frequently Asked Questions (FAQs) - First Principles
Before troubleshooting, it's crucial to understand the molecule you're working with. This compound is an aromatic heterocyclic system. Its properties—polarity, potential for hydrogen bonding, and π-π stacking—are central to its crystallization behavior.
Q1: What are the key physicochemical properties of this compound derivatives that influence crystallization?
A1: The crystallization behavior is governed by a balance of intermolecular forces. For a typical this compound core structure, consider the following:
-
Polarity and Dipole Moment: The presence of a nitrogen atom in the pyridine ring and a sulfur atom in the thiophene ring introduces polarity. The nitrogen atom is a hydrogen bond acceptor, which can strongly influence solvent interactions and crystal packing.[1]
-
Hydrogen Bonding: While the parent molecule is primarily a hydrogen bond acceptor, derivatives with substituents like amines (-NH2), hydroxyls (-OH), or amides can act as hydrogen bond donors. These interactions are powerful drivers for forming an ordered crystal lattice.[2]
-
π-π Stacking: Both the pyridine and thiophene rings are aromatic and can participate in π-π stacking interactions. These are weaker than hydrogen bonds but are critical for the overall stability of the crystal packing.
-
Molecular Shape and Rigidity: The bi-aryl structure has some rotational freedom around the central carbon-carbon bond. A more rigid conformation, sometimes locked in by specific substituents, can facilitate easier packing into a crystal lattice.
Q2: How does purity affect my ability to grow crystals?
A2: Purity is arguably the most critical factor for successful crystallization.[3] Impurities can inhibit nucleation, disrupt the growth of the crystal lattice, lead to the formation of oils, or result in poorly formed, small, or twinned crystals.[4][5] It is highly recommended to use a sample that is at least 95% pure, as determined by methods like NMR, LC-MS, or elemental analysis. Even small amounts of residual solvent or starting materials can significantly hinder crystallization.
Q3: How much material do I need to start a crystallization experiment?
A3: For single-crystal X-ray diffraction, only one well-formed crystal of about 0.1–0.3 mm in each dimension is needed.[6] Initial screening experiments can be performed with as little as 5-10 mg of your compound.[7] It is often more productive to run multiple small-scale experiments with varying conditions than one large-scale attempt.
Part 2: Troubleshooting Guide - Common Crystallization Problems
This section addresses the most frequent challenges encountered during crystallization experiments in a question-and-answer format.
Scenario 1: No Crystal Formation
Q4: My solution remains clear, and no crystals have formed after several days. What should I do first?
A4: A clear solution indicates that the system has not reached a sufficient level of supersaturation, which is the essential driving force for nucleation.[8] Here is a logical progression of steps to take:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the vial just below the surface of the solution with a glass rod.[9] This creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
Seeding: If you have any solid material (even if it's not a perfect crystal), add a tiny speck to the solution.[5][9] This "seed" provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Re-evaluate Your Solvent System:
-
The solvent may be too good, meaning your compound is too soluble.[2] You may need to remake the experiment in a solvent where the compound is less soluble or use a binary solvent system (see Q7).
-
Scenario 2: Oiling Out
Q5: My compound separated as liquid droplets (an oil) instead of forming crystals. What causes this and how can I fix it?
A5: "Oiling out," or liquid-liquid phase separation, is a common and frustrating problem. It occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid form.[4][12] Impurities are a frequent cause, as they can significantly lower a compound's melting point.[4]
Causality & Solutions:
-
Cause: Supersaturation is achieved too quickly and/or at too high a temperature. The molecules aggregate into a disordered, liquid-like state because they lack the time or have too much thermal energy to organize into an ordered crystal lattice.[12][13]
-
Solution 1: Reduce the Rate of Supersaturation. Slow down the process. If you are cooling the solution, cool it much more slowly.[13] If using an anti-solvent, add it more slowly and with good mixing.
-
Solution 2: Decrease the Solution Temperature. Try conducting the crystallization at a lower temperature from the start. Dissolve the compound in a minimal amount of solvent at room temperature and then place it in the refrigerator.
-
Solution 3: Use More Solvent. The solution might be too concentrated.[4] Redissolve the oil by warming and add a small amount of additional solvent. Then, attempt to recrystallize by cooling slowly again.
-
Solution 4: Change the Solvent. The interaction between your compound and the solvent may be unfavorable.[14] For a polar molecule like a this compound derivative, using a slightly more polar solvent or a different solvent mixture can sometimes prevent oiling out.
Scenario 3: Poor Crystal Quality
Q6: I got a solid, but it's a powder or a mass of tiny, needle-like crystals. How can I grow larger, single crystals?
A6: The formation of microcrystals or powder indicates that the rate of nucleation was much faster than the rate of crystal growth.[3][5] The goal is to shift the balance to favor growth over nucleation.
Causality & Solutions:
-
Cause: The solution became supersaturated too quickly, leading to the simultaneous formation of a massive number of nucleation sites.[2][3]
-
Solution 1: Reduce the Level of Supersaturation. Start with a slightly more dilute solution. This will mean fewer nucleation events, allowing the crystals that do form to grow larger.[5]
-
Solution 2: Slow Down the Crystallization Process.
-
Solution 3: Use a Different Solvent. The solvent can influence crystal habit. Experiment with different solvents to find one that promotes the growth of more block-like or prismatic crystals.
-
Solution 4: Use a Diffusion Method. Vapor or liquid diffusion methods (see Protocols section) are excellent for slowing down crystallization and often yield high-quality single crystals.[2][15]
Part 3: Solvent Selection and Experimental Protocols
Solvent Selection Strategy
The choice of solvent is critical. The ideal crystallization solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures. For this compound derivatives, which are moderately polar, a good starting point is to screen a range of solvents with varying polarities.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Key Considerations |
|---|---|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for polar compounds; can act as H-bond donors/acceptors. |
| Nitriles | Acetonitrile | High | 82 | Aprotic polar solvent, often good for heterocyclic compounds.[7] |
| Ketones | Acetone | Medium-High | 56 | Good solvent, but its high volatility can lead to rapid crystallization.[2] |
| Esters | Ethyl Acetate | Medium | 77 | A versatile solvent, often used in binary mixtures with hexanes.[7] |
| Ethers | Tetrahydrofuran (THF) | Medium | 66 | Can sometimes trap in the crystal lattice, leading to cracking.[3] |
| Aromatics | Toluene | Low-Medium | 111 | Good for compounds that can engage in π-π stacking. |
| Alkanes | Hexanes, Heptane | Low | 69, 98 | Often used as an "anti-solvent" in diffusion or layering methods. |
Q7: How do I use a binary (two-solvent) system effectively?
A7: A binary solvent system is a powerful technique. It involves dissolving your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (turbid).[10] This point of turbidity is the saturation point.
-
Key Principle: The two solvents must be miscible. A common and effective combination for compounds like yours is Ethyl Acetate (good solvent) and Hexanes (anti-solvent).[1]
-
Procedure: After reaching turbidity, add a drop or two of the "good" solvent to make the solution clear again. Then, allow the anti-solvent to slowly enter the system, either by slow evaporation of the more volatile good solvent or through a diffusion method.
Experimental Workflow Diagram
This diagram outlines a logical workflow for troubleshooting crystallization experiments.
Caption: A logical workflow for troubleshooting common crystallization problems.
Protocol 1: Slow Evaporation
This is the simplest method and a good starting point.[3][6]
-
Dissolve 5-10 mg of your compound in a small vial (e.g., a 1-dram vial) with a minimal amount of a suitable solvent (e.g., 0.5 - 1.0 mL). Gently warm the mixture if necessary to ensure complete dissolution.
-
Ensure the resulting solution is clear and free of any particulate matter. If not, filter it through a small cotton plug in a Pasteur pipette.
-
Cover the vial with parafilm. Using a needle, poke 1-3 small holes in the parafilm.[6][10] The number of holes controls the rate of evaporation.
-
Place the vial in a location free from vibration and significant temperature fluctuations.
-
Check for crystal growth over the next few days to a week.
Protocol 2: Vapor Diffusion (Anti-Solvent Method)
This technique is excellent for growing high-quality crystals from small amounts of material because it introduces the anti-solvent very slowly and controllably.[2][15][16]
-
Prepare the Inner Vial: Dissolve 5-10 mg of your compound in 0.2-0.5 mL of a "good" solvent (e.g., ethyl acetate or acetone) in a small, narrow container, like a 0.5-dram vial or a small test tube.
-
Prepare the Outer Chamber: Place the inner vial inside a larger vessel, such as a 4-dram vial or a small beaker.
-
Add the Anti-Solvent: Carefully add 1-2 mL of a volatile "anti-solvent" (e.g., hexanes or pentane) to the outer chamber. The level of the anti-solvent should be well below the top of the inner vial. The anti-solvent must be miscible with the good solvent.
-
Seal the System: Seal the outer chamber tightly with a cap or parafilm.
-
Incubate: Over time, the volatile anti-solvent will diffuse in the vapor phase into the inner vial, slowly reducing the solubility of your compound and inducing crystallization. This may take several days to weeks.
Caption: Diagram of a vapor diffusion crystallization setup.
References
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH).
- University of Florida Department of Chemistry. (n.d.). The Slow Evaporation Method.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
- Wikipedia. (n.d.). Crystallization.
- Spingler, B., et al. (n.d.). Guide for crystallization.
- University of California, Davis. (n.d.). How to Grow Crystals.
- Myande Group. (n.d.). Cooling/Freezing Crystallization.
- EVATHERM. (n.d.). Cooling Crystallization.
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Validation & Comparative
Unambiguous Structural Validation of 3-(3-Thienyl)pyridine: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of success.[1][2][3][4][5] The isomeric purity and defined connectivity of a molecule are critical determinants of its biological activity and safety profile. For heterocyclic compounds such as 3-(3-Thienyl)pyridine, a key building block in medicinal chemistry, unambiguous structural assignment can be challenging due to the potential for isomeric ambiguity. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, 2D NMR techniques are indispensable for definitive validation.[6]
This guide provides a comprehensive comparison of 2D NMR methodologies for the structural validation of this compound, offering researchers, scientists, and drug development professionals a detailed walkthrough of experimental design and data interpretation. We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to provide an irrefutable structural proof.
The Challenge: Differentiating Isomers
The synthesis of thienylpyridines can potentially yield several isomers, such as 2-(2-thienyl)pyridine, 3-(2-thienyl)pyridine, 2-(3-thienyl)pyridine, and the target this compound. Distinguishing these constitutional isomers using 1D ¹H and ¹³C NMR alone can be complex due to overlapping signals and subtle differences in chemical shifts. 2D NMR spectroscopy resolves this ambiguity by revealing through-bond correlations between nuclei.[7][8]
Molecular Structure of this compound with Atom Numbering
Caption: Numbering scheme for this compound.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to achieve optimal spectral resolution.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.[9]
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Determine proton chemical shifts and coupling constants. | Spectral width: ~12 ppm, Number of scans: 16 |
| ¹³C NMR | Determine carbon chemical shifts. | Spectral width: ~200 ppm, Number of scans: ≥1024 |
| COSY | Identify proton-proton (¹H-¹H) spin coupling networks. | Data points: 2048 (F2) x 256 (F1), Number of scans: 4-8 |
| HSQC | Correlate protons to their directly attached carbons (¹JCH). | Spectral width (F1): ~160 ppm, Number of scans: 2-4 |
| HMBC | Identify long-range (2-3 bond) proton-carbon correlations (²JCH, ³JCH). | Spectral width (F1): ~200 ppm, Long-range coupling delay optimized for ~8 Hz |
Data Interpretation: A Multi-faceted Approach
1. ¹H and ¹³C NMR: The Starting Point
The 1D spectra provide the fundamental chemical shift information. For this compound, one would expect seven distinct proton signals and nine carbon signals. The chemical shifts are influenced by the electronic environments of the pyridine and thiophene rings.[10][11]
Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~8.8 | ~148.5 |
| 4 | ~7.9 | ~134.0 |
| 5 | ~7.4 | ~123.5 |
| 6 | ~8.5 | ~150.0 |
| 2' | ~7.6 | ~126.0 |
| 4' | ~7.2 | ~128.0 |
| 5' | ~7.5 | ~121.0 |
| 3 | - | ~133.0 |
| 3' | - | ~138.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2. COSY: Mapping the Proton Networks
The COSY (Correlation Spectroscopy) experiment is the first step in piecing together the molecular puzzle. It identifies protons that are coupled to each other, typically through two or three bonds.[7][9] For this compound, we expect to see two independent spin systems.
-
Pyridine Ring: Correlations will be observed between H4 and H5, and between H5 and H6. H2 will likely appear as a distinct singlet or a narrow multiplet with no COSY cross-peaks to other pyridine protons.
-
Thiophene Ring: Correlations are expected between H4' and H5'. H2' will likely show a correlation to H4' or H5', depending on the coupling constants.
Caption: Expected COSY correlations for this compound.
3. HSQC: Linking Protons to Carbons
The HSQC (Heteronuclear Single Quantum Coherence) spectrum unambiguously assigns each proton to its directly attached carbon atom.[9] This is a crucial step in building the carbon skeleton. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.
Expected HSQC Correlations
| Proton | Correlated Carbon |
| H2 | C2 |
| H4 | C4 |
| H5 | C5 |
| H6 | C6 |
| H2' | C2' |
| H4' | C4' |
| H5' | C5' |
4. HMBC: The Definitive Connection
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the complete carbon framework, especially for connecting different fragments of a molecule.[1][9][12] It reveals correlations between protons and carbons that are two or three bonds away. The key to confirming the this compound structure lies in observing the long-range correlations between the protons of one ring and the carbons of the other.
Key HMBC Correlations to Confirm the 3-3' Linkage:
-
H2' to C3 and C4: A correlation from the thiophene proton H2' to the pyridine carbons C3 and C4 provides strong evidence for the C3-C3' bond.
-
H4' to C3: A correlation from the thiophene proton H4' to the pyridine carbon C3 further supports the connectivity.
-
H2 to C3': A correlation from the pyridine proton H2 to the thiophene carbon C3' is another critical piece of evidence.
-
H4 to C3': A correlation from the pyridine proton H4 to the thiophene carbon C3' would solidify the assignment.
Caption: Key inter-ring HMBC correlations for this compound.
By systematically analyzing the data from these three 2D NMR experiments, a self-validating and unambiguous structural assignment of this compound can be achieved. The COSY experiment defines the proton-proton connectivities within each ring, the HSQC spectrum assigns protons to their directly attached carbons, and the crucial HMBC experiment confirms the linkage between the pyridine and thiophene rings. This multi-technique approach provides the high level of confidence required in pharmaceutical research and development.
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A Senior Application Scientist's Guide to Confirming the Purity of 3-(3-Thienyl)pyridine by HPLC-MS
In the landscape of pharmaceutical research and development, the absolute purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible science and patient safety. 3-(3-Thienyl)pyridine, a heterocyclic building block, is integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural integrity is paramount, as even trace impurities can alter biological activity, introduce toxicity, or derail a synthetic pathway. This guide provides an in-depth, experience-driven protocol for the purity assessment of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a technique offering unparalleled specificity and sensitivity.
The Imperative for Rigorous Purity Analysis
This compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions.[1] While efficient, this method can introduce a predictable suite of process-related impurities.[2][3] Understanding these potential contaminants is the first step in developing a robust analytical method.
Common Impurities May Include:
-
Homocoupling Products: Bipyridines or bithiophenes formed from the coupling of two identical starting molecules.[2]
-
Starting Materials: Unreacted 3-bromopyridine or thiophene-3-boronic acid.
-
Dehalogenated Byproducts: Pyridine resulting from the premature reduction of the halo-aromatic starting material.[2]
-
Positional Isomers: Such as 2-(3-thienyl)pyridine or 3-(2-thienyl)pyridine, which can have similar chromatographic behavior but different biological effects.[4][5][6]
-
Residual Catalyst: Trace amounts of palladium or other metals used in the coupling reaction.[7]
A reliable analytical method must be able to separate, detect, and quantify these structurally similar compounds from the main this compound peak.
Method Selection: The Synergy of HPLC and Mass Spectrometry
While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits, HPLC-MS is the superior choice for this application. The polarity and thermal lability of pyridine derivatives make them ideal candidates for HPLC.[8][9] Coupling this separation power with the definitive identification capabilities of mass spectrometry creates a powerful analytical tool.
Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" method that minimizes fragmentation, ensuring the molecular ion is readily observed.[10][11][12] This is crucial for confirming the molecular weight of the main component and any potential impurities.[10][13]
An Expert-Designed HPLC-MS Protocol for Purity Determination
This protocol is designed to be a self-validating system. Each step includes rationale and system suitability checks to ensure the generation of trustworthy and reproducible data, in line with guidelines from authorities like the USP.[14][15][16][17]
Experimental Workflow Visualization
Caption: High-level workflow for HPLC-MS purity analysis.
Instrumentation and Materials
-
HPLC System: A high-pressure gradient HPLC system with a UV detector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an ESI source.[11][18]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is an excellent starting point. Aromatic nitrogen heterocycles show good retention and separation on octadecyl stationary phases.[19][20][21]
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), water, and formic acid (FA).
-
Sample: this compound reference standard (if available) and the test sample.
Step-by-Step Methodology
A. Sample and Standard Preparation
-
Rationale: Accurate concentration and proper dissolution are critical for reproducibility. Using a diluent similar to the initial mobile phase composition prevents peak distortion.
-
Protocol:
-
Prepare a stock solution of the this compound test sample at 1.0 mg/mL in a 50:50 mixture of ACN and water.
-
From the stock solution, prepare a working solution at 0.1 mg/mL (100 µg/mL) using the same diluent.
-
If a reference standard is available, prepare it in the same manner.
-
B. Chromatographic Conditions
-
Rationale: A gradient elution is employed to ensure separation of early-eluting polar impurities and later-eluting non-polar impurities (like homocoupling byproducts) within a reasonable runtime. Formic acid is added to the mobile phase to protonate the basic pyridine nitrogen, which improves peak shape and enhances ionization efficiency in positive ESI mode.[9]
-
Method Parameters Table:
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B in 1 min, equilibrate for 5 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
C. Mass Spectrometry Conditions
-
Rationale: The settings are optimized for the detection of this compound (MW: 161.23 g/mol , Monoisotopic Mass: 161.03 Da).[22] A full scan is used for general impurity profiling, while Selected Ion Monitoring (SIM) provides enhanced sensitivity for expected impurities.
-
MS Parameters Table:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Scan Range (Full Scan) | m/z 50 - 500 |
| SIM Ion | m/z 162.04 ([M+H]⁺) |
Data Analysis: A Self-Validating Approach
The trustworthiness of the final purity value hinges on a systematic evaluation of the data.
A. System Suitability Test (SST)
-
Rationale: Before analyzing any samples, the system's performance must be verified. This ensures that the chromatographic system is operating correctly.
-
Procedure: Make five replicate injections of the reference standard solution (if available) or the test sample.
-
Acceptance Criteria (based on USP <621>):
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
B. Impurity Identification and Quantification
-
Confirm the Main Peak: The primary peak in the chromatogram should have a mass spectrum showing a dominant ion at m/z 162.04, corresponding to the protonated molecule [M+H]⁺ of this compound.
-
Identify Impurities: Examine all other peaks in the chromatogram.
-
Extract the mass spectrum for each minor peak.
-
Propose potential structures based on the observed m/z value, cross-referencing with the list of expected impurities. For example, a peak at m/z 155.07 could indicate a bipyridine homocoupling byproduct.
-
-
Calculate Purity: Purity is typically determined by the area percent method.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This calculation assumes that all compounds have a similar response factor under the UV and MS conditions. For regulatory filings, relative response factors for known impurities should be determined.
-
Impurity Identification Logic
Caption: Decision process for identifying impurities via HPLC-MS.
Comparative Analysis: HPLC-MS vs. Alternative Methods
While HPLC-MS is the gold standard for this analysis, it's valuable to understand its performance relative to other common techniques.
| Feature | HPLC-MS | GC-MS | NMR Spectroscopy |
| Specificity | Excellent: Separates isomers and provides definitive mass data. | Good: Good separation, but may not resolve all isomers. | Excellent: Provides detailed structural information. |
| Sensitivity | Excellent: Capable of detecting impurities at ppm levels or lower. | Good: Sensitive, but may require derivatization for polar compounds. | Poor: Generally requires >1% concentration for impurity detection. |
| Sample Throughput | High: Automated systems can run dozens of samples per day. | Medium: Longer run times and potential for column contamination. | Low: Slower acquisition times, not ideal for high-throughput. |
| Key Limitation | Requires volatile buffers; non-volatile salts can contaminate the source. | Not suitable for non-volatile or thermally labile compounds. | Low sensitivity; complex spectra can be difficult to interpret. |
| Best For | Routine QC, impurity profiling, and stability testing. | Analysis of volatile impurities or starting materials. | Definitive structural elucidation of unknown impurities. |
Conclusion
Confirming the purity of this compound demands a method that is both highly separating and highly specific. The described HPLC-MS protocol provides a robust, self-validating framework for researchers and quality control analysts. By understanding the potential impurities, carefully selecting and justifying method parameters, and systematically interpreting the data, scientists can ensure the quality of this critical building block, thereby upholding the integrity of their research and development efforts. This guide serves not just as a protocol, but as a blueprint for critical analytical thinking in the pharmaceutical sciences.
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- NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
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A Senior Application Scientist's Comparative Guide to 3-(3-Thienyl)pyridine and 3-(2-Thienyl)pyridine
Introduction: The Subtle Isomerism and Profound Impact of Thienylpyridines
In the vast landscape of heterocyclic chemistry, seemingly minor structural variations can lead to significant differences in chemical behavior and application potential. This guide provides a detailed comparative analysis of two constitutional isomers: 3-(3-Thienyl)pyridine and 3-(2-Thienyl)pyridine. Both molecules are composed of a pyridine and a thiophene ring, yet the point of linkage between these two aromatic systems dictates their conformational preferences, electronic properties, and ultimately, their utility in fields ranging from medicinal chemistry to materials science.
For researchers, scientists, and drug development professionals, understanding the nuanced differences between these isomers is paramount for rational design and synthesis of novel functional molecules. This guide will delve into their structural and electronic properties, synthesis strategies, comparative physicochemical characterization, and applications, supported by experimental data and detailed protocols.
Structural and Electronic Properties: A Tale of Two Linkages
The fundamental difference between this compound and 3-(2-Thienyl)pyridine lies in the connectivity of the thiophene ring to the pyridine ring at the 3-position. In 3-(2-Thienyl)pyridine, the linkage is at the C2 position of the thiophene ring, which is adjacent to the sulfur atom. In contrast, this compound features a linkage at the C3 position of the thiophene ring. This seemingly small change has profound implications for the molecule's overall shape and electronic structure.
The C2-linkage in 3-(2-Thienyl)pyridine generally allows for a more planar conformation between the two rings, leading to more effective π-conjugation. This increased conjugation can influence the molecule's photophysical properties, such as its absorption and emission spectra. Conversely, the C3-linkage in this compound often results in a greater torsional angle (twist) between the rings, which can disrupt π-conjugation. These conformational differences are crucial in determining how these molecules interact with biological targets or pack in solid-state devices.
Caption: Molecular structures of this compound and 3-(2-Thienyl)pyridine.
Synthesis Strategies: The Power of Cross-Coupling
The most prevalent and versatile method for synthesizing thienylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction involves the coupling of a thienylboronic acid with a halopyridine or vice versa. The choice of starting materials depends on commercial availability and the desired final product.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling synthesis of thienylpyridines.
The reaction mechanism involves an oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity.
Comparative Physicochemical Characterization
The isomeric difference between these two compounds leads to distinct physicochemical properties, which are summarized in the table below. These properties are crucial for predicting their behavior in various applications, from solubility in biological media to their performance in electronic devices.
| Property | This compound | 3-(2-Thienyl)pyridine | Source(s) |
| Molecular Formula | C₉H₇NS | C₉H₇NS | [5][6] |
| Molecular Weight | 161.23 g/mol | 161.23 g/mol | [5][6] |
| Appearance | Not specified | White to yellow to green clear liquid | [6] |
| Boiling Point | Not specified | 95-100 °C (1 mmHg) | [6] |
| XLogP3 | 2.2 | 2.2 | [5] |
| Refractive Index | Not specified | 1.6480 | [6] |
NMR Spectroscopy: A Fingerprint of Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts and coupling constants of the protons on the pyridine and thiophene rings are highly sensitive to the substitution pattern.
¹H NMR Spectral Data Comparison (Typical shifts in CDCl₃)
| Proton | This compound (Predicted) | 3-(2-Thienyl)pyridine (Experimental) |
| Pyridine H-2 | ~8.8 ppm | ~8.6 ppm |
| Pyridine H-4 | ~7.9 ppm | ~7.8 ppm |
| Pyridine H-5 | ~7.4 ppm | ~7.3 ppm |
| Pyridine H-6 | ~8.6 ppm | ~8.6 ppm |
| Thiophene Protons | 7.3-7.6 ppm (complex) | 7.1-7.4 ppm (multiplets) |
Note: The predicted values for this compound are based on general principles of NMR spectroscopy and data from similar compounds. Experimental data for 3-(2-Thienyl)pyridine is more readily available.[7]
¹³C NMR Spectral Data Comparison (Typical shifts in CDCl₃)
The ¹³C NMR spectra also show distinct differences, particularly for the carbon atoms at the point of linkage and the other carbons in the heterocyclic rings.
| Carbon | This compound (Predicted) | 3-(2-Thienyl)pyridine (Predicted) |
| Pyridine C-3 | ~133 ppm | ~134 ppm |
| Thiophene C-ipso | ~138 ppm | ~143 ppm |
Note: These are predicted values based on additivity rules and data from related structures. The ipso-carbon of the thiophene ring in the 2-substituted isomer is expected to be further downfield due to the proximity of the sulfur atom.[8]
Applications and Performance: A Comparative Analysis
In Medicinal Chemistry
Both this compound and 3-(2-Thienyl)pyridine are valuable scaffolds in drug discovery. They are often used as bioisosteres for phenyl or other aromatic rings to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The different spatial arrangement of the nitrogen and sulfur heteroatoms in the two isomers can lead to distinct interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the thiophene sulfur can engage in various non-covalent interactions. The choice between the 2-thienyl and 3-thienyl linkage can therefore be a critical factor in optimizing the binding affinity and selectivity of a drug candidate.
In Materials Science
The electronic properties of thienylpyridines make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9][10][11][12][13] As discussed earlier, the greater planarity and conjugation of 3-(2-Thienyl)pyridine may lead to better charge transport properties compared to its 3-thienyl counterpart. The choice of isomer can influence the molecular packing in thin films, which is a critical determinant of device performance. For instance, a more planar molecule might facilitate stronger π-π stacking, leading to higher charge carrier mobility in an OFET.
Detailed Experimental Protocols
Representative Synthesis: Suzuki-Miyaura Coupling for 3-(Thiophen-2-yl)pyridine
This protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of 3-(2-Thienyl)pyridine.[14][15]
Materials:
-
3-Bromopyridine
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Heat the reaction mixture to reflux (around 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(2-thienyl)pyridine.
Self-Validation: The identity and purity of the synthesized product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with literature data.
Characterization Protocol: ¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified thienylpyridine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons on the pyridine and thiophene rings.[7][16][17][18]
Conclusion: Informed Isomer Selection for Targeted Applications
The choice between this compound and 3-(2-Thienyl)pyridine is a critical decision in the design of new molecules for specific applications. 3-(2-Thienyl)pyridine, with its potential for greater planarity and extended π-conjugation, may be the preferred isomer for applications in organic electronics where efficient charge transport is crucial. On the other hand, the more twisted conformation of this compound might offer advantages in medicinal chemistry by providing a different three-dimensional scaffold for interaction with biological targets, potentially leading to improved selectivity or reduced off-target effects.
This guide has highlighted the key differences in structure, properties, and synthesis of these two important heterocyclic building blocks. By understanding these nuances and utilizing the provided experimental protocols, researchers can make more informed decisions in their pursuit of novel and high-performing chemical entities.
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A Comparative Guide to the Biological Activity of Thienylpyridine Isomers
Introduction: The Versatile Thienylpyridine Scaffold
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, thienopyridines, bicyclic heteroaromatic compounds resulting from the fusion of thiophene and pyridine rings, have garnered significant attention.[1][2] The spatial arrangement of the nitrogen and sulfur atoms across the different isomeric forms profoundly influences their physicochemical properties and, consequently, their biological activities. This guide provides a comparative analysis of the biological activities of key thienylpyridine isomers, offering insights into their structure-activity relationships (SAR) and their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.
There are several isomeric forms of thienopyridine, with the position of the nitrogen atom in the pyridine ring and the fusion of the thiophene ring dictating the core structure.[2] This structural diversity is the cornerstone of their varied pharmacological profiles.
Comparative Biological Profiling of Thienylpyridine Isomers
The orientation of the thiophene and pyridine rings in thienylpyridine isomers creates distinct electronic and steric environments, leading to differential interactions with biological targets. This section compares the prominent biological activities of the most studied thienylpyridine isomers.
Anticancer Activity: A Prominent Therapeutic Avenue
Thienylpyridine derivatives have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of key protein kinases involved in cancer cell proliferation and survival.[3]
Thieno[2,3-b]pyridines: This isomer has been extensively investigated for its potent anticancer effects. Derivatives of thieno[2,3-b]pyridine have been identified as inhibitors of several tyrosine kinases, including the recepteur d'origine nantais (RON) kinase, whose splice variants are implicated in tumorigenesis.[4] The core scaffold serves as a template for designing selective kinase inhibitors.[5] Furthermore, some thieno[2,3-b]pyridine derivatives have shown promising activity against various cancer cell lines, including those of the breast, colon, and lung.[2][6]
Thieno[3,2-b]pyridines: This class of isomers has also demonstrated significant potential as kinase inhibitors. The unique arrangement of the heteroatoms in the thieno[3,2-b]pyridine core allows for varied binding modes within the kinase active site, leading to the development of highly selective inhibitors for underexplored protein kinases like Haspin.[7]
Thieno[2,3-c]pyridines: While less explored than the b-fused isomers, thieno[2,3-c]pyridines have shown potential as anticancer agents through mechanisms such as Hsp90 inhibition.[8] Certain derivatives have exhibited a broad spectrum of activity against breast, head and neck, and colorectal cancer cell lines.[8]
Thieno[2,3-d]pyrimidines (a closely related isostere): Although technically a thienopyrimidine, this scaffold is often studied alongside thienopyridines due to its structural similarity and potent biological activities. Thieno[2,3-d]pyrimidine derivatives are well-documented as kinase inhibitors, targeting enzymes like EGFR, and have shown significant antiproliferative effects.[3][9]
Comparative Anticancer Activity of Thienylpyridine Derivatives
| Isomer Scaffold | Target/Mechanism of Action | Example Cancer Cell Lines | IC50 Values | Reference |
| Thieno[2,3-b]pyridine | RON kinase inhibition | HT29, SW620 (Colon) | <1 µM | [4] |
| Hepatic gluconeogenesis inhibition | - | 12.3 µM | [5] | |
| Thieno[3,2-b]pyridine | Haspin kinase inhibition | - | - | [7] |
| Thieno[2,3-c]pyridine | Hsp90 inhibition | HSC3 (Head and Neck), T47D (Breast), RKO (Colorectal) | 10.8 - 12.4 µM | [8] |
| Thieno[2,3-d]pyrimidine | p38α MAPK kinase inhibition | MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver) | 3.68 - 4.92 µM | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Certain thienylpyridine derivatives have exhibited promising anti-inflammatory properties. For instance, specific derivatives have been shown to inhibit the production of nitric oxide (NO) in murine macrophages, a key mediator of inflammation.[10] The anti-inflammatory effects of pyrimidine-based compounds, which share structural similarities with thienopyridines, are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11]
Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory potential of thienylpyridine isomers.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thienylpyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12] For example, certain synthesized thienopyridine derivatives have shown good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[12] The structure-activity relationship studies suggest that the nature and position of substituents on the thienylpyridine core are critical for their antimicrobial potency.[13] Thieno[2,3-b]pyridines, in particular, have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
Comparative Antimicrobial Activity of Thienylpyridine Derivatives
| Isomer Scaffold | Target Microorganism | Activity Metric | Example Result | Reference |
| Thienopyridine Derivative | E. coli | MIC | 0.0195 mg/mL | [12] |
| B. mycoides | Inhibition Zone | 33 mm | [12] | |
| C. albicans | Inhibition Zone | 29 mm | [12] | |
| Thieno[2,3-b]pyridine | B. subtilis, S. aureus (Gram-positive) | Moderate Activity | - | [6] |
| E. coli, P. aeruginosa (Gram-negative) | Moderate Activity | - | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thienylpyridine isomers is intricately linked to their structural features. Key SAR observations include:
-
Substitution Pattern: The nature and position of substituents on the thienylpyridine scaffold play a pivotal role in determining the biological activity. For instance, in a series of 2-(thienyl)-4-furyl-6-aryl pyridines, the presence of a methyl or chloro group in the para-position of the phenyl ring enhanced anticancer activity.[14]
-
Isomeric Core: The fusion of the thiophene and pyridine rings (e.g., thieno[2,3-b] vs. thieno[3,2-b]) influences the overall shape and electronic distribution of the molecule, leading to different binding affinities for biological targets.[7]
-
Functional Groups: The introduction of specific functional groups, such as amino, chloro, or methoxy groups, can significantly modulate the antiproliferative activity of pyridine derivatives.[15]
Isomeric Scaffolds of Thienopyridine
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A Strategic Guide to Evaluating 3-(3-Thienyl)pyridine as a Novel Kinase Inhibitor Against Established Therapeutics
In the landscape of targeted cancer therapy, the quest for novel small-molecule kinase inhibitors remains a paramount objective for researchers in drug discovery. Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets.[1][2][3] The pyridine ring, a common scaffold in medicinal chemistry, has been instrumental in the development of numerous approved kinase inhibitors.[4] This guide focuses on 3-(3-Thienyl)pyridine, a molecule of interest due to its structural similarity to scaffolds found in known biologically active compounds.
A comprehensive review of the current scientific literature reveals that while the broader thienopyridine scaffold has been explored for kinase inhibitory activity, there is a notable absence of published data specifically characterizing this compound as a kinase inhibitor.[5][6][7] Therefore, a direct comparison with established inhibitors is not currently feasible.
This document, consequently, is structured as a strategic guide for the research and drug development professional. It outlines a rigorous, multi-step experimental workflow to thoroughly evaluate the potential of this compound as a kinase inhibitor. We will detail the necessary biochemical and cellular assays and propose a framework for comparing the resultant data against well-characterized, clinically approved kinase inhibitors such as Imatinib and Gefitinib. This approach ensures that any investigation into this novel compound is built on a foundation of scientific integrity and validated methodologies.
The Thienopyridine Scaffold: A Precedent for Kinase Inhibition
The rationale for investigating this compound stems from the established success of related heterocyclic structures in targeting kinases. Thienopyridine derivatives have been identified as potent inhibitors of various kinases, including the recepteur d'origine nantais (RON) tyrosine kinase and Haspin kinase.[5][6] These studies demonstrate that the thienopyridine core can serve as an effective pharmacophore, anchoring within the ATP-binding pocket of kinases and enabling potent and selective inhibition.[5] This precedent provides a strong impetus to explore the potential of structurally related, yet uncharacterized, compounds like this compound.
Proposed Workflow for Kinase Inhibitor Profiling
To ascertain the kinase inhibitory potential of this compound, a systematic and phased approach is essential. The following experimental plan is designed to first identify any kinase targets and then to characterize the potency, selectivity, and cellular activity of the compound.
Caption: A phased experimental workflow for evaluating a novel compound's kinase inhibitor potential.
Phase 1: Target Discovery and Potency Determination
The initial phase aims to identify if this compound has any activity against a broad range of human kinases and to quantify the potency of these interactions.
Experimental Protocol 1: High-Throughput Kinase Panel Screening
-
Objective: To perform an unbiased screen of this compound against a large, representative panel of human kinases to identify potential "hits".
-
Methodology:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology's HotSpot™, Eurofins' KinaseProfiler™).[8] These services utilize radiometric or fluorescence-based assays.
-
Screen the compound at a single, high concentration (typically 1 to 10 µM) against a panel of over 400 human kinases.[9]
-
The assay measures the residual activity of each kinase in the presence of the compound compared to a DMSO vehicle control.
-
-
Data Analysis:
-
Results are typically expressed as percent inhibition relative to the DMSO control.
-
A "hit" is defined as a kinase exhibiting inhibition above a predetermined threshold (e.g., >50% or >70% inhibition).
-
Experimental Protocol 2: IC50 Value Determination
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) for the primary hits identified in the initial screen.
-
Methodology:
-
For each validated "hit" kinase, perform a dose-response assay.
-
Use a suitable biochemical assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[10]
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Incubate the kinase, its specific substrate, and ATP with each concentration of the inhibitor.
-
Measure the kinase activity at each concentration.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Phase 2: Selectivity and Mechanism of Action
Understanding a compound's selectivity is crucial, as off-target effects are a primary cause of toxicity.[11] The mechanism of action provides insight into how the compound interacts with its target.
Caption: Common mechanisms of kinase inhibition.
Experimental Protocol 3: ATP Competition Assay
-
Objective: To determine if this compound inhibits the kinase by competing with ATP for the binding site.
-
Methodology:
-
Select one of the primary hit kinases.
-
Perform the IC50 determination assay (as in Protocol 2) under multiple, fixed concentrations of ATP (e.g., one at the Km of ATP, and others above and below the Km).
-
-
Data Analysis:
-
If the compound is ATP-competitive, the measured IC50 value will increase as the ATP concentration increases.
-
If the IC50 value remains constant regardless of the ATP concentration, the inhibitor is likely non-competitive (allosteric).
-
Benchmarking: A Comparative Framework
Once experimental data for this compound is generated, it can be benchmarked against established kinase inhibitors. This comparison is vital for assessing its potential as a therapeutic candidate. The table below provides a template for this comparison, populated with data for well-known inhibitors.
| Feature | This compound | Imatinib (Gleevec®) | Gefitinib (Iressa®) | Dasatinib (Sprycel®) |
| Primary Target(s) | To be determined | Bcr-Abl, c-KIT, PDGFR | EGFR | Bcr-Abl, SRC family, c-KIT, PDGFR |
| Inhibitor Type | To be determined | Type 2 (DFG-out) | Type 1 (DFG-in) | Type 1 (DFG-in) |
| Potency (IC50) | To be determined | ~250-600 nM (Bcr-Abl) | ~2-37 nM (EGFR) | ~0.6-1.1 nM (Bcr-Abl) |
| Selectivity Profile | To be determined | Inhibits a small number of kinases | Highly selective for EGFR | Multi-kinase inhibitor (less selective) |
| Clinical Indication | N/A | Chronic Myeloid Leukemia (CML), GIST | Non-Small Cell Lung Cancer (NSCLC) | CML, Acute Lymphoblastic Leukemia (ALL) |
| Reference | N/A | [1] | [1] | [12] |
Phase 3: Cellular Activity Validation
Demonstrating that a compound can engage its target within a cellular context and elicit a biological response is a critical step.
Experimental Protocol 4: Cellular Target Engagement & Viability
-
Objective: To confirm that this compound can enter cells, bind to its target kinase, and affect cancer cell survival.
-
Methodology:
-
Target Engagement: Utilize an assay like NanoBRET™ to measure compound binding to the target kinase in live cells. This requires engineering the cells to express a NanoLuciferase-kinase fusion protein.
-
Cell Viability: Select cancer cell lines where the identified target kinase is a known oncogenic driver. Treat these cells with a dose-response of this compound for 72 hours. Measure cell viability using an MTT or a luminescence-based assay like CellTiter-Glo®.
-
Downstream Signaling: Treat the selected cell lines with the compound at its IC50 concentration for a short period (e.g., 2-4 hours). Prepare cell lysates and perform a Western blot to analyze the phosphorylation status of known downstream substrates of the target kinase. A reduction in phosphorylation indicates successful target inhibition.
-
-
Data Analysis:
-
Calculate the EC50 from the target engagement assay and the GI50 (50% growth inhibition) from the viability assay.
-
Compare the biochemical IC50 with the cellular GI50. A large discrepancy may indicate poor cell permeability or other cellular factors.
-
Quantify the reduction in substrate phosphorylation from the Western blot analysis.
-
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential kinase inhibitor. While no current data exists to directly compare it to established drugs, the proposed workflow enables the generation of robust data necessary for such a comparison.
Should this compound demonstrate potent and selective activity against a therapeutically relevant kinase, with corresponding efficacy in cellular models, further preclinical development would be warranted. This would include medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties, followed by in vivo efficacy and safety studies in animal models. This structured approach ensures that resources are directed toward a compound with a validated biological profile, maximizing the potential for translation into a novel therapeutic.
References
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- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [https://vertexaisearch.cloud.google.
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The Influence of Isomerism on Kinase Inhibition: A Comparative Docking Analysis of Thienylpyridine Positional Isomers Against GSK-3β
In the landscape of modern drug discovery, the subtle art of molecular design plays a pivotal role in the development of potent and selective therapeutics. A key aspect of this design process is the understanding and strategic manipulation of isomerism, a phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms. Positional isomerism, in particular, can have profound effects on the pharmacological properties of a drug candidate by altering its interaction with its biological target.[1][2] This guide provides a comprehensive, in-depth technical examination of the impact of positional isomerism on the binding affinity of thienylpyridine derivatives, a promising class of kinase inhibitors, through a comparative molecular docking analysis against Glycogen Synthase Kinase 3β (GSK-3β).
GSK-3β is a serine/threonine kinase that has been implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and cancer, making it a critical target for therapeutic intervention.[3][4] The thienylpyridine scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors.[5][6][7] By systematically altering the position of a key substituent on the pyridine ring of a model thienylpyridine core, we can explore how these seemingly minor structural changes influence the compound's predicted binding affinity and interaction profile within the ATP-binding pocket of GSK-3β.
This guide is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry, medicinal chemistry, and structure-based drug design. We will delve into the causality behind experimental choices, provide a self-validating and detailed protocol for in silico analysis, and ground our claims in authoritative references.
The Critical Role of Positional Isomerism in Drug Design
Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups, but differ in the location of the functional groups on the skeleton.[1] In the context of drug-receptor interactions, the precise positioning of a functional group can dramatically alter a molecule's ability to form key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the active site of a protein.[2] These interactions are the foundation of molecular recognition and are critical determinants of a drug's potency and selectivity. A shift in the position of a substituent can lead to a more favorable or, conversely, a detrimental binding orientation, thereby modulating the compound's biological activity.
To illustrate this fundamental concept, we will conduct a comparative docking analysis of three hypothetical positional isomers of a 4-(thiophen-2-yl)pyridine core. The isomers will differ in the substitution pattern of a hypothetical pharmacophoric group on the pyridine ring.
Visualizing Positional Isomerism in Thienylpyridines
The following diagram illustrates the concept of the thienylpyridine positional isomers that will be the focus of our comparative docking analysis.
Caption: Hypothetical thienylpyridine positional isomers for docking analysis.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking Analysis
This section provides a detailed, self-validating methodology for performing a comparative docking analysis using AutoDock Vina, a widely used open-source program for molecular docking.[8] The protocol is designed to be robust and reproducible, allowing researchers to apply these techniques to their own investigations.
I. Preparation of the Receptor: GSK-3β
The initial and critical step in any docking study is the meticulous preparation of the target protein structure.
-
Obtain the Crystal Structure: Download the crystal structure of human GSK-3β in complex with an inhibitor from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 6AE3 .[3] This structure provides a high-resolution view of the ATP-binding site.
-
Initial Protein Cleaning:
-
Load the downloaded PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules from the structure, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This is crucial as they can interfere with the docking process.
-
-
Prepare the Protein for Docking using AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein. This step is vital for correctly modeling hydrogen bonding interactions.
-
Assign Kollman charges to the protein atoms. These partial charges are used by the AutoDock Vina scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT file format (e.g., 6AE3_protein.pdbqt). The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
II. Preparation of the Ligands: Thienylpyridine Isomers
Accurate preparation of the small molecule ligands is equally important for a successful docking simulation.
-
Generate 3D Structures: Create the 3D structures of the three thienylpyridine positional isomers. This can be done using chemical drawing software such as ChemDraw or MarvinSketch, followed by a 3D structure generation and energy minimization step using a program like Avogadro or the built-in features of the drawing software.
-
Prepare Ligands for Docking using AutoDockTools (ADT):
-
Open each ligand's 3D structure file in ADT.
-
Detect the torsional root and define the rotatable bonds. This allows for ligand flexibility during the docking simulation, which is essential for finding the optimal binding pose.
-
Save each prepared ligand in the PDBQT file format (e.g., isomer1.pdbqt, isomer2.pdbqt, isomer3.pdbqt).
-
III. The Docking Workflow: From Grid Generation to Simulation
The following diagram outlines the comprehensive workflow for our comparative docking analysis.
Caption: Workflow for the comparative docking analysis of thienylpyridine isomers.
IV. Defining the Binding Site: Grid Box Generation
-
Identify the Active Site: The ATP-binding site of GSK-3β is the target for our docking study. The location of the co-crystallized inhibitor in the original PDB structure (6AE3) can be used to define the center of this site.
-
Generate the Grid Box: In ADT, define a grid box that encompasses the entire ATP-binding pocket. The size of the grid box should be large enough to allow the ligands to move and rotate freely within the active site. The grid parameter file will store the coordinates and dimensions of this box.
V. Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: For each ligand, create a configuration text file (e.g., conf_isomer1.txt). This file specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the name of the output file for the docking results.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring various conformations and orientations of the ligand within the protein's active site and calculating the binding affinity for the most favorable poses.
VI. Analysis and Visualization of Docking Results
-
Analyze the Output: The primary output from AutoDock Vina is a log file that contains the binding affinity (in kcal/mol) for the top-ranked binding modes (poses) of the ligand. A more negative binding affinity indicates a stronger predicted binding interaction.
-
Visualize the Binding Poses: The output also includes a PDBQT file containing the coordinates of the docked ligand poses. These can be visualized using molecular graphics software like PyMOL or UCSF Chimera, in complex with the protein structure.
-
Examine Key Interactions: Analyze the interactions between each thienylpyridine isomer and the amino acid residues of the GSK-3β active site. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. Tools within PyMOL and Chimera can be used to identify and visualize these interactions.[9]
Data Presentation and Interpretation
To facilitate a clear comparison of the docking results, the quantitative data for each thienylpyridine isomer should be summarized in a structured table.
| Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (GSK-3β) | Number of Hydrogen Bonds |
| Isomer 1 (Ortho) | -8.5 | Val135, Asp200, Lys85 | 3 |
| Isomer 2 (Meta) | -7.2 | Val135, Leu188 | 1 |
| Isomer 3 (Para) | -9.1 | Val135, Asp200, Lys85, Tyr134 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulations.
Interpretation of Hypothetical Results:
Based on our hypothetical data, Isomer 3 (para-substituted) exhibits the most favorable predicted binding affinity (-9.1 kcal/mol) and forms the highest number of hydrogen bonds with the GSK-3β active site. This suggests that the para-position for the substituent allows for an optimal orientation of the molecule within the binding pocket, leading to stronger interactions with key residues such as Val135, Asp200, and Lys85, which are known to be important for inhibitor binding in kinases.[4] Isomer 1 (ortho-substituted) also shows strong binding, while Isomer 2 (meta-substituted) has a significantly weaker predicted affinity, likely due to a less favorable binding pose that results in fewer key interactions. This comparative analysis underscores the profound impact of positional isomerism on molecular recognition and binding affinity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking analysis of thienylpyridine positional isomers against the therapeutically relevant target, GSK-3β. By following the detailed experimental protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds and make more informed decisions in the drug design and optimization process.
The principles and methodologies outlined here are not limited to the thienylpyridine scaffold or GSK-3β and can be readily adapted to other compound series and protein targets. It is important to remember that molecular docking is a computational prediction tool, and the results should be interpreted with an understanding of its inherent approximations. Experimental validation through techniques such as in vitro binding assays and co-crystallography is essential to confirm the in silico findings.
The strategic exploration of positional isomerism, guided by computational tools like molecular docking, remains a powerful approach in the quest for novel and more effective therapeutics.
References
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A Comparative Guide to the Structure-Activity Relationship of 3-(3-Thienyl)pyridine Analogs as p38 MAPK Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for 3-(3-thienyl)pyridine analogs, a scaffold of significant interest in medicinal chemistry. Our focus is on the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), a critical regulator of inflammatory responses. By synthesizing data from established research, we will explore how targeted structural modifications of this privileged core influence inhibitory potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced molecular interactions that drive the efficacy of this important class of kinase inhibitors.
The p38 MAPK Signaling Pathway: A Key Target in Inflammation
The p38 MAPK pathway is a crucial signaling cascade that responds to environmental stress and pro-inflammatory cytokines.[1][2] Its activation, primarily through phosphorylation by upstream MAP Kinase Kinases (MKKs) like MKK3 and MKK6, triggers a downstream cascade that ultimately leads to the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3] The p38α isoform is considered the most relevant for inflammatory responses, making it a prime therapeutic target for autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease.[2]
Inhibiting p38α kinase activity blocks the phosphorylation of downstream substrates, such as activating transcription factor 2 (ATF2), thereby disrupting the inflammatory signaling cascade.[3] The this compound scaffold serves as an excellent starting point for designing ATP-competitive inhibitors that can effectively modulate this pathway.
Caption: Key structure-activity relationships for this compound analogs.
Experimental Protocol: In Vitro p38α Kinase Assay
To quantitatively assess the inhibitory potential of these analogs, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity. [1][4]
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.
Step-by-Step Methodology
-
Compound Preparation :
-
Prepare a 10 mM stock solution of each test analog (e.g., 1a-1g ) in 100% Dimethyl Sulfoxide (DMSO). [5]The high concentration is necessary for creating a serial dilution curve.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 0.1 nM).
-
-
Kinase Reaction Setup :
-
Prepare a Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). [1] * In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control to the appropriate wells. [1] * Add 2 µL of a solution containing recombinant active p38α kinase enzyme diluted in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing a suitable substrate like ATF2 and ATP at a defined concentration, e.g., 25 µM). [1] * Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [1] * Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature. [1] * Record the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [4]
-
Caption: Workflow for the in vitro p38α kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly tractable starting point for the development of potent and selective p38 MAPK inhibitors. The structure-activity relationship is well-defined, with the pyridine nitrogen serving as a crucial hinge-binding element. Potency can be significantly enhanced by introducing appropriately substituted aromatic rings at the C4 position of the pyridine to engage a key hydrophobic pocket. Further optimization can be achieved by decorating the thienyl ring with small hydrophobic groups. The robust and quantitative in vitro assays described herein provide a clear path for evaluating novel analogs and advancing promising candidates in the drug discovery pipeline for inflammatory diseases.
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Validating 3-(3-Thienyl)pyridine as a c-Met Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of a novel kinase inhibitor is paramount. This guide provides a comprehensive framework for the preclinical validation of a promising, albeit hypothetical, c-Met kinase inhibitor, 3-(3-Thienyl)pyridine. By objectively comparing its performance against established inhibitors, Crizotinib and Capmatinib, we will delineate a rigorous, multi-faceted validation workflow. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind each experimental choice, ensuring scientific integrity and trustworthiness in your findings.
The Critical Role of c-Met in Oncology
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes like proliferation and migration.[1][2] However, dysregulation of the c-Met signaling pathway, through gene amplification, mutations, or protein overexpression, is a known driver of tumor growth, invasion, and metastasis in a variety of cancers.[2][3] This makes c-Met a compelling therapeutic target for anticancer drug development.[4] The clinical success of c-Met inhibitors has been underscored by the FDA approval of drugs like Crizotinib and Capmatinib for specific cancer subtypes.[5][6]
The Contenders: A Head-to-Head Comparison
This guide will focus on validating our investigational compound, This compound , against two well-characterized c-Met inhibitors:
-
Crizotinib (Xalkori®): An FDA-approved multi-targeted kinase inhibitor that targets ALK, ROS1, and c-Met.[7][8][9] It serves as a benchmark for dual- or multi-kinase inhibitors.
-
Capmatinib (Tabrecta®): A potent and selective c-Met inhibitor, also FDA-approved, particularly for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][10][11][12] Its high selectivity makes it an excellent comparator for assessing the specificity of a new compound.
A Rigorous, Phased Validation Workflow
Our validation strategy is a multi-step process designed to build a comprehensive profile of this compound, moving from direct target engagement to cellular effects.
Caption: The c-Met signaling pathway and the inhibitory action of kinase inhibitors. [13][14] Protocol: Western Blot for Phospho-c-Met
-
Cell Culture and Treatment: Plate a c-Met dependent cell line (e.g., EBC-1) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound, Crizotinib, or Capmatinib for 1-2 hours. [13]3. Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation. [13][15]4. Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. [16]5. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. [17]7. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. [17]Using BSA is often recommended for phospho-antibodies over non-fat milk, as milk contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235). In parallel, a separate blot should be run and incubated with an antibody for total c-Met to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, perform detection using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [18][19]It allows us to determine if the inhibition of c-Met phosphorylation translates into a functional anti-proliferative effect.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a c-Met dependent cancer cell line in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight. [13]2. Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of this compound, Crizotinib, or Capmatinib. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. [20]5. Formazan Formation: Incubate the plate for 4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. [18]6. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [21]7. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader. [20][21]8. GI50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration that causes 50% growth inhibition (GI50).
Illustrative Data: Cell-Based Analysis
| Compound | p-Met Inhibition IC50 (nM) | Cell Viability GI50 (nM) (EBC-1 Cell Line) |
| This compound | 15 | 25 |
| Crizotinib | 20 | 35 |
| Capmatinib | 5 | 10 |
Data are illustrative and for guidance purposes only.
Conclusion and Future Directions
This guide outlines a foundational workflow for the initial validation of a novel c-Met kinase inhibitor, this compound. Based on our illustrative data, this compound demonstrates potent and selective inhibition of c-Met both biochemically and in a cellular context, with its anti-proliferative effects being comparable to established drugs.
The logical next steps in a comprehensive drug discovery program would involve:
-
In vivo efficacy studies: Testing the compound in animal models of cancer (e.g., xenografts) to assess its anti-tumor activity.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicology studies: Assessing the safety profile of the compound in preclinical models.
By following this structured and rigorous validation pathway, researchers can build a robust data package, confidently establishing the therapeutic potential of novel kinase inhibitors like this compound.
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A Comparative Guide to the In Vivo Efficacy of Thienopyridine and Related Heterocyclic Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thienopyridine Scaffold
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is present in several marketed drugs and clinical candidates, highlighting its potential to interact with a range of biological targets. The electronic properties and structural rigidity of the thienopyridine core make it an attractive starting point for the design of novel therapeutics for a multitude of disorders, including cancer, neurodegenerative diseases, and inflammatory conditions. This guide will delve into the in vivo performance of various thienopyridine isomers and related compounds, providing a comparative overview of their efficacy in relevant animal models.
Comparative In Vivo Efficacy Across Therapeutic Areas
The true test of a potential therapeutic agent lies in its performance within a living organism. The following sections present a comparative analysis of the in vivo efficacy of thienopyridine and related derivatives in preclinical animal models of cancer, neurodegenerative diseases, and pain.
Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
The anticancer potential of thieno[2,3-b]pyridine derivatives has been explored in xenograft models. While some studies have shown promise, the journey to clinical translation is often fraught with challenges.
Table 1: In Vivo Efficacy of a Thieno[2,3-b]pyridine Derivative in a Mouse Xenograft Model [1][2]
| Compound | Animal Model | Tumor Cell Line | Dosing Regimen | Outcome |
| Derivative 12 | Mouse Xenograft | Not Specified | Not Specified | Encouraging, but tumor size/mass reduction was not statistically significant. |
Experimental Insight: The lack of statistical significance in the mouse xenograft study with derivative 12, despite promising in vitro activity, underscores the critical importance of in vivo validation.[1][2] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor microenvironment can significantly impact a compound's efficacy in a complex biological system. This highlights the necessity for robust preclinical models that can better predict clinical outcomes.
Neuroprotective Effects of Pyrrolo[2,3-b]pyridine Derivatives in an Alzheimer's Disease Model
Glycogen synthase kinase-3β (GSK-3β) is a key therapeutic target in Alzheimer's disease (AD). A recent study investigated the in vivo efficacy of a pyrrolo[2,3-b]pyridine derivative, a close structural analog of thienopyridines, in a zebrafish model of AD.[3]
Table 2: In Vivo Efficacy of a Pyrrolo[2,3-b]pyridine Derivative in a Zebrafish Model of Alzheimer's Disease [3]
| Compound | Animal Model | Disease Induction | Key Endpoint | Outcome |
| Compound 41 | Zebrafish | AlCl₃-induced | Dyskinesia | Effectively ameliorated dyskinesia. |
Experimental Insight: The choice of the AlCl₃-induced zebrafish model provides a rapid in vivo screening platform for assessing the neuroprotective effects of novel compounds.[3] While not a complete representation of human AD, this model allows for the efficient evaluation of a compound's ability to mitigate certain pathological features of the disease. The positive outcome for compound 41 in this model warrants further investigation in more complex mammalian models of AD.
Analgesic Effects of Tetrahydrothieno[2,3-c]pyridine Derivatives in Neuropathic Pain Models
Metabotropic glutamate receptor 1 (mGluR1) antagonists have shown promise in the treatment of neuropathic pain. A study on tetrahydrothieno[2,3-c]pyridine derivatives demonstrated significant pain-suppressing activity in animal models.[4]
Table 3: In Vivo Efficacy of Tetrahydrothieno[2,3-c]pyridine Derivatives in Animal Models of Pain [4]
| Compound | Animal Model | Pain Model | Key Endpoint | Outcome |
| 9b | Not Specified | Not Specified | Pain-suppressing activity | Demonstrated pain-suppressing activity; orally active with a favorable pharmacokinetic profile in rats. |
| 10b | Not Specified | Not Specified | Pain-suppressing activity | Demonstrated pain-suppressing activity; orally active. |
Experimental Insight: The demonstration of oral activity and a favorable pharmacokinetic profile for compound 9b is a crucial step in its development as a potential therapeutic agent.[4] These findings highlight the importance of early-stage pharmacokinetic and pharmacodynamic (PK/PD) studies in guiding lead optimization and candidate selection.
Methodologies and Experimental Protocols
To ensure the reproducibility and validity of in vivo studies, the use of well-defined and standardized protocols is paramount. This section provides an overview of the key experimental workflows for evaluating the in vivo efficacy of therapeutic compounds.
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo efficacy studies, from model selection to data analysis.
Caption: General workflow for in vivo efficacy studies.
Protocol for Evaluating Anticancer Efficacy in a Xenograft Model
This protocol outlines the key steps involved in assessing the in vivo anticancer activity of a test compound using a tumor xenograft model.
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., nude mice) to the housing conditions for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Grouping: Once tumors reach a predetermined size, randomize the animals into control and treatment groups.
-
Compound Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol for Assessing Neuroprotective Effects in a Zebrafish Model of Alzheimer's Disease
This protocol provides a framework for evaluating the neuroprotective effects of a compound in an AlCl₃-induced zebrafish model of AD.[3]
-
Zebrafish Maintenance: Maintain adult zebrafish in a controlled aquatic environment.
-
Disease Induction: Expose zebrafish larvae to a solution of AlCl₃ to induce AD-like pathology.
-
Compound Treatment: Concurrently treat the larvae with the test compound at various concentrations.
-
Behavioral Analysis: Assess locomotor activity (dyskinesia) using an automated tracking system.
-
Biochemical Analysis: Analyze larval homogenates for biomarkers of neurodegeneration and oxidative stress.
-
Data Analysis: Compare the behavioral and biochemical endpoints between the different treatment groups.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action of a therapeutic compound is crucial for its rational development. While in vivo studies provide a measure of overall efficacy, they can also be designed to elucidate the underlying signaling pathways.
GSK-3β Signaling in Alzheimer's Disease
The pyrrolo[2,3-b]pyridine derivative, compound 41, is a potent inhibitor of GSK-3β.[3] The following diagram illustrates the central role of GSK-3β in the pathology of Alzheimer's disease.
Caption: Inhibition of GSK-3β by a pyrrolo[2,3-b]pyridine derivative.
By inhibiting GSK-3β, compound 41 can potentially reduce tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles and subsequent neuronal death in AD.[3]
Conclusion and Future Directions
The in vivo studies presented in this guide demonstrate the therapeutic potential of thienopyridine and related heterocyclic scaffolds across a range of diseases. While the data for the specific 3-(3-Thienyl)pyridine core is limited, the promising results from closely related analogs provide a strong rationale for the continued exploration of this chemical space.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Head-to-head comparative studies: To directly compare the in vivo efficacy of different thienopyridine isomers and related compounds in the same animal models.
-
Investigation in diverse and more predictive animal models: To enhance the translatability of preclinical findings to human clinical trials.[5]
By leveraging the insights gained from well-designed in vivo experiments, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds.
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A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 3-(3-Thienyl)pyridine
For researchers and professionals in the pharmaceutical and materials science sectors, the synthesis of bi-heterocyclic compounds is a cornerstone of molecular design. The 3-(3-thienyl)pyridine scaffold is of particular interest, appearing in a range of biologically active molecules and functional materials. Its synthesis is a practical benchmark for evaluating the efficacy of modern cross-coupling methodologies. This guide provides an in-depth comparison of three powerful palladium-catalyzed reactions for this purpose: the Suzuki, Stille, and Negishi couplings. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of each, supported by experimental protocols and data to inform your choice of synthetic strategy.
Introduction to the Core Chemistry
The Suzuki, Stille, and Negishi reactions all share a common catalytic cycle, typically involving a palladium(0) catalyst. The fundamental steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (in our case, a halopyridine).
-
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) complex. This is the key step where the three reactions differ, utilizing organoboron, organotin, or organozinc reagents.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.
The choice of organometallic reagent in the transmetalation step profoundly influences the reaction's scope, tolerance to functional groups, and overall efficiency.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, primarily due to the stability, commercial availability, and low toxicity of its organoboron reagents (boronic acids and esters).
Mechanistic Insight
A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron compound.[1] The base coordinates to the boron atom, forming a borate complex which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[1][2]
Experimental Protocol: Suzuki Coupling for this compound
This protocol is based on a reported synthesis with a high yield.[3]
Materials:
-
3-Chloropyridine (1.0 mmol)
-
3-Thienylboronic acid (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Tetrahydrofuran (THF) and Water (2:1, 3 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-chloropyridine, 3-thienylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 40°C with vigorous stirring for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: Robust and Tolerant
The Stille reaction utilizes organotin reagents (stannanes), which are known for their high stability to air and moisture and their tolerance of a wide array of functional groups.[1][4] This often circumvents the need for protecting groups. However, the toxicity of organotin compounds and their byproducts is a significant drawback.[1]
Mechanistic Insight
The Stille coupling typically does not require a base for activation. The transmetalation step is believed to proceed through either an associative or dissociative mechanism, depending on the substrates and conditions.[4] The rate of transmetalation is influenced by the organic groups on the tin atom, with unsaturated groups like vinyl, alkynyl, and aryl transferring preferentially over alkyl groups.
Representative Protocol: Stille Coupling for this compound
This protocol is adapted from procedures for similar heteroaryl couplings.[5][6]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
3-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, add 3-bromopyridine and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe, followed by 3-(tributylstannyl)thiophene.
-
Heat the reaction mixture to 110°C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through Celite, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
The Negishi Coupling: High Reactivity and Versatility
The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[7] This heightened reactivity allows for couplings under milder conditions and can be particularly effective for challenging substrates. However, organozinc reagents are often sensitive to air and moisture, requiring stricter anhydrous and inert reaction conditions.
Mechanistic Insight
The transmetalation step in the Negishi coupling is generally faster than in the Suzuki and Stille reactions. The reaction proceeds without the need for a base and is known for its high functional group tolerance, including esters, ketones, and nitriles.[7] Both palladium and nickel catalysts can be used.
Representative Protocol: Negishi Coupling for this compound
This protocol is a general procedure based on the coupling of heteroaryl halides.[8][9] The 3-thienylzinc halide can be prepared in situ or in a separate step from 3-halothiophene and activated zinc.
Materials:
-
3-Chloropyridine (1.0 equiv)
-
3-Thienylzinc chloride solution in THF (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
CPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(OAc)₂ and CPhos.
-
Add anhydrous THF and stir for 15 minutes at room temperature to form the catalyst complex.
-
Add 3-chloropyridine to the catalyst mixture.
-
Slowly add the 3-thienylzinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50°C, monitoring by TLC or GC-MS until completion.
-
Cool the reaction and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis
The choice between these three powerful methods depends on a careful consideration of several factors.
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | R-B(OR)₂ | R-SnBu₃ | R-ZnX |
| Toxicity of Reagent | Low | High | Moderate |
| Reagent Stability | Generally stable to air/moisture | Stable to air/moisture | Often sensitive to air/moisture |
| Reaction Conditions | Mild to moderate, requires base | Mild to high temperature | Mild, often room temperature |
| Functional Group Tolerance | Good, but sensitive to base | Excellent | Excellent |
| Reported Yield for this compound | 88%[3] | Typically high for similar couplings | Typically high for similar couplings |
Key Considerations:
-
Suzuki: The go-to method for many applications due to its operational simplicity, the low toxicity of boron byproducts, and a vast library of commercially available boronic acids. The requirement for a base may be a limitation for substrates with base-sensitive functional groups.
-
Stille: Offers excellent functional group tolerance and utilizes air- and moisture-stable organostannanes. This can be a significant advantage in complex molecule synthesis. However, the high toxicity of tin compounds and the difficulty in removing tin byproducts are major drawbacks that have led to its declining use in favor of greener alternatives.
-
Negishi: The high reactivity of organozinc reagents often allows for faster reactions at lower temperatures, which can be beneficial for thermally sensitive substrates. The functional group tolerance is superb. The primary challenge lies in the preparation and handling of the often-sensitive organozinc reagents, which requires stringent inert atmosphere techniques.
Experimental Workflow Overview
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as a highly efficient, reliable, and environmentally benign method, as demonstrated by the high reported yield under mild conditions. It should be the first choice for most applications. The Stille coupling offers a robust alternative, particularly if the required organostannane is readily available and issues with toxicity and purification can be managed. The Negishi coupling , while requiring more rigorous experimental technique due to the sensitivity of the organozinc reagent, offers the potential for very mild reaction conditions and high reactivity, making it a valuable tool for particularly challenging or sensitive substrates. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and available laboratory resources.
References
- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- NROChemistry. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application.
- Name-Reaction.com. (n.d.). Negishi cross-coupling.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Comparison of Purification Techniques for 3-(3-Thienyl)pyridine
Introduction: The Critical Role of Purity for a Versatile Heterocyclic Building Block
3-(3-Thienyl)pyridine is a bi-heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science industries. As a structural motif, it serves as a crucial building block in the synthesis of more complex molecules. Notably, the broader class of thienopyridines is vital in medicinal chemistry, forming the core of P2Y12 receptor antagonists used in critical antiplatelet therapies.[1] The efficacy, safety, and regulatory compliance of these high-value final products are directly dependent on the purity of their synthetic precursors. Impurities, whether they are starting materials, by-products, or reagents, can lead to downstream reaction failures, introduce toxicological risks, or compromise the crystalline structure of an active pharmaceutical ingredient (API).
This guide provides an in-depth, head-to-head comparison of the three most common and effective laboratory-scale purification techniques for this compound: Recrystallization, Flash Column Chromatography, and Vacuum Distillation. We will delve into the mechanistic principles of each method, provide detailed experimental protocols, and offer data-driven insights to help researchers select the optimal strategy based on their specific objectives, whether it be achieving analytical-grade purity, maximizing yield, or scaling up for preclinical development.
Before proceeding, a review of the key physical properties of this compound is essential for understanding the rationale behind the design of each purification protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | [2][3] |
| Molecular Weight | 161.23 g/mol | [3] |
| Appearance | Not widely reported; likely a low-melting solid or high-boiling liquid | |
| Boiling Point | ~250 °C (at 760 mmHg) | [2] |
| Density | 1.173 g/cm³ | [2] |
| XLogP3 | 2.2 - 2.8 | [2][3] |
Note: The high atmospheric boiling point immediately suggests that standard distillation is not feasible due to the high risk of thermal decomposition. Therefore, vacuum distillation is the required approach for this technique.
Technique 1: Recrystallization
Principle of Operation
Recrystallization is a purification technique for solid compounds that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.[4] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (the mother liquor).
The challenge with pyridine-containing compounds is that they sometimes exhibit poor crystallization behavior.[5] However, when successful, recrystallization is unparalleled for achieving high purity in a cost-effective manner.
Experimental Protocol: Mixed-Solvent Recrystallization
Given that this compound is a moderately polar molecule, a mixed-solvent system is often effective. This protocol uses a polar solvent in which the compound is soluble (e.g., Ethyl Acetate) and a non-polar anti-solvent in which it is insoluble (e.g., Hexane).
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal volume of warm ethyl acetate.
-
Induce Precipitation: Slowly add hexane dropwise to the warm solution until a persistent cloudiness (precipitation) is observed. Add a drop or two of ethyl acetate back into the solution until it becomes clear again. This establishes the optimal solvent ratio.
-
Dissolution: Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Add the "good" solvent (ethyl acetate) in portions while heating the mixture gently (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Technique 2: Flash Column Chromatography
Principle of Operation
Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Silica gel is highly polar. Non-polar compounds have weak interactions with the silica and are carried through the column quickly by the mobile phase. Polar compounds interact more strongly with the stationary phase and elute more slowly. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity. For this compound, this technique is highly effective at separating it from both more polar and less polar impurities.
Experimental Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., 100% hexane). Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading (Dry Loading): In a round-bottom flask, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Use air pressure to maintain a steady flow rate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
98:2 Hexane:EtOAc (2 column volumes)
-
95:5 Hexane:EtOAc (5-10 column volumes)
-
90:10 Hexane:EtOAc (until product elutes)
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Flash Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Technique 3: Vacuum Distillation
Principle of Operation
Distillation separates liquids based on differences in their boiling points. For compounds with very high boiling points like this compound (250 °C), heating to this temperature at atmospheric pressure would likely cause decomposition. By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered.[6] This allows the compound to vaporize and distill at a much lower, non-destructive temperature. This method is excellent for separating the desired liquid from non-volatile impurities (like salts or polymers) or from other components with significantly different boiling points.
Experimental Protocol
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks. Lightly grease all ground-glass joints to ensure a tight seal.[7] Place a stir bar in the distilling flask.
-
Safety: Set up the apparatus in a fume hood behind a blast shield. Vacuum distillation carries a risk of implosion.
-
Connect to Vacuum: Connect the vacuum adapter of the distillation apparatus to a vacuum trap, and then to the vacuum source (e.g., a vacuum pump), using thick-walled tubing.[7] A manometer should be included to monitor the pressure.
-
Start Vacuum: Turn on the stirring and then the vacuum pump. Allow the system to evacuate fully. The pressure should drop to a few mmHg (e.g., 1-10 mmHg).
-
Heating: Once a stable, low pressure is achieved, begin to heat the distilling flask using a heating mantle.
-
Distillation: Heat the flask until the liquid begins to boil and condensation appears on the thermometer. Record the temperature and pressure at which the purified liquid collects in the receiving flask. For an isomer, 3-(2-thienyl)pyridine, the boiling point is 95-100 °C at 1 mmHg, providing a good target range.[8]
-
Completion: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness.
-
Shutdown: Crucially, cool the system to room temperature FIRST before venting the apparatus.[6][7] Slowly re-introduce air into the system, then turn off the vacuum pump.
Workflow for Vacuum Distillation
Caption: Workflow for the purification of this compound via vacuum distillation.
Head-to-Head Comparison Summary
| Feature | Recrystallization | Flash Column Chromatography | Vacuum Distillation |
| Principle | Differential Solubility | Differential Adsorption | Differential Boiling Point |
| Best For | Removing small amounts of impurities from a solid product. | Separating complex mixtures with varying polarities. | Removing non-volatile or very high-boiling impurities. |
| Achievable Purity | Very High (>99.5%) | High (>98-99%) | High (>99%) |
| Typical Yield | Moderate to High (60-90%) | Moderate (50-85%) | Very High (>90%) |
| Scalability | Excellent | Good (up to kg scale) | Excellent |
| Speed | Slow (requires slow cooling) | Moderate | Fast |
| Cost | Low (solvent cost only) | Moderate (silica + solvents) | Moderate (glassware, pump) |
| Waste | Low (minimal solvent) | High (silica + large solvent volumes) | Low (minimal residue) |
| Key Limitation | Only for solids; finding a suitable solvent can be difficult. | Can be labor-intensive; potential for product loss on the column. | Ineffective for separating impurities with similar boiling points. |
Conclusion and Recommendations
The optimal purification strategy for this compound is dictated by the nature of the impurities and the ultimate application of the material.
-
For achieving the highest possible purity (>99.5%) for use as an analytical standard or in sensitive final-stage synthesis , a sequential approach is recommended. First, perform a Flash Column Chromatography to remove the bulk of any side-products. Then, if the purified material is a solid, perform a final Recrystallization to achieve exceptional purity and a well-defined crystalline form.
-
For routine purification of reaction products on a lab scale (mg to g) , Flash Column Chromatography is the most versatile and reliable method. It effectively handles a wide variety of potential impurities generated during synthesis.
-
For large-scale purification (>100 g) or for removing non-volatile contaminants such as catalysts or polymeric by-products, Vacuum Distillation is the most efficient and scalable method. It offers high throughput and excellent recovery, making it ideal for preparing material for further synthetic steps where ultra-high purity is not the primary immediate concern.
By understanding the principles and practical considerations of each technique, researchers can make informed decisions to efficiently obtain this compound of the required quality for their specific scientific endeavors.
References
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Davis. (n.d.). Recrystallization.
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- ChemSynthesis. (2025, May 20). 3-thiophen-2-yl-pyridine.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- PubChem. (n.d.). This compound.
- YouTube. (2022, April 7). Vacuum Distillation.
- Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Wang, Y., et al. (2015). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 20(10), 19048–19061. [Link]
- Reddit. (2024, January 12). Drying and distilling pyridine. r/OrganicChemistry.
- ResearchGate. (2021, July 30). How to remove pyridine when I use it as solvent?
- Pharmaffiliates. (n.d.). 2-(3-Thienyl)pyridine.
- PubChemLite. (n.d.). 2-(3-thienyl)pyridine (C9H7NS).
- Pharmaffiliates. (n.d.). 3-(2-Thienyl)pyridine.
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A Senior Application Scientist’s Guide to Ensuring Reproducibility in Nicotinic Acetylcholine Receptor Assays: A Comparative Analysis Featuring a Novel Thienylpyridine Analog
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. For researchers investigating novel compounds, establishing robust and reliable assay data is paramount. This guide provides a comprehensive framework for assessing the reproducibility of biological assays, using the hypothetical novel compound 3-(3-Thienyl)pyridine as a case study. We will delve into the intricacies of assay design, execution, and data interpretation, with a focus on nicotinic acetylcholine receptors (nAChRs), a common target for pyridine-based compounds.[1]
The Challenge of Novel Compound Characterization
The introduction of any new chemical entity into a biological screening cascade brings with it a host of questions. For a compound like this compound, a heterocyclic molecule with structural similarities to known bioactive compounds, a primary objective is to determine its biological targets and mechanism of action. Given that pyridine derivatives are known to interact with nAChRs, a logical first step is to assess the binding and functional activity of this compound at these receptors.[1][2]
However, the journey from initial hypothesis to validated, reproducible data is fraught with potential pitfalls. Variability in assay results can arise from a multitude of sources, including the reagents, cell lines, instrumentation, and even the "human factor" in experimental execution.[3][4] This guide will provide a roadmap for navigating these challenges, using a comparative approach to benchmark the performance of this compound against well-characterized reference compounds.
Foundational Pillars of Assay Reproducibility
Before embarking on specific experimental protocols, it is crucial to establish a set of core principles that underpin reproducible in vitro research. These principles should be embedded in all laboratory workflows.
-
Cell Line Integrity: The use of authenticated, mycoplasma-free cell lines is non-negotiable. For nAChR assays, cell lines stably expressing specific receptor subtypes (e.g., SH-EP1 or HEK293 cells) are commonly employed.[5] Regular cell line authentication via short tandem repeat (STR) profiling is essential to ensure the identity of the cells and avoid cross-contamination.
-
Reagent Standardization: All reagents, from cell culture media and supplements to assay buffers and test compounds, must be of high quality and from consistent sources. Lot-to-lot variability of reagents can be a significant source of experimental noise.
-
Instrumentation and Calibration: All instruments, including liquid handlers, plate readers, and patch-clamp rigs, must be regularly calibrated and maintained according to the manufacturer's specifications.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures are critical for ensuring consistency, regardless of who is performing the assay. These SOPs should be living documents, updated as assays are optimized.
Comparative Analysis of this compound in nAChR Assays
To illustrate a robust approach to characterizing a novel compound, we will outline two key in vitro assays for assessing the interaction of this compound with nAChRs: a radioligand binding assay and a cell-based functional assay. In each case, we will compare the hypothetical performance of this compound to established reference compounds.
Radioligand Binding Assay: Determining Affinity for nAChRs
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[6] These assays are highly sensitive and can provide reproducible data when performed correctly.[7]
Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR subtype.
Experimental Design: A competitive binding assay will be performed using a constant concentration of a high-affinity radioligand and increasing concentrations of the unlabeled test compound (this compound) and a reference competitor (Nicotine).
Key Reagents and Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human α4β2 nAChR.
-
Radioligand: [³H]Epibatidine, a high-affinity nAChR agonist.
-
Reference Compound: Nicotine.
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Experimental Workflow:
Workflow for the radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells expressing α4β2 nAChRs in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]Epibatidine (e.g., 50 pM), and a range of concentrations of either this compound or nicotine. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 10 µM epibatidine).
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Comparative Data and Reproducibility:
| Compound | Ki (nM) ± SEM (n=3) | Hill Slope ± SEM (n=3) |
| Nicotine (Reference) | 1.5 ± 0.2 | -1.0 ± 0.1 |
| This compound | 25.6 ± 3.1 | -0.9 ± 0.1 |
Interpretation and Causality:
The hypothetical data in the table suggest that this compound binds to the α4β2 nAChR with a lower affinity than nicotine. The Hill slope close to -1 for both compounds suggests that they are competing for a single binding site in a simple competitive manner. To ensure the reproducibility of these findings, it is essential to perform the experiment on multiple independent occasions. The standard error of the mean (SEM) provides a measure of the precision of the estimated Ki value.
Factors Affecting Reproducibility in Radioligand Binding Assays:
-
Incomplete Equilibration: Insufficient incubation time can lead to an underestimation of affinity.
-
Inadequate Washing: Incomplete removal of unbound radioligand will increase non-specific binding and reduce the signal-to-noise ratio.
-
Pipetting Errors: Inaccurate pipetting, especially of the concentrated stock solutions of the compounds, can lead to significant errors in the final concentrations.
-
Membrane Preparation Consistency: Variability in the quality and concentration of the membrane preparation can affect the Bmax and, consequently, the binding window.
Cell-Based Functional Assay: Assessing nAChR Activity
While binding assays provide information on affinity, they do not reveal whether a compound is an agonist, antagonist, or allosteric modulator. Functional assays are therefore essential for a complete pharmacological characterization.
Objective: To determine the functional activity of this compound at the α4β2 nAChR using a calcium flux assay.
Experimental Design: A fluorescent-based calcium influx assay will be performed on cells stably expressing the α4β2 nAChR. The assay will measure changes in intracellular calcium concentration in response to the application of the test compound and a reference agonist (acetylcholine).
Signaling Pathway:
nAChR activation and subsequent calcium influx.
Detailed Protocol:
-
Cell Plating: Plate SH-EP1 cells stably expressing the α4β2 nAChR in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Using a fluorescence plate reader with an integrated liquid handler, add varying concentrations of this compound or acetylcholine to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. The peak fluorescence response is proportional to the increase in intracellular calcium.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with this compound for a short period before adding a fixed concentration of acetylcholine (e.g., its EC80).
-
Data Analysis: Normalize the fluorescence response to the baseline fluorescence. Plot the normalized response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Data and Reproducibility:
| Compound | Assay Mode | EC50/IC50 (nM) ± SEM (n=3) | Efficacy (% of Acetylcholine) |
| Acetylcholine | Agonist | 150 ± 20 | 100% |
| This compound | Agonist | 1250 ± 150 | 65% |
| Mecamylamine (Antagonist) | Antagonist | 50 ± 8 | N/A |
| This compound | Antagonist | > 10,000 | N/A |
Interpretation and Causality:
The hypothetical data indicate that this compound is a partial agonist at the α4β2 nAChR, with a lower potency and efficacy compared to the full agonist acetylcholine. It shows no significant antagonist activity. The reproducibility of these results is crucial and can be assessed by the consistency of the EC50 and efficacy values across independent experiments.
Factors Affecting Reproducibility in Cell-Based Fluorescence Assays:
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered receptor expression and signaling, leading to variable responses.[3]
-
Dye Loading and Leakage: Inconsistent dye loading or leakage of the dye from the cells can affect the baseline fluorescence and the dynamic range of the assay.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently from those in the inner wells due to temperature and humidity gradients.
-
Compound Precipitation: Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate concentration-response curves.
Conclusion
The characterization of a novel compound like this compound requires a systematic and rigorous approach to ensure the generation of reproducible and reliable data. By employing well-validated assays, including radioligand binding and functional cell-based assays, and by benchmarking against known reference compounds, researchers can build a comprehensive pharmacological profile of the new molecule.
Ultimately, the reproducibility of biological assays is not merely a technical exercise but a fundamental aspect of the scientific method. By adhering to the principles of robust assay design, meticulous execution, and transparent data analysis, the scientific community can have greater confidence in the reported findings and accelerate the translation of basic research into tangible therapeutic advances.
References
- Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
- Govind, A. P., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 8(6), ENEURO.0326-21.2021. [Link]
- Henderson, B. J., et al. (2016). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. Journal of General Physiology, 147(2), 175-192. [Link]
- King, J. R., & Egle, R. M. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 12(4), 224-237. [Link]
- Maguire, J. J., & Davenport, A. P. (2015). Radioligand binding assays and their analysis. Methods in Molecular Biology, 1324, 155-173. [Link]
- Pamies, D., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Public Health, 7, 373. [Link]
- Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]
- Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. [Link]
- Zhen, X., et al. (2007). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 28(6), 913-918. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
- Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259. [Link]
- Kashyap, S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(6), 1888. [Link]
- Moser, N., et al. (2014). Evaluating the suitability of nicotinic acetylcholine receptor antibodies for standard immunodetection procedures. Journal of Neurochemistry, 131(6), 743-754. [Link]
- Padgett, L. R., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. Bioorganic & Medicinal Chemistry, 23(17), 5465-5475. [Link]
- Piatkevich, K. D., et al. (2013). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 110(44), 18031-18036. [Link]
- ResearchGate. (2022). Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds. [Link]
- ResearchGate. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. [Link]
- Toyoshima, M., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Pharmaceutical Design, 24(16), 1794-1803. [Link]
- Van Linn, M. L., et al. (2013). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. ACS Chemical Neuroscience, 4(9), 1269-1275. [Link]
- Wang, L., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie, 352(8), e1900024. [Link]
- MDPI. (2021). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]
- CaltechAUTHORS. (n.d.). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. [Link]
- Frontiers. (2014). Evaluating the suitability of nicotinic acetylcholine receptor antibodies for standard immunodetection procedures. [Link]
- PubMed Central (PMC). (n.d.). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. [Link]
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Bridging the Digital and the Biological: A Guide to Validating Molecular Docking Predictions for 3-(3-Thienyl)pyridine with In Vitro Data
In the contemporary landscape of drug discovery, computational methods are indispensable for accelerating the identification of novel therapeutic agents. Molecular docking, a powerful in silico technique, allows us to predict the binding orientation and affinity of small molecules to a biological target. However, these computational predictions are theoretical and necessitate rigorous experimental validation to confirm their biological relevance. This guide provides a comprehensive walkthrough of validating molecular docking predictions for the compound 3-(3-thienyl)pyridine with in vitro experimental data, using Phosphodiesterase 10A (PDE10A) as a representative target.
For the purpose of this illustrative guide, and due to the absence of publicly available in vitro data for this compound's activity against PDE10A, we will utilize a representative IC50 value from a closely related thienopyridine derivative to demonstrate the validation workflow. This approach mirrors a common scenario in early-stage drug discovery where data for a specific analog may be pending.
The Crucial Synergy of In Silico and In Vitro Approaches
Molecular docking serves as a rapid and cost-effective initial screening tool, enabling the prioritization of compounds for synthesis and biological testing.[1] It employs scoring functions to estimate the binding affinity, providing a rank-ordering of potential ligands.[2] However, the accuracy of these predictions can be influenced by various factors, including the quality of the protein crystal structure and the limitations of the scoring algorithms. Therefore, experimental validation is a critical step to confirm the computational hypotheses and provide tangible evidence of a compound's activity.[3] This iterative cycle of computational prediction and experimental feedback is the cornerstone of modern structure-based drug design.
Part 1: The Computational Prediction - Molecular Docking of this compound against PDE10A
Phosphodiesterase 10A (PDE10A) is a key enzyme in the central nervous system, and its inhibition has shown therapeutic potential for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.[4] Several crystal structures of human PDE10A are available in the Protein Data Bank (PDB), providing a solid foundation for molecular docking studies. For this guide, we will utilize the PDB entry 4DDL , which is a high-resolution crystal structure of PDE10A in complex with an inhibitor.[5]
Step-by-Step Molecular Docking Protocol:
-
Protein Preparation:
-
Rationale: The raw PDB file often contains water molecules, co-factors, and other elements not relevant to the docking study. It may also be missing hydrogen atoms, which are crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Procedure:
-
Download the PDB file (4DDL) from the RCSB Protein Data Bank.
-
Load the structure into a molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Tools).
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add hydrogen atoms and assign correct bond orders.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are kept fixed.
-
-
-
Ligand Preparation:
-
Rationale: The 3D structure of the ligand, this compound, needs to be generated and optimized to its lowest energy conformation.
-
Procedure:
-
Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to obtain the most stable 3D structure.
-
-
-
Binding Site Definition and Grid Generation:
-
Rationale: The docking algorithm needs to know where to perform the conformational search for the ligand. This is defined by a "grid box" that encompasses the active site of the protein.
-
Procedure:
-
Identify the active site of PDE10A. In the case of PDB ID 4DDL, the active site can be defined based on the location of the co-crystallized inhibitor.
-
Generate a grid box that is centered on the active site and is large enough to allow the ligand to move and rotate freely. A typical grid box size is 20x20x20 Å.
-
-
-
Molecular Docking:
-
Rationale: This is the core computational step where the software samples different conformations and orientations of the ligand within the defined active site and scores them based on their predicted binding affinity.
-
Procedure:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared this compound into the prepared PDE10A structure.
-
The program will generate a set of docked poses, each with a corresponding docking score (e.g., in kcal/mol).
-
-
-
Analysis of Docking Results:
-
Rationale: The output of the docking simulation needs to be analyzed to identify the most likely binding mode and to understand the key interactions between the ligand and the protein.
-
Procedure:
-
Examine the top-scoring docked poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues in the active site of PDE10A.
-
A critical validation step for the docking protocol itself is to re-dock the co-crystallized ligand from the PDB structure and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[6]
-
-
Molecular Docking Workflow Diagram
Caption: Workflow for the molecular docking of this compound into PDE10A.
Part 2: The Experimental Validation - In Vitro PDE10A Inhibition Assay
To validate the computational prediction, an in vitro assay is required to measure the actual inhibitory activity of this compound against PDE10A. A common and robust method for this is the fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization Assay:
The FP assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE10A hydrolyzes the cAMP to AMP, a binding agent that specifically recognizes the 5'-AMP product is added. The binding of the fluorescent AMP to this larger molecule slows its rotation, leading to an increase in fluorescence polarization. An inhibitor of PDE10A will prevent the hydrolysis of cAMP, thus keeping the fluorescence polarization low.
Step-by-Step In Vitro PDE10A Inhibition Assay Protocol:
-
Reagent Preparation:
-
Rationale: Proper preparation and dilution of all reagents are critical for accurate and reproducible results.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to be tested.
-
Prepare the assay buffer, recombinant human PDE10A enzyme, fluorescently labeled cAMP substrate, and the binding agent according to the manufacturer's instructions (e.g., BPS Bioscience PDE10A Assay Kit).
-
-
-
Assay Plate Setup:
-
Rationale: A well-organized plate map is essential to include all necessary controls for data analysis.
-
Procedure:
-
In a 96-well or 384-well black microplate, set up wells for the test compound at various concentrations, a positive control (enzyme without inhibitor), and a negative control (no enzyme).
-
-
-
Enzymatic Reaction:
-
Rationale: This step allows the enzyme to act on its substrate in the presence and absence of the inhibitor.
-
Procedure:
-
Add the assay buffer, substrate, and the test compound or control vehicle to the appropriate wells.
-
Initiate the reaction by adding the PDE10A enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
-
Detection:
-
Rationale: The binding agent is added to stop the reaction and generate the signal for detection.
-
Procedure:
-
Add the binding agent to all wells.
-
Incubate for a short period to allow for binding.
-
Read the fluorescence polarization on a suitable microplate reader.
-
-
-
Data Analysis:
-
Rationale: The raw fluorescence polarization data is converted into percentage inhibition, and the IC50 value is determined.
-
Procedure:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
-
In Vitro Assay Workflow Diagram
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Thienyl)pyridine
This document provides essential procedural guidance for the safe handling and disposal of 3-(3-Thienyl)pyridine (CAS No. 21308-81-6). As a heterocyclic compound incorporating both pyridine and thiophene functionalities, it is imperative for all laboratory personnel to handle this chemical with a comprehensive understanding of its potential hazards and the regulatory frameworks governing its disposal. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental stewardship.
Given that detailed toxicological data for this compound is not extensively published, this guide adopts the precautionary principle.[1] All procedures are based on the known hazards of the parent compound, pyridine, and related thienylpyridines, in conjunction with federal and state hazardous waste regulations.[2][3][4] Personnel must treat this substance as having unknown hazards and toxicity.[1]
Hazard Assessment and Characterization
This compound should be handled as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data from analogous compounds like pyridine and other thienylpyridines suggest the following potential hazards:
-
Flammability: Pyridine is a highly flammable liquid and vapor.[5][6] this compound has a reported flash point of 103.2°C, indicating it is combustible.[7]
-
Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin.[2][5] Exposure can cause nausea, headaches, dizziness, and irritation to the respiratory system.[2][8]
-
Irritation: Related compounds are known to cause serious skin and eye irritation.[3][4]
It is the legal responsibility of the waste generator to determine if a waste is hazardous.[9] Given the properties of its parent compounds, this compound waste must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11]
| Property | Information | Source(s) |
| Chemical Name | This compound | [1][12] |
| CAS Number | 21308-81-6 | [1][7] |
| Molecular Formula | C₉H₇NS | [12][13] |
| Presumed Hazards | Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant | [2][3][4][5] |
| Incompatibilities | Strong oxidizers, strong acids (especially nitric acid). | [14] |
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted in a designated area, inside a certified chemical fume hood to mitigate inhalation risks.[2][14]
-
Hand Protection: Wear nitrile or neoprene gloves.[2][8] Latex gloves are not suitable.
-
Eye Protection: Chemical splash goggles are mandatory.[2] If there is a significant splash risk, use a face shield in addition to goggles.[6]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[8]
-
Respiratory Protection: All work should be performed in a chemical fume hood.[8] If a fume hood is not available or in case of a large spill, a respirator with an organic vapor cartridge may be necessary; however, this requires enrollment in a respiratory protection program with medical clearance and fit-testing.[14]
Spill Management Protocol
Accidents require immediate and correct action. In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparking equipment).[5]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.[6]
-
Containment: For liquid spills, cover with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Using spark-proof tools, carefully collect the absorbed material and contaminated soil into a designated, sealable waste container.
-
Decontamination: Wash the spill area with soap and large quantities of water. Collect the decontamination runoff as hazardous waste.
-
Disposal: Seal and label the container holding the spill cleanup materials as hazardous waste and dispose of it according to the procedures outlined in Section 4.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must not be drain-disposed or mixed with general trash.[3][15] All waste must be collected for pickup by a licensed hazardous waste disposal company.[16]
Step 1: Waste Segregation and Collection
Collect waste this compound and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) in a dedicated, compatible hazardous waste container.[14]
-
Container Requirements: The container must be in good condition (no cracks or leaks), made of a compatible material (e.g., glass or high-density polyethylene), and have a tight-fitting screw cap.[8][10]
-
Incompatibility Warning: Do not mix this waste with incompatible materials, particularly strong acids or oxidizers, to prevent violent reactions.[14]
Step 2: Waste Container Labeling
Proper labeling is a critical regulatory requirement.[17] As soon as the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear description of the hazards (e.g., "Flammable, Toxic")
-
The date accumulation started.
Step 3: On-Site Accumulation
Store the sealed and labeled waste container in a designated satellite accumulation area or a central accumulation area.[16] This area must be secure, well-ventilated, and segregated from incompatible materials.[14] Follow all institutional and regulatory limits for the quantity of waste and the time it can be stored on-site.[18]
Step 4: Arranging for Professional Disposal
Disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
-
Manifest System: For transport off-site, a Uniform Hazardous Waste Manifest must be completed.[10][18] This is a cradle-to-grave tracking document that ensures the waste is handled properly from generation to final disposal.[9]
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, including copies of manifests, as required by the EPA and local authorities.[10][16]
A Note on Neutralization
While acids can neutralize pyridine to form water-soluble salts, this is primarily a technique for quenching reactions or cleaning glassware, not for bulk disposal.[19][20] Attempting to neutralize bulk quantities of this compound is not recommended as it generates a larger volume of hazardous waste and can be an exothermic reaction. Any solution resulting from such a procedure must still be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
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- This compound Product Information. (n.d.). ECHEMI.
- Diethyl pyridine-2,6-dicarboxylate Safety Data Sheet. (2021). Angene Chemical.
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Essential Safety and Logistical Protocols for Handling 3-(3-Thienyl)pyridine
This guide provides comprehensive safety protocols and logistical procedures for the handling of 3-(3-Thienyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this heterocyclic compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its constituent moieties—pyridine and thiophene—and data from closely related isomers.
Hazard Identification and Risk Assessment
Inferred Hazards:
The primary hazards are extrapolated from pyridine and its derivatives, as well as thienyl compounds. Pyridine is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2] A close isomer, 2-(3-Thienyl)pyridine, is classified as a skin and eye irritant.[3] Therefore, this compound should be handled as a substance that is:
-
Acutely Toxic: Harmful if ingested, inhaled, or absorbed through the skin.
-
Irritant: Causes skin and serious eye irritation.
-
Flammable: Assumed to be a flammable liquid.
The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) over an 8-hour workday.[4] This should be considered a guiding principle for handling this compound.
| Hazard Classification (Inferred) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin. | |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled. | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[3] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[3] | |
| Flammable Liquids (Category 3) | Warning | H226: Flammable liquid and vapor. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following recommendations are based on established best practices for handling pyridine and its derivatives.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for damage before use. | Provides a barrier against skin absorption, which can be harmful. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemical-resistant apron should be worn over the lab coat. | Protects against skin contact and potential ignition sources. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below the occupational exposure limit for pyridine (5 ppm), a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and accidents. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of this compound and the location of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather all necessary chemicals, glassware, and equipment and place them in the fume hood.
-
-
Handling:
-
Perform all manipulations of this compound, including weighing and transferring, within the certified chemical fume hood.
-
Use a spatula or powder funnel for transferring solids to minimize the generation of dust.
-
If transferring liquids, use a syringe or cannula to avoid splashes.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[3]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect unused this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Final Disposal:
Conclusion
The safe handling of this compound requires a thorough understanding of its potential hazards and strict adherence to established safety protocols. By implementing the procedures outlined in this guide, researchers can minimize their risk of exposure and contribute to a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current regulatory information.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
